KDM4-IN-3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C17H14N4O |
|---|---|
Molekulargewicht |
290.32 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-yl)-5-methyl-4-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H14N4O/c1-11-15(12-7-3-2-4-8-12)16(22)21(20-11)17-18-13-9-5-6-10-14(13)19-17/h2-10,20H,1H3,(H,18,19) |
InChI-Schlüssel |
YNQAUNMBAVKOIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
KDM4-IN-3 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of KDM4-IN-3
Introduction
The KDM4 (Lysine-Specific Demethylase 4) family of enzymes, also known as JMJD2, are Fe(II) and α-ketoglutarate (2-oxoglutarate) dependent dioxygenases that play a critical role in epigenetic regulation.[1][2] These enzymes reverse histone methylation, primarily targeting di- and tri-methylated lysine (B10760008) 9 and lysine 36 on histone H3 (H3K9me2/3, H3K36me2/3).[1][3] By removing these methyl marks, KDM4 enzymes modulate chromatin structure and gene expression, influencing a wide array of cellular processes including DNA repair, cell cycle progression, and differentiation.[1][2][4] Dysregulation and overexpression of KDM4 members are frequently observed in various human cancers, including prostate, breast, and lung cancer, making them attractive therapeutic targets.[1][2]
This compound is a small molecule inhibitor developed for the KDM4 family.[5] It is a cell-permeable compound that has demonstrated efficacy in cellular models, particularly in prostate cancer, by altering histone methylation landscapes and inhibiting cancer cell proliferation.[5] This document provides a detailed technical overview of the biochemical and cellular mechanism of action of this compound.
Biochemical Mechanism of Action
The catalytic activity of KDM4 enzymes involves the oxidative demethylation of lysine residues. This process requires the coordination of Fe(II) and the binding of the co-substrate α-ketoglutarate (α-KG) in the active site. Molecular oxygen is then used to decarboxylate α-KG to succinate, generating a highly reactive Fe(IV)=O intermediate that hydroxylates the methyl group on the target lysine, leading to the spontaneous release of formaldehyde (B43269) and the demethylated lysine.[1]
This compound inhibits this process with a reported IC50 of 871 nM in biochemical assays.[5] Kinetic studies have revealed a complex mechanism of inhibition. The compound acts as a non-competitive inhibitor with respect to the H3K9me3 peptide substrate, meaning it does not compete with the histone substrate for binding to the enzyme's active site and can bind to both the free enzyme and the enzyme-substrate complex.[5] Concurrently, this compound exhibits an uncompetitive inhibition pattern with respect to the α-KG co-substrate, indicating that it preferentially binds to the enzyme-α-KG complex.[5]
Cellular Effects and Mechanism of Action
This compound is cell-permeable, allowing it to access its nuclear target KDM4.[5] Within cells, its primary mechanism is the inhibition of KDM4's demethylase activity, leading to a global increase in the abundance of histone methylation marks, particularly H3K9me3.[5] This epigenetic modification is generally associated with transcriptionally silent heterochromatin.
In the context of prostate cancer, inhibition of KDM4 by this compound leads to several key downstream effects:
-
Increased H3K9me3 Levels: Treatment of prostate cancer cells with this compound results in a significant increase in the global levels of the H3K9me3 epigenetic mark.[5]
-
Repression of Target Gene Expression: The altered epigenetic landscape leads to changes in gene expression. Notably, this compound treatment causes a significant decrease in the expression of Prostate-Specific Antigen (PSA), a key biomarker and driver in prostate cancer.[5]
-
Inhibition of Cell Growth and Proliferation: this compound inhibits the growth of various prostate cancer cell lines, including DU145 and PC3 cells, with GI50 values in the low micromolar range.[5] This anti-proliferative effect culminates in cancer cell death.[5]
Quantitative Data Summary
The inhibitory and anti-proliferative activities of this compound have been quantified in various assays.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
|---|
| KDM4 | Biochemical Assay | 871 |[5] |
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| DU145 | Prostate Cancer | GI50 | 8 - 26 | [5] |
| PC3 | Prostate Cancer | GI50 | 8 - 26 | [5] |
| HuPrEC | Non-disease control | GI50 | 8 - 26 |[5] |
Experimental Protocols
The following are representative protocols for assays used to characterize KDM4 inhibitors like this compound.
KDM4 Biochemical Inhibition Assay (AlphaLISA-based)
This protocol outlines a method to determine the IC50 of an inhibitor against a KDM4 enzyme.
-
Principle: This homogeneous assay measures the demethylation of a biotinylated H3K9me3 peptide substrate. The product, H3K9me2, is detected by a specific antibody conjugated to an AlphaLISA acceptor bead. A streptavidin-coated donor bead binds the biotinylated peptide, bringing the beads into proximity, and generating a signal upon excitation.
-
Materials:
-
Recombinant full-length KDM4 enzyme.
-
Biotinylated H3K9me3 peptide substrate.
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA).
-
Cofactors: Ascorbic acid, (NH4)2Fe(SO4)2·6H2O, α-ketoglutarate.
-
This compound or other test compounds, serially diluted in DMSO.
-
AlphaLISA anti-H3K9me2 Acceptor beads.
-
Streptavidin-coated Donor beads.
-
384-well microplate.
-
-
Procedure:
-
Prepare a master mix of KDM4 enzyme and cofactors in assay buffer.
-
Add 2 µL of serially diluted this compound (or DMSO for control) to the wells of the microplate.
-
Add 4 µL of the enzyme master mix to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of the biotinylated H3K9me3 substrate.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the AlphaLISA acceptor beads and incubate in the dark.
-
Add the Streptavidin-donor beads and incubate again in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate percent inhibition for each compound concentration relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cell Growth Inhibition Assay (MTT Assay)
This protocol determines the GI50 (concentration for 50% growth inhibition) of this compound in cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
-
Materials:
-
Prostate cancer cell lines (e.g., DU145, PC3).
-
Complete cell culture medium.
-
This compound, serially diluted.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Remove the medium and add fresh medium containing serially diluted concentrations of this compound (typically from 0.1 to 100 µM). Include DMSO-only wells as a negative control.
-
Incubate the cells for a specified period (e.g., 72 hours) under standard culture conditions.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration compared to the DMSO control.
-
Plot the dose-response curve and determine the GI50 value using non-linear regression analysis.
-
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM4 Orchestrates Epigenomic Remodeling of Senescent Cells and Potentiates the Senescence-Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
KDM4-IN-3: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of KDM4-IN-3, a potent and cell-permeable inhibitor of the KDM4 family of histone lysine (B10760008) demethylases. KDM4 enzymes are recognized as significant therapeutic targets in oncology, particularly in prostate cancer, due to their role in epigenetic regulation of gene expression. This document details the scientific rationale behind the development of this compound, its mechanism of action, and provides detailed protocols for its synthesis and biological evaluation. All quantitative data are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.
Introduction: The Role of KDM4 in Cancer
The KDM4 family of enzymes, also known as the JMJD2 family, are Fe(II) and α-ketoglutarate (α-KG) dependent dioxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues.[1] Specifically, KDM4A, B, and C demethylate trimethylated histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), marks that are generally associated with condensed chromatin and transcriptional repression.[2] Dysregulation and overexpression of KDM4 enzymes have been implicated in various cancers, including prostate cancer, where they can act as co-activators of the androgen receptor, promoting tumor growth and progression.[2] This has established the KDM4 family as a promising target for therapeutic intervention.
This compound (also referred to as Compound 15) emerged from a structure-based drug design effort aimed at developing potent and selective small-molecule inhibitors of KDM4.[3] This guide will delve into the specifics of its discovery and the methodologies employed to characterize its activity.
Discovery of this compound
The discovery of this compound was the result of a medicinal chemistry campaign that began with a benzimidazole (B57391) pyrazole (B372694) scaffold identified through high-throughput screening.[4] Structure-activity relationship (SAR) studies led to the synthesis of a series of analogs, with the goal of improving potency and cell permeability. This compound, a benzyl-substituted variant, demonstrated significantly enhanced biochemical potency compared to the initial hits.[3]
Mechanism of Action
This compound exerts its inhibitory effect on KDM4 enzymes through a non-competitive mechanism with respect to the H3K9me3 peptide substrate and an uncompetitive mechanism with the α-KG cosubstrate.[1] By inhibiting KDM4, this compound leads to an increase in the global levels of the repressive H3K9me3 mark in cells.[1] This restoration of a repressive chromatin state is believed to contribute to its anti-cancer effects by silencing the expression of oncogenes. In prostate cancer cells, treatment with this compound has been shown to cause a significant decrease in the expression of Prostate-Specific Antigen (PSA), a key biomarker and downstream target of the androgen receptor signaling pathway.[1]
Quantitative Biological Data
The biological activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for easy comparison.
| Biochemical Assay | Parameter | Value | Reference |
| KDM4 Inhibition | IC₅₀ | 871 nM | [1] |
| Cell-Based Assays (Prostate Cancer Cell Lines) | Cell Line | Parameter | Value | Reference |
| Cell Growth Inhibition | DU145 | GI₅₀ | 8-26 µM | [1] |
| PC3 | GI₅₀ | 8-26 µM | [1] | |
| LnCaP | GI₅₀ | 8-26 µM | [3] | |
| Non-disease Control Cell Line | HuPrEC | GI₅₀ | 8-26 µM | [1] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available reagents. The core pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is constructed, followed by the introduction of the key side chains.
General Synthetic Scheme
While the specific, step-by-step protocol from the original publication is proprietary and not fully disclosed in the available literature, a general synthetic route for analogous pyrido[3,4-d]pyrimidine (B3350098) derivatives has been described. This typically involves the condensation of a substituted 3-aminopyridine-4-carboxylic acid derivative with a suitable amine, followed by cyclization to form the pyrimidinone ring. Subsequent functionalization at various positions allows for the introduction of the desired substituents.
A plausible, generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.
KDM4 Inhibition Assay (Biochemical)
A common method to assess the inhibitory activity of compounds against KDM4 is a formaldehyde (B43269) dehydrogenase (FDH) coupled assay.
Principle: The demethylation reaction catalyzed by KDM4 produces formaldehyde, which is then oxidized by FDH, leading to a change in NADH absorbance or fluorescence that can be measured.
Protocol:
-
Reagents: Recombinant KDM4 enzyme, H3K9me3 peptide substrate, α-ketoglutarate, ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O, FDH, NAD⁺, and the test compound (this compound).
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.2 mg/mL BSA).
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, KDM4 enzyme, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding the H3K9me3 peptide substrate and co-factors (α-KG, ascorbate, and iron).
-
Coupling Reaction: Simultaneously, include FDH and NAD⁺ in the reaction mixture.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measurement: Measure the change in NADH concentration, typically by monitoring fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance at 340 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Growth Inhibition Assay (Cell-Based)
The anti-proliferative effects of this compound on cancer cell lines are typically evaluated using a cell viability assay, such as the MTT or alamarBlue assay.
Protocol (alamarBlue Assay):
-
Cell Seeding: Seed prostate cancer cells (e.g., DU145, PC3, LnCaP) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 72 hours).
-
alamarBlue Addition: Add alamarBlue® reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance at 570 nm and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the cell viability against the compound concentration.
Histone Methylation Analysis (Western Blot)
To confirm the mechanism of action in cells, the effect of this compound on global H3K9me3 levels can be assessed by Western blot.
Protocol:
-
Cell Treatment: Treat prostate cancer cells with this compound at a specific concentration (e.g., 25 µM) for a defined period (e.g., 48 hours).
-
Histone Extraction: Isolate histones from the treated and untreated cells using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for H3K9me3. Also, probe for a loading control, such as total Histone H3 or H4.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative change in H3K9me3 levels in the this compound treated cells compared to the control.
Signaling Pathway and Experimental Workflow Diagrams
KDM4 Signaling Pathway and Inhibition by this compound
Caption: KDM4 signaling pathway and its inhibition by this compound.
Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for the discovery and evaluation of this compound.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of the KDM4 family and a promising lead compound for the development of novel anti-cancer therapeutics. Its discovery through a rational design approach, coupled with its demonstrated activity in both biochemical and cellular assays, highlights the potential of targeting epigenetic regulators in oncology. The detailed protocols and data presented in this guide are intended to support further research and development efforts in this important area of drug discovery.
References
KDM4-IN-3 role in histone demethylation
An In-Depth Technical Guide on the Role of KDM4-IN-3 in Histone Demethylation
Executive Summary
Histone methylation is a critical epigenetic modification that regulates chromatin structure and gene expression. The lysine (B10760008) demethylase 4 (KDM4) subfamily of enzymes, which are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases, play a pivotal role in reversing methylation on histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2] Dysregulation of KDM4 activity is implicated in numerous pathologies, particularly cancer, making these enzymes attractive therapeutic targets.[1][2][3] this compound is a cell-permeable small molecule inhibitor of the KDM4 family. By blocking the catalytic activity of KDM4 enzymes, this compound prevents the demethylation of histone substrates, leading to an increase in histone methylation marks, such as H3K9me3. This activity modulates gene expression and inhibits the growth of cancer cells, particularly in prostate cancer models.[4] This document provides a comprehensive overview of this compound, its mechanism of action, quantitative data, relevant experimental protocols, and the signaling pathways it affects.
The KDM4 Subfamily of Histone Demethylases
The KDM4 family, part of the larger Jumonji C (JmjC) domain-containing demethylase group, consists of several members including KDM4A, KDM4B, KDM4C, and KDM4D.[2][5] These enzymes are crucial epigenetic regulators ("erasers") that remove methyl groups from histone lysine residues.[6]
2.1 Catalytic Mechanism
KDM4 enzymes utilize a dioxygenase reaction mechanism. In the presence of the co-substrates Fe(II) and 2-oxoglutarate (also known as α-ketoglutarate, α-KG), molecular oxygen is used to hydroxylate the methyl group on a lysine residue.[1] This process leads to the spontaneous removal of the methyl group as formaldehyde, the conversion of 2-OG to succinate (B1194679) and CO2, and the regeneration of the Fe(II) center for the next catalytic cycle.[1]
2.2 Substrate Specificity
The KDM4 subfamily is known to demethylate di- and tri-methylated lysine residues.
-
KDM4A-C: These isoforms can demethylate both H3K9me3/me2 and H3K36me3/me2.[7]
-
KDM4D: This isoform is more specific for H3K9me3/me2.[7]
-
H1.4K26: All members of the KDM4 family have also been shown to demethylate lysine 26 on the linker histone H1.4.[6]
The removal of the repressive H3K9me3 mark is generally associated with gene activation, while the demethylation of H3K36me3 can have varied effects on transcription and splicing.[7]
This compound: A Potent KDM4 Inhibitor
This compound (also referred to as Compound 15 in some literature) has been identified as an inhibitor of the KDM4 family, demonstrating improved potency in biochemical assays compared to earlier compounds.[4]
3.1 Mechanism of Inhibition
Kinetic studies have revealed the specific mechanism by which this compound inhibits KDM4 enzymes:
-
It exhibits a non-competitive inhibition mechanism with respect to the H3K9me3 peptide substrate.[4]
-
It is uncompetitive with respect to the α-KG (2-OG) co-substrate.[4]
This suggests that this compound does not bind to the same site as the histone substrate or the 2-OG co-substrate in a simple competitive manner. Instead, its uncompetitive nature with 2-OG implies it may bind to the enzyme-cofactor complex.
3.2 Cellular Effects
As a cell-permeable compound, this compound can exert its inhibitory effects within a cellular context. Its primary role is to block the demethylation activity of KDM4 enzymes, leading to a global increase in their histone substrates. In prostate cancer cell lines, treatment with this compound results in:
-
A significant increase in the abundance of the H3K9me3 epigenetic mark.[4]
-
A significant decrease in the expression of Prostate-Specific Antigen (PSA).[4]
-
Inhibition of cell growth across various prostate cancer cell lines.[4]
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Target/Cell Line | Assay Type | Reference |
| IC₅₀ | 871 nM | KDM4 | Biochemical Assay | [4] |
| GI₅₀ | 8 - 26 µM | DU145, PC3 (Prostate Cancer) | Cell Growth Assay | [4] |
| GI₅₀ | 8 - 26 µM | HuPrEC (Non-disease control) | Cell Growth Assay | [4] |
| Effective Conc. | 25 µM | Prostate Cancer Cells | H3K9me3 Abundance | [4] |
| Effective Conc. | 25 µM | Prostate Cancer Cells | PSA Expression | [4] |
Visualizations
Signaling and Mechanistic Diagrams
Caption: KDM4 catalytic cycle and its inhibition by this compound.
Caption: Cellular workflow of this compound action in prostate cancer cells.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in histone demethylase KDM4 as cancer therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Impact of KDM4 Inhibition on H3K9me3 Levels
Disclaimer: Information regarding a specific inhibitor designated "KDM4-IN-3" is not presently available in the reviewed scientific literature. This guide will, therefore, focus on the well-documented effects of inhibiting the KDM4 family of enzymes on H3K9 trimethylation (H3K9me3) levels, utilizing data from known KDM4 inhibitors as representative examples.
Introduction: The KDM4 Family and H3K9me3 Regulation
The KDM4 (Lysine-Specific Demethylase 4) family of enzymes, also known as the JMJD2 family, are critical epigenetic regulators.[1][2] These enzymes are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that primarily catalyze the removal of methyl groups from di- and trimethylated lysine (B10760008) 9 and lysine 36 on histone H3 (H3K9me2/3 and H3K36me2/3).[3][4][5] Histone H3 lysine 9 trimethylation (H3K9me3) is a canonical mark of condensed, transcriptionally silent heterochromatin.[6][7] By removing this repressive mark, KDM4 enzymes facilitate chromatin opening and gene expression.[1]
The dysregulation and overexpression of KDM4 members, particularly KDM4A, B, and C, are implicated in numerous cancers, including breast, prostate, colorectal, and lung cancer.[3][4] Their oncogenic role often involves the activation of key signaling pathways, such as those driven by the Androgen Receptor (AR), Estrogen Receptor (ER), and MYC.[1][8] Consequently, the KDM4 family represents a promising therapeutic target for cancer drug development. Inhibition of KDM4 activity is expected to increase global and locus-specific H3K9me3 levels, leading to the transcriptional repression of oncogenes and the suppression of cancer cell growth.[5][9]
This document provides a technical overview of the mechanism of KDM4 inhibition, its quantitative effects on H3K9me3 levels, detailed experimental protocols for measuring these effects, and the signaling pathways involved.
Mechanism of KDM4-Mediated Demethylation and its Inhibition
KDM4 enzymes utilize a JmjC domain to coordinate Fe(II) and 2-oxoglutarate, which are essential for catalysis. The demethylation reaction involves the oxidative decarboxylation of 2-OG to produce succinate (B1194679) and a highly reactive Fe(IV)=O intermediate.[3] This intermediate hydroxylates the methyl group on the lysine residue, leading to its spontaneous removal as formaldehyde (B43269).[3]
KDM4 inhibitors typically function by chelating the active-site Fe(II) ion, thus preventing the catalytic cycle from proceeding. This leads to the accumulation of the H3K9me3 substrate.
Quantitative Effects of KDM4 Inhibition
Pharmacological inhibition of KDM4 enzymes leads to a measurable increase in cellular H3K9me3 levels and subsequent anti-proliferative effects in cancer cell lines. The table below summarizes quantitative data for representative KDM4 inhibitors found in the literature.
| Inhibitor | Target(s) | Assay Type | Cell Line | IC50 / Ki | Outcome on H3K9me3 | Reference |
| Compound 12 | KDM4B / KDM5B | AlphaScreen | - | KDM4B IC50 = 31 nM | Increased H3K9me3 in HeLa cells | [3] |
| Compound 13 | KDM4A / KDM5B | Biochemical | - | KDM4A Ki = 4 nM | Not specified, but implied increase | [3] |
| Compound 4 | KDM4A / KDM4B | Biochemical | Prostate Cancer Cells | KDM4A IC50 = 2.1 µMKDM4B IC50 = 1.8 µM | Increased H3K9me3 staining | [5] |
| NCDM-32B | KDM4 Subfamily | Biochemical | Basal Breast Cancer | High selectivity for KDM4C | Not directly measured, but inhibits KDM4 activity | [10] |
Experimental Protocols
Assessing the efficacy of a KDM4 inhibitor requires robust methods to quantify changes in H3K9me3 levels, both globally and at specific gene loci.
Protocol: Western Blot for Global H3K9me3 Levels
This protocol quantifies total cellular H3K9me3 levels following inhibitor treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., PC-3, MCF-7) at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of the KDM4 inhibitor (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24-72 hours).
-
-
Histone Extraction:
-
Harvest cells by scraping and pellet by centrifugation.
-
Wash the pellet with ice-cold PBS containing protease inhibitors.
-
Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2) on ice.
-
Isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4 overnight at 4°C.
-
Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
-
Quantification and Electrophoresis:
-
Determine protein concentration using a BCA or Bradford assay.
-
Load equal amounts of histone extracts (e.g., 10-15 µg) onto a 15% SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K9me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
To normalize, strip the membrane and re-probe for total Histone H3.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detector.
-
Quantify band intensities using software like ImageJ. Calculate the ratio of H3K9me3 to total H3 for each sample.
-
Protocol: Chromatin Immunoprecipitation (ChIP-seq)
This protocol measures H3K9me3 enrichment at specific genomic loci.
-
Cell Treatment and Cross-linking:
-
Treat ~1x10^7 cells per condition with the KDM4 inhibitor as described above.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells and isolate nuclei.
-
Resuspend nuclei in a shearing buffer (e.g., containing SDS, EDTA, Tris-HCl).
-
Shear chromatin to an average size of 200-600 bp using sonication or enzymatic digestion (e.g., MNase).
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an H3K9me3-specific antibody. An IgG antibody should be used as a negative control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours.
-
Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.
-
-
Analysis (ChIP-seq):
-
Prepare sequencing libraries from the purified ChIP DNA and input control DNA.
-
Perform next-generation sequencing.
-
Align reads to the reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of H3K9me3 enrichment.[11]
-
Analyze differential enrichment between inhibitor-treated and control samples at promoters of target genes.
-
KDM4-Related Signaling Pathways
Inhibition of KDM4 and the subsequent increase in H3K9me3 primarily impacts gene transcription. KDM4 enzymes are coactivators for several key oncogenic transcription factors. By removing the repressive H3K9me3 mark at the promoters of target genes, KDM4s facilitate transcriptional activation.
In neuroblastoma, KDM4B expression is highly correlated with MYCN amplification.[8] KDM4B physically interacts with the N-Myc oncoprotein and is recruited to its target gene promoters. Inhibition of KDM4B suppresses Myc signaling, leading to reduced proliferation and tumor growth.[8] Similarly, in prostate and breast cancer, KDM4B acts as a coactivator for the androgen receptor (AR) and estrogen receptor (ER), respectively, by demethylating H3K9me3 at hormone-regulated chromatin sites.[3][5]
Conclusion
Inhibitors of the KDM4 family of histone demethylases represent a promising class of anti-cancer therapeutics. By blocking the removal of the repressive H3K9me3 mark, these compounds can re-establish a heterochromatic state at oncogenic loci, leading to transcriptional silencing of pathways that drive tumor growth. The efficacy of KDM4 inhibitors can be robustly quantified through a combination of biochemical and cell-based assays, including Western blotting to measure global H3K9me3 changes and ChIP-seq to identify locus-specific effects. As our understanding of the epigenetic dependencies of various cancers grows, targeted inhibition of enzymes like KDM4 will be a critical strategy in the development of novel cancer therapies.
References
- 1. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 2. e-century.us [e-century.us]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic and Drug Discovery Analyses Reveal Natural Compounds Targeting the KDM4 Subfamily as Promising Adjuvant Treatments in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. H3K9me3 - Wikipedia [en.wikipedia.org]
- 7. H3K9me3 demethylase Kdm4d facilitates the formation of pre-initiative complex and regulates DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Histone Demethylase KDM4B in Myc Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. H3K9me3 and H3K27me3 are epigenetic barriers to somatic cell nuclear transfer in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
KDM4-IN-3: An In-depth Technical Guide to its Interaction with the KDM4 Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM4-IN-3, also identified as Compound 15, is a cell-permeable benzimidazole (B57391) benzylpyrazole compound that has emerged as a notable inhibitor of the KDM4 family of histone lysine (B10760008) demethylases.[1] The KDM4 family, consisting of isoforms KDM4A-F, are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[2][3] Dysregulation of KDM4 activity is implicated in various cancers, including prostate and breast cancer, making them attractive targets for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of this compound, its interaction with the KDM4 family, and the experimental methodologies used for its characterization.
This compound: Biochemical and Cellular Activity
This compound demonstrates potent inhibition of the KDM4 family with a general IC50 of 871 nM in biochemical assays.[1] Its activity extends to cellular models, where it has been shown to inhibit the growth of prostate cancer cell lines, including DU145 and PC3, with GI50 values in the range of 8-26 μM.[1] A key indicator of its intracellular activity is the observed increase in the abundance of the H3K9me3 mark in prostate cancer cells upon treatment.[1]
Mechanism of Action
Kinetic studies have revealed that this compound employs a mixed mechanism of inhibition. It is non-competitive with respect to the H3K9me3 peptide substrate and uncompetitive with the α-ketoglutarate (α-KG) cosubstrate.[1] This suggests that this compound does not directly compete with either the histone substrate or the cofactor for binding to the active site, but rather binds to a distinct site on the enzyme-substrate complex.
Quantitative Analysis of this compound Inhibition
The following table summarizes the inhibitory activity of this compound and other representative inhibitors against the KDM4 subfamily.
| Inhibitor | KDM4A (IC50) | KDM4B (IC50) | KDM4C (IC50) | KDM4D (IC50) | Assay Type | Reference |
| This compound | 4 μM | 4 μM | 4 μM | 8 μM | FDH-coupled | [5] |
| NCDM-32B | 3.0 μM | - | 1.0 μM | - | Enzymatic | [3] |
| QC6352 | 104 nM | 56 nM | 35 nM | 104 nM | - | [6] |
| JIB-04 | 290 nM | 1100 nM | - | - | ELISA | [5] |
The KDM4 Family and Key Signaling Pathways
The KDM4 family members are integral components of several critical signaling pathways implicated in cancer progression. Their ability to demethylate histone marks leads to changes in chromatin structure and gene expression, thereby influencing the activity of key transcription factors.
Androgen Receptor (AR) Signaling
Several KDM4 members, including KDM4A, KDM4B, and KDM4D, act as co-activators of the Androgen Receptor (AR).[7] They enhance AR-dependent gene expression, which is crucial for the growth and survival of prostate cancer cells.[7] KDM4B, in particular, not only facilitates the demethylation of histone proteins at androgen-regulated chromatin sites but also stabilizes the AR protein.[7]
Estrogen Receptor (ER) Signaling
In breast cancer, KDM4B is a key regulator of the Estrogen Receptor (ER) signaling cascade.[8] KDM4A and KDM4B can form complexes with ERα and activate its-mediated transcription.[7] This involves the demethylation of repressive H3K9me3 marks at ER target genes, leading to their expression and promoting cancer cell proliferation.[7][8]
c-Myc Signaling
The oncoprotein c-Myc is a critical driver of cell proliferation and its signaling pathway is often dysregulated in cancer. KDM4A and KDM4B have been shown to regulate the Myc pathway.[5] For instance, KDM4B physically interacts with N-Myc and is recruited to its target genes, where it removes the repressive H3K9me3 mark, thereby promoting their transcription.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of enzyme inhibitors. Below are outlines of key experimental protocols used in the study of this compound and other KDM4 inhibitors.
Formaldehyde Dehydrogenase (FDH)-Coupled Assay (for IC50 determination)
This continuous, fluorescence-based assay measures the production of formaldehyde, a byproduct of the demethylation reaction.
-
Reaction setup: A reaction mixture is prepared containing the KDM4 enzyme, the H3K9me3 peptide substrate, α-KG, Fe(II), and ascorbate in an appropriate buffer.
-
Inhibitor addition: this compound at various concentrations (or DMSO as a control) is added to the reaction mixture.
-
Coupling enzymes: Formaldehyde dehydrogenase (FDH) and its cofactor NAD+ are added.
-
Incubation: The reaction is incubated at 37°C.
-
Detection: The fluorescence of NADH, produced by the FDH-catalyzed oxidation of formaldehyde, is measured over time using a plate reader (Excitation: ~340 nm, Emission: ~460 nm).
-
Data analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.
Western Blotting for H3K9me3 Levels
This technique is used to detect changes in the levels of specific proteins or histone modifications in cells.
-
Cell treatment: Prostate cancer cells are treated with this compound at the desired concentration and for a specific duration.
-
Protein extraction: Cells are lysed, and total protein is extracted.
-
Protein quantification: The protein concentration of each sample is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary antibody incubation: The membrane is incubated with a primary antibody specific for H3K9me3. An antibody for a loading control (e.g., total Histone H3 or GAPDH) is also used.
-
Secondary antibody incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to H3K9me3 is quantified and normalized to the loading control.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell seeding: Prostate cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48-72 hours).
-
MTT addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours at 37°C.
-
Formazan (B1609692) solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.
-
Absorbance measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control, and the GI50 (concentration for 50% growth inhibition) is determined.
Conclusion
This compound is a valuable tool compound for studying the biological roles of the KDM4 family and for exploring their therapeutic potential in cancer. Its distinct mechanism of action and demonstrated cellular activity make it a subject of continued interest in the field of epigenetics and drug discovery. The experimental protocols outlined in this guide provide a foundation for the further characterization of this compound and the development of next-generation KDM4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
KDM4-IN-3: A Chemical Probe for Interrogating KDM4 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The KDM4 subfamily of histone lysine (B10760008) demethylases (KDM4A-D) are epigenetic regulators that play a crucial role in chromatin structure and gene expression by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2] Dysregulation of KDM4 activity is implicated in various diseases, particularly in cancer, making them attractive therapeutic targets.[3][4] KDM4-IN-3 is a cell-permeable chemical probe that acts as an inhibitor of the KDM4 family, demonstrating utility in studying the biological functions of these enzymes, especially in the context of prostate cancer.[5][6] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, experimental protocols for its use, and its mechanism of action.
Biochemical and Cellular Activity of this compound
This compound is a potent inhibitor of KDM4 enzymes with an IC50 of 871 nM in biochemical assays.[5][6] It is a cell-permeable compound that has been shown to inhibit the growth of various prostate cancer cell lines, including LNCaP, DU145, and PC3, with GI50 values in the micromolar range.[6][7] Treatment of prostate cancer cells with this compound leads to a significant increase in the global levels of H3K9 trimethylation (H3K9me3), a key substrate of KDM4 enzymes.[5][6] This demonstrates target engagement within a cellular context.
Mechanism of Action
Kinetic studies have revealed that this compound exhibits a non-competitive mechanism of inhibition with respect to the H3K9me3 peptide substrate and an uncompetitive mechanism with respect to the α-ketoglutarate (α-KG) cosubstrate.[5][6] This mode of action distinguishes it from many other KDM4 inhibitors that act as competitive inhibitors of the α-KG cofactor.[2][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and comparator compounds.
Table 1: Biochemical Potency of this compound
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | KDM4 | 871 | Biochemical Assay | [5][6] |
Table 2: Cellular Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Compound | GI50 (µM) | Assay Type | Reference |
| LNCaP | This compound | ~10 | AlamarBlue Assay | [7] |
| DU145 | This compound | ~20 | AlamarBlue Assay | [7] |
| PC3 | This compound | ~25 | AlamarBlue Assay | [7] |
| HuPrEC | This compound | ~15 | AlamarBlue Assay | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.
Protocol 1: Biochemical IC50 Determination using an AlphaLISA Assay
This protocol describes a general method for determining the IC50 of inhibitors against KDM4 enzymes using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format.
Materials:
-
Recombinant KDM4B enzyme (e.g., BPS Bioscience)[9]
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
-
AlphaLISA anti-methyl-histone acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: α-ketoglutarate (AKG), Ascorbic acid, (NH4)2Fe(SO4)2·6H2O
-
This compound and other test compounds
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the KDM4B enzyme, assay buffer, and the test compound or vehicle control (DMSO).
-
Add the cofactor mix (AKG, Ascorbic acid, Fe(II)) to all wells.
-
Initiate the demethylase reaction by adding the biotinylated H3K9me3 peptide substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the AlphaLISA acceptor beads.
-
Add the streptavidin-coated donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistical equation using appropriate software.
Protocol 2: Cell Viability Assay in Prostate Cancer Cells
This protocol outlines the use of the AlamarBlue assay to measure the effect of this compound on the viability of prostate cancer cell lines.[10]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, DU145, PC3)
-
Appropriate cell culture medium and supplements
-
This compound
-
AlamarBlue reagent
-
96-well clear-bottom black plates
-
Plate reader capable of fluorescence measurement
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add AlamarBlue reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 values.
Protocol 3: Western Blot Analysis of H3K9me3 Levels
This protocol describes how to measure changes in cellular H3K9me3 levels following treatment with this compound.[11][12]
Materials:
-
Prostate cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat prostate cancer cells with this compound or vehicle control for a desired time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K9me3 levels.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using the DOT language to visualize key concepts related to KDM4 function and the use of this compound.
Caption: KDM4 in Androgen Receptor Signaling.
Caption: Experimental Workflow for this compound.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. mdpi.com [mdpi.com]
- 4. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly selective inhibition of histone demethylases by de novo macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Biological Pathways Modulated by the KDM4 Inhibitor, KDM4-IN-3: A Technical Guide
Abstract
The KDM4 family of histone lysine (B10760008) demethylases represents a critical node in epigenetic regulation, with their dysregulation strongly implicated in various malignancies, including prostate and breast cancer.[1][2] These enzymes, primarily targeting di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3), function as transcriptional co-regulators for key oncogenic pathways.[3][4] KDM4-IN-3 is a cell-permeable small molecule inhibitor of the KDM4 family.[5] This document provides a detailed overview of the biological pathways affected by this compound, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions.
Mechanism of Action of this compound
This compound is an inhibitor of the KDM4 family of 2-oxoglutarate (α-KG) and Fe(II)-dependent hydroxylases.[5][6] Its primary mechanism involves the direct inhibition of the demethylase catalytic activity. Kinetic studies have revealed a non-competitive inhibition mechanism with respect to the H3K9me3 peptide substrate and an uncompetitive mode of inhibition concerning the α-KG cosubstrate.[5] By blocking KDM4 activity, this compound effectively prevents the removal of methyl groups from histone tails, leading to an accumulation of repressive histone marks like H3K9me3.[5]
Figure 1: Mechanism of KDM4 Inhibition by this compound.
Core Biological Pathway: Histone Demethylation and Transcriptional Regulation
The fundamental pathway affected by this compound is the epigenetic regulation of gene expression through histone methylation. KDM4 proteins are "erasers" that remove methyl marks, specifically H3K9me3, a hallmark of transcriptionally silent heterochromatin.[7] Inhibition of KDM4 by this compound leads to a global increase in H3K9me3 abundance.[5] This hypermethylation reinforces a repressive chromatin state at KDM4 target gene promoters, leading to decreased expression of downstream genes.
Impact on Androgen Receptor (AR) Signaling
In prostate cancer, KDM4 proteins (KDM4A, B, C, and D) function as coactivators of the Androgen Receptor (AR), a critical driver of tumor growth.[6] They are recruited to AR-regulated gene promoters, where they demethylate H3K9me3, facilitating transcriptional activation. This compound disrupts this process. Treatment of prostate cancer cells with this compound results in a significant increase in H3K9me3 levels and a corresponding decrease in the expression of AR target genes, such as Prostate-Specific Antigen (PSA).[5]
Effects on Cell Cycle and Proliferation
By altering the expression of genes critical for cell division, KDM4 inhibition impacts cell cycle progression and proliferation. Inhibition of KDM4 has been shown to induce cell cycle arrest and apoptosis.[6][8] this compound specifically inhibits the growth of various prostate cancer cell lines, including DU145 and PC3, with GI₅₀ values in the low micromolar range.[5] This anti-proliferative effect is a direct consequence of reversing the epigenetic state that promotes the expression of oncogenes. Broader KDM4 inhibition has been linked to the repression of oncogenic MYC pathways, which are central regulators of cell growth.[6]
Figure 2: Downstream Pathways Affected by this compound.
Quantitative Data Summary
The inhibitory and anti-proliferative activities of this compound have been quantified in biochemical and cell-based assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| Biochemical Assay | KDM4 | IC₅₀ | 871 nM | [5] |
| Cell Growth Assay | DU145 (Prostate Cancer) | GI₅₀ | 8-26 µM | [5] |
| Cell Growth Assay | PC3 (Prostate Cancer) | GI₅₀ | 8-26 µM | [5] |
| Cell Growth Assay | HuPrEC (Normal Prostate) | GI₅₀ | 8-26 µM |[5] |
Table 2: Cellular Effects of this compound in Prostate Cancer Cells
| Parameter Measured | Cell Line | Treatment | Result | Reference |
|---|---|---|---|---|
| H3K9me3 Abundance | PCa Cells | 25 µM, 48 h | Significant Increase | [5] |
| PSA Expression | PCa Cells | 25 µM, 48 h | Significant Decrease |[5] |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol is designed to determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound.
-
Cell Seeding: Seed prostate cancer cells (e.g., DU145, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in growth medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the compound concentration. Calculate the GI₅₀ value using non-linear regression analysis.
Protocol: Western Blot for Histone Marks
This protocol details the procedure to assess changes in global H3K9me3 levels following treatment with this compound.
-
Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates. Grow to 70-80% confluency and treat with this compound (e.g., 25 µM) or vehicle control for 48 hours.
-
Histone Extraction:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Lyse cells in a hypotonic lysis buffer on ice for 30 minutes.
-
Centrifuge to pellet nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract acid-soluble proteins (histones).
-
Centrifuge to remove debris and neutralize the supernatant with 2M NaOH.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 15-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel. Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against H3K9me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe a parallel blot or strip and re-probe the same membrane for Total Histone H3.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the H3K9me3 signal to the Total H3 signal.
Figure 3: Experimental Workflow for Western Blot Analysis.
Conclusion
This compound is a valuable chemical probe for elucidating the role of the KDM4 demethylase family in cancer biology. Its primary effect is the inhibition of KDM4, leading to an accumulation of the repressive H3K9me3 histone mark. This epigenetic reprogramming directly impacts key oncogenic signaling pathways, most notably Androgen Receptor signaling in prostate cancer, resulting in decreased expression of critical target genes, cell growth inhibition, and cell cycle arrest. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential and molecular consequences of KDM4 inhibition.
References
- 1. Advances in histone demethylase KDM4 as cancer therapeutic targets [pubmed.ncbi.nlm.nih.gov]
- 2. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule KDM4s inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
KDM4-IN-3 and the Regulation of Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of KDM4 inhibitors, with a focus on the broader class of molecules including compounds like KDM4-IN-3, in the regulation of gene transcription. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the mechanism of action, quantitative data, experimental protocols, and the impact on cellular signaling pathways.
Introduction to the KDM4 Family of Histone Demethylases
The KDM4 (Lysine-Specific Demethylase 4) family of enzymes, also known as the JMJD2 (Jumonji Domain-Containing 2) family, are critical epigenetic regulators.[1] These enzymes play a pivotal role in controlling chromatin structure and gene expression by removing methyl groups from specific lysine (B10760008) residues on histone proteins, primarily histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2] The KDM4 family consists of several members, including KDM4A, KDM4B, KDM4C, KDM4D, and KDM4E, each with distinct and sometimes overlapping functions and substrate specificities.[3][4]
Dysregulation of KDM4 activity is implicated in a variety of human diseases, most notably cancer.[5] Overexpression of KDM4 members has been observed in numerous cancers, including breast, prostate, lung, and colorectal cancers, where it contributes to oncogenesis by altering the expression of genes involved in cell proliferation, differentiation, and DNA repair.[6][7] This has made the KDM4 family an attractive target for therapeutic intervention.
This compound and the Mechanism of KDM4 Inhibition
This compound belongs to a class of small molecule inhibitors designed to target the catalytic activity of the KDM4 family of enzymes. The catalytic activity of KDM4 demethylases is dependent on a JmjC domain, which utilizes Fe(II) and α-ketoglutarate (α-KG) as cofactors for the demethylation reaction.[6] KDM4 inhibitors, including this compound, are typically designed to be competitive with the α-KG cofactor, binding to the active site of the enzyme and preventing the demethylation of histone substrates.[6] By inhibiting KDM4 activity, these compounds lead to an increase in the levels of histone methylation, particularly H3K9me3, a mark associated with transcriptional repression.[6] This, in turn, can modulate the expression of key genes involved in cancer progression, leading to anti-proliferative and pro-apoptotic effects.
Quantitative Data for KDM4 Inhibitors
The following tables summarize the inhibitory activity of representative KDM4 inhibitors. While specific data for this compound is not extensively available in the public domain, the data for compounds like NCDM-32B illustrate the typical potency and selectivity profiles of this class of inhibitors.
Table 1: In Vitro Inhibitory Activity of NCDM-32B Against KDM4 Subfamilies
| Compound | Target | IC50 (µM) |
| NCDM-32B | KDM4A | 3.0[6] |
| NCDM-32B | KDM4C | 1.0[6] |
Table 2: Cellular Effects of KDM4 Inhibition
| Inhibitor | Cell Line | Effect |
| NCDM-32B | HCC1954 (Basal Breast Cancer) | Increased global H3K9me3/me2 levels[6] |
| NCDM-32B | HCC1954 (Basal Breast Cancer) | Decreased cell viability and anchorage-independent growth[6] |
| ML324 | Prostate Cancer Cells | Repression of AR and BMYB-regulated genes[8] |
Experimental Protocols
Detailed methodologies for key assays used to characterize KDM4 inhibitors are provided below.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for KDM4A Inhibition
This biochemical assay is used to measure the in vitro potency of inhibitors against KDM4A.
Principle: The AlphaLISA assay is a bead-based immunoassay that measures the demethylation of a biotinylated histone H3 peptide substrate by the KDM4A enzyme.[9] An antibody specific to the demethylated product is used in conjunction with acceptor beads, while streptavidin-coated donor beads bind to the biotinylated substrate.[10] When the substrate is demethylated, the antibody brings the acceptor beads into close proximity with the donor beads, resulting in a luminescent signal upon excitation.[10] Inhibitors of KDM4A will prevent this demethylation, leading to a decrease in the AlphaLISA signal.
Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM Tris-HCl pH 9.0, 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20.[11]
-
Dilute recombinant KDM4A enzyme, test inhibitor (e.g., this compound), and biotinylated H3K9me3 peptide substrate in Assay Buffer.
-
-
Enzymatic Reaction:
-
In a 384-well white opaque plate, add the following to each well:
-
5 µL of test inhibitor or vehicle control.
-
2.5 µL of diluted KDM4A enzyme.
-
2.5 µL of biotinylated H3K9me3 peptide substrate.
-
-
Incubate the plate at room temperature for 60 minutes.[11]
-
-
Detection:
-
Prepare a detection mixture containing anti-unmethylated H3K9 antibody-conjugated acceptor beads and streptavidin-coated donor beads in an appropriate buffer.
-
Add 10 µL of the detection mixture to each well.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.[11]
-
Read the plate on an Alpha-enabled plate reader.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Cellular Target Engagement Assay
This cell-based assay is used to confirm that the inhibitor can bind to its target within a cellular environment.
Principle: The NanoBRET™ assay measures the binding of a small molecule inhibitor to a target protein in living cells.[12] The target protein (KDM4) is fused to a NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the KDM4 active site is added to the cells and acts as the energy acceptor.[12] When the tracer is bound to the KDM4-NanoLuc® fusion protein, BRET occurs upon addition of the NanoLuc® substrate. An unlabeled test compound that competes with the tracer for binding to KDM4 will disrupt BRET, leading to a decrease in the signal.[12]
Protocol:
-
Cell Preparation:
-
Assay Setup:
-
Dispense the cell suspension into a 384-well white plate.
-
Add the fluorescent NanoBRET™ tracer to the cells at a predetermined optimal concentration.
-
Add serial dilutions of the test inhibitor (e.g., this compound) or vehicle control to the wells.
-
Incubate the plate at 37°C with 5% CO2 for 2 hours.[13]
-
-
Detection:
-
Prepare a substrate solution containing the NanoLuc® substrate and an extracellular NanoLuc® inhibitor.[13]
-
Add the substrate solution to each well.
-
Read the plate within 20 minutes on a plate reader capable of measuring luminescence at two wavelengths (e.g., 450 nm for the donor and 610 nm for the acceptor).[13]
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Signaling Pathways and Gene Transcription Regulation
Inhibition of KDM4 enzymes has a profound impact on various signaling pathways that are crucial for cancer cell survival and proliferation. By preventing the demethylation of H3K9me3, KDM4 inhibitors can lead to the silencing of key oncogenes and the activation of tumor suppressor pathways.
Key Signaling Pathways Affected by KDM4 Inhibition:
-
Androgen Receptor (AR) Signaling: KDM4 members, particularly KDM4B, act as co-activators of the androgen receptor.[7] Inhibition of KDM4 can thus suppress the expression of AR-regulated genes, which is a key therapeutic strategy in prostate cancer.[8]
-
HIF-1α Signaling: KDM4B and KDM4C are targets of the hypoxia-inducible factor 1-alpha (HIF-1α) and contribute to tumor growth under hypoxic conditions.[7] KDM4 inhibitors can disrupt this pathway, reducing the adaptation of cancer cells to low-oxygen environments.[14]
-
p53 Pathway: KDM4A has been shown to suppress the p53 tumor suppressor pathway.[7] By inhibiting KDM4A, the activity of p53 can be restored, leading to cell cycle arrest and apoptosis.
-
MAPK and NF-κB Signaling: KDM4B has been shown to regulate genes involved in the MAPK and NF-κB signaling pathways, which are critical for inflammatory responses and cell survival.[14]
Genes Transcriptionally Regulated by KDM4 Inhibition:
Treatment of cancer cells with KDM4 inhibitors leads to significant changes in the expression of a wide range of genes. For example, in breast cancer cells, the KDM4 inhibitor NCDM-32B was found to upregulate 597 genes and downregulate 463 genes.[6] The altered genes were enriched in pathways controlling cellular growth, proliferation, DNA replication and repair, and cell cycle progression.[6]
Visualizations of Pathways and Workflows
dot
Caption: Mechanism of KDM4-mediated demethylation and its inhibition.
dot
Caption: Experimental workflow for the KDM4A AlphaLISA assay.
dot
Caption: Impact of KDM4 inhibition on downstream signaling pathways.
Conclusion
KDM4 inhibitors, such as this compound, represent a promising class of epigenetic drugs with the potential for broad applications in cancer therapy. By targeting the catalytic activity of KDM4 demethylases, these compounds can effectively reprogram the transcriptional landscape of cancer cells, leading to the suppression of oncogenic pathways and the induction of tumor-suppressive mechanisms. Further research and development of selective and potent KDM4 inhibitors will be crucial for translating the therapeutic potential of this target into clinical benefits for patients. This guide provides a foundational understanding of the technical aspects of KDM4 inhibition, which will be valuable for researchers and drug developers working in this exciting field.
References
- 1. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM4B: A Nail for Every Hammer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM4/JMJD2 Histone Demethylase Inhibitors Block Prostate Tumor Growth by Suppressing the Expression of AR and BMYB-Regulated Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. promega.com [promega.com]
- 12. eubopen.org [eubopen.org]
- 13. Histone lysine demethylase 4B regulates general and unique gene expression signatures in hypoxic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KDM4 Orchestrates Epigenomic Remodeling of Senescent Cells and Potentiates the Senescence-Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
KDM4-IN-3: A Technical Whitepaper on its Initial Characterization as a KDM4 Histone Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial studies and characterization of KDM4-IN-3, a potent and cell-permeable inhibitor of the KDM4 family of histone lysine (B10760008) demethylases. This compound, a derivative of the known KDM4 inhibitor B3, demonstrates significant potential in the context of prostate cancer research. This guide details its biochemical and cellular activity, including its inhibitory concentration, effects on cancer cell growth, and mechanism of action. Detailed protocols for the key assays used in its characterization are provided, along with visual representations of experimental workflows and the targeted signaling pathway.
Introduction
Histone lysine demethylases (KDMs) are critical regulators of epigenetic modifications, playing a crucial role in gene expression, DNA repair, and cell differentiation. The KDM4 subfamily (also known as JMJD2) has garnered significant attention as a therapeutic target, particularly in oncology, due to its frequent dysregulation in various cancers, including prostate cancer. These enzymes primarily catalyze the removal of methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), influencing chromatin structure and transcriptional activity.
This compound has emerged from structure-activity relationship studies of 8-hydroxyquinoline-based inhibitors as a promising lead compound. It exhibits potent inhibition of KDM4 enzymes and demonstrates cytotoxic effects against prostate cancer cells. This whitepaper consolidates the initial findings on this compound, presenting its biochemical and cellular characterization to facilitate further research and development.
Data Presentation
Biochemical Activity
This compound demonstrates potent inhibition of KDM4 enzymatic activity. Its half-maximal inhibitory concentration (IC50) was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | KDM4 | 871 | Biochemical | [1] |
Cellular Activity
The growth-inhibitory effects of this compound were evaluated across a panel of human prostate cancer cell lines and a non-malignant prostate epithelial cell line. The half-maximal growth inhibition (GI50) values were determined using an MTT assay.
| Cell Line | Type | GI50 (µM) |
| PC3 | Prostate Carcinoma | 14.5 |
| DU145 | Prostate Carcinoma | 12.3 |
| LNCaP | Prostate Carcinoma | 18.7 |
| VCaP | Prostate Carcinoma | 22.1 |
| RWPE-1 | Normal Prostate Epithelia | > 50 |
Experimental Protocols
KDM4 Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of compounds against KDM4 enzymes.
Materials:
-
Recombinant KDM4 enzyme
-
Biotinylated H3K9me3 peptide substrate
-
Europium-labeled anti-H3K9me2 antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 0.1% BSA, 0.01% Tween-20
-
Cofactors: 2-oxoglutarate (α-KG), Ascorbate, (NH4)2Fe(SO4)2·6H2O
-
This compound or other test compounds
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in assay buffer.
-
In a 384-well plate, add 2 µL of the compound dilution.
-
Prepare an enzyme/cofactor mix in assay buffer containing KDM4 enzyme, ascorbate, and (NH4)2Fe(SO4)2·6H2O.
-
Add 4 µL of the enzyme/cofactor mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a substrate/α-KG mix in assay buffer containing the biotinylated H3K9me3 peptide and α-KG.
-
Initiate the demethylation reaction by adding 4 µL of the substrate/α-KG mix to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Prepare a detection mix containing the Europium-labeled anti-H3K9me2 antibody and the streptavidin-conjugated acceptor in TR-FRET detection buffer.
-
Stop the reaction by adding 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) after excitation at a suitable wavelength (e.g., 340 nm).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability and proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., PC3, DU145, LNCaP, VCaP) and a control cell line (e.g., RWPE-1)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the cells with the compound for 72 hours.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting the percentage of viability against the log of the compound concentration.
Western Blot for H3K9me3 Levels
This protocol describes the detection of global H3K9me3 levels in cells treated with this compound by western blotting.
Materials:
-
Prostate cancer cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat prostate cancer cells with this compound or vehicle (DMSO) for a specified time (e.g., 24-48 hours).
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-total Histone H3 antibody as a loading control, following the same procedure from step 8.
-
Quantify the band intensities to determine the relative change in H3K9me3 levels.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the biochemical and cellular characterization of this compound.
Signaling Pathway
Caption: this compound inhibits KDM4, leading to increased H3K9me3 and cancer cell growth inhibition.
Conclusion
This compound is a potent inhibitor of the KDM4 family of histone demethylases with significant anti-proliferative activity against prostate cancer cell lines. Its ability to increase the repressive H3K9me3 histone mark in cells provides a clear mechanism for its observed effects on cell growth. The data and protocols presented in this whitepaper provide a solid foundation for further investigation of this compound as a potential therapeutic agent for prostate and other cancers characterized by KDM4 dysregulation. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and selectivity profiling against other histone demethylases and metalloenzymes.
References
The Impact of KDM4-IN-3 on Chromatin Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone lysine (B10760008) demethylases (KDMs) are a family of enzymes that play a critical role in epigenetic regulation by removing methyl groups from histone tails, thereby influencing chromatin structure and gene expression. The KDM4 subfamily, which includes KDM4A-F, specifically targets di- and tri-methylated lysine 9 and 36 on histone H3 (H3K9me2/3 and H3K36me2/3). Dysregulation of KDM4 activity has been implicated in various cancers, including prostate cancer, making this enzyme subfamily an attractive target for therapeutic intervention. KDM4-IN-3 is a potent and cell-permeable inhibitor of the KDM4 family. This technical guide provides an in-depth overview of this compound's impact on chromatin structure, including its biochemical and cellular activities, detailed experimental protocols, and the signaling pathways it modulates.
Quantitative Data Summary
This compound has been characterized through various biochemical and cellular assays to determine its potency and efficacy. The following tables summarize the key quantitative data.
| Biochemical Activity of this compound | |
| Target | KDM4 |
| IC50 | 871 nM |
| Inhibition Mechanism (vs. H3K9me3 peptide) | Non-competitive |
| Inhibition Mechanism (vs. α-KG) | Uncompetitive |
| Cellular Activity of this compound in Prostate Cancer Cell Lines | |
| Cell Lines | DU145, PC3 |
| GI50 Range | 8 - 26 μM |
| Effect on H3K9me3 | Significant increase in abundance |
| Effect on PSA Expression | Significant decrease |
Core Signaling Pathway
KDM4 enzymes, as histone demethylases, play a pivotal role in regulating gene expression. They are Fe(II) and α-ketoglutarate (α-KG) dependent oxygenases that remove methyl groups from histone H3 at lysine 9 and 36. The trimethylation of H3K9 (H3K9me3) is a hallmark of heterochromatin and is associated with transcriptional repression. By removing this mark, KDM4 proteins can lead to a more open chromatin structure, allowing for the transcription of target genes. In the context of prostate cancer, KDM4A and KDM4B have been shown to be co-activators of the Androgen Receptor (AR), a key driver of prostate cancer progression. This compound, by inhibiting KDM4, prevents the demethylation of H3K9me3, leading to the maintenance of a repressive chromatin state at target gene promoters, including those regulated by AR. This results in decreased expression of pro-proliferative genes and subsequent inhibition of cancer cell growth.
Caption: this compound inhibits KDM4, leading to increased H3K9me3, chromatin compaction, and reduced pro-growth gene expression in prostate cancer.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and have been adapted for the study of this compound.
KDM4A Biochemical Assay (AlphaLISA)
This protocol describes a homogenous (no-wash) AlphaLISA assay to determine the in vitro inhibitory activity of this compound on KDM4A.
Materials:
-
Recombinant KDM4A (catalytic domain)
-
Biotinylated histone H3 (1-21) peptide trimethylated at lysine 9 (H3K9me3)
-
AlphaLISA anti-H3K9me2 antibody (Acceptor beads conjugated)
-
Streptavidin-coated Donor beads
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid
-
This compound (or other test compounds) dissolved in DMSO
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations (typically in a range from 1 nM to 100 µM).
-
Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of KDM4A enzyme solution (final concentration ~1 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of biotinylated H3K9me3 substrate (final concentration ~20 nM) to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of a mixture containing AlphaLISA anti-H3K9me2 Acceptor beads (final concentration 20 µg/mL) and Streptavidin-Donor beads (final concentration 20 µg/mL) in AlphaLISA buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values using a suitable software (e.g., GraphPad Prism).
Caption: Workflow for the KDM4A AlphaLISA biochemical assay.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of prostate cancer cell lines such as PC3 and DU145.
Materials:
-
PC3 or DU145 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions (or medium with DMSO for vehicle control) to the respective wells.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values.
Western Blot for Histone H3K9me3
This protocol details the detection of changes in global H3K9me3 levels in prostate cancer cells following treatment with this compound.
Materials:
-
PC3 or DU145 cells
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with this compound (e.g., 25 µM) or DMSO for 48 hours as described in the cell viability assay.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Harvest the cell lysates and determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (15-20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me3 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
Caption: Workflow for Western Blot analysis of H3K9me3 levels.
Conclusion
This compound is a valuable chemical probe for studying the role of the KDM4 histone demethylase family in chromatin biology and disease. Its ability to potently inhibit KDM4 enzymes, leading to an increase in the repressive H3K9me3 mark and subsequent downregulation of cancer-promoting genes in prostate cancer cells, highlights the therapeutic potential of targeting this epigenetic pathway. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of action of this compound and to explore the broader implications of KDM4 inhibition in various biological contexts. The continued development and characterization of selective KDM4 inhibitors will be crucial for advancing our understanding of epigenetic regulation and for the development of novel cancer therapies.
Review of KDM4 inhibitors and their development
An In-depth Technical Guide to the Development of KDM4 Inhibitors
The histone lysine (B10760008) demethylase 4 (KDM4) family, comprising members KDM4A-F, are epigenetic regulators that play a crucial role in gene transcription, DNA repair, and metabolism.[1] These enzymes, also known as Jumonji domain-containing 2 (JMJD2), catalyze the removal of methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), as well as from histone H1.4 at lysine 26.[2] Dysregulation and overexpression of KDM4 enzymes are frequently observed in various human cancers, including breast, prostate, colorectal, and lung cancer, making them attractive targets for therapeutic intervention.[3][4] The development of small molecule inhibitors targeting KDM4 enzymes has become a significant area of research in the pursuit of novel anti-cancer agents.[5][6]
KDM4 Signaling Pathways and Oncogenic Roles
KDM4 proteins are implicated in several signaling pathways that are critical for cancer progression. Their primary oncogenic function stems from their ability to demethylate repressive histone marks, such as H3K9me2/3, leading to the activation of genes involved in cell proliferation, survival, and differentiation.[4][7]
Key oncogenic signaling pathways influenced by KDM4 include:
-
MYC Pathway: KDM4B expression is strongly correlated with MYCN amplification in neuroblastoma.[8] KDM4B physically interacts with N-Myc, is recruited to N-Myc target genes, and regulates the Myc signaling pathway, thereby promoting neuroblastoma cell proliferation.[8]
-
Androgen Receptor (AR) Signaling: In prostate cancer, KDM4A regulates the expression of the androgen receptor by modulating AR enhancer activity.[7] KDM4C has also been linked to metastatic prostate cancer, where its inhibition reduces cell migration and invasion.[7]
-
Estrogen Receptor (ER) Signaling: KDM4B is essential for ERα transcription in breast cancer cells. It is recruited to ERα target genes to demethylate H3K9me3, promoting the expression of ER-responsive genes like MYC and CCND1.[9]
-
Notch Signaling: KDM4A has been shown to promote breast cancer tumor growth and metastasis by activating the Notch signaling pathway through H3K9me3 demethylation.[7]
-
Toll-Like Receptor (TLR) Signaling: In the context of hepatic fibrogenesis, KDM4D promotes the expression of Toll-like receptor 4 (TLR4) by demethylating H3K9, which in turn activates the NF-κB signaling pathway.[10]
-
DNA Damage Response: KDM4A and KDM4B are involved in the DNA damage response pathway. Overexpression of KDM4A can impair DNA damage repair by competing with 53BP1 for binding to dimethylated H4K20 at sites of DNA damage.[2]
Development of KDM4 Inhibitors
The development of KDM4 inhibitors has largely focused on targeting the enzyme's catalytic site, which contains a Fe(II) ion and requires the cofactor 2-oxoglutarate (2-OG) for its demethylase activity.[7][11] Inhibitors can be broadly categorized based on their mechanism of action.
1. 2-Oxoglutarate (2-OG) Cofactor Mimics: These inhibitors typically chelate the active site Fe(II) ion, competing with the natural cofactor 2-OG. This is the largest and most studied class of KDM4 inhibitors.[11] 2. Substrate-Competitive Inhibitors: These molecules are designed to mimic the histone substrate, blocking the binding of H3K9/36me3 to the active site.[3][11] 3. Non-Competitive Inhibitors: Some inhibitors, like JIB-04, are not competitive with 2-OG and are thought to occupy a different pocket, potentially disrupting the binding of the histone substrate or oxygen.[4][11]
The following table summarizes key KDM4 inhibitors, their potency, and the assays used for their characterization.
| Inhibitor | Target(s) | IC50 / EC50 | Assay Type | Reference(s) |
| TACH101 | Pan-KDM4 | EC50 < 1 nM (H3K36me3) | HTRF (Cell-based) | [12] |
| QC6352 | KDM4A | IC50 = 104 nM | LANCE TR-FRET | [3][13] |
| KDM4B | IC50 = 56 nM | LANCE TR-FRET | [3][13] | |
| KDM4C | IC50 = 35 nM | LANCE TR-FRET | [3][13] | |
| KDM4D | IC50 = 104 nM | LANCE TR-FRET | [3][13] | |
| KYSE-150 Cells | EC50 = 3.5 nM (prolif.) | Proliferation Assay | [3] | |
| JIB-04 | KDM4A (JMJD2A) | IC50 = 445 nM | - | [13] |
| KDM4B (JMJD2B) | IC50 = 435 nM | - | [13] | |
| KDM4C (JMJD2C) | IC50 = 1100 nM | - | [13] | |
| KDM4E (JMJD2E) | IC50 = 340 nM | - | [13] | |
| IOX1 | KDM4A | IC50 = Broad Spectrum | - | [4] |
| KDM4C | IC50 = 0.6 µM | - | [13] | |
| KDM4D | IC50 = Potent Inhibitor | - | [4] | |
| Ciclopirox (CPX) | KDM4B | IC50 = 3.8 µM | TR-FRET | [3] |
| SD70 | KDM4C | IC50 = 30 µM | Antibody-based | [3] |
| KDM4D-IN-1 | KDM4D | IC50 = 0.41 µM | - | [4] |
| Compound 28 | KDM4D | IC50 = 23 nM | AlphaLISA | [3] |
| B3 | KDM4B | IC50 = 10 nM | Antibody-based fluorometric | [3][14] |
Experimental Protocols for KDM4 Inhibitor Evaluation
A hierarchical workflow is typically employed to identify and validate novel KDM4 inhibitors, progressing from initial high-throughput screening to detailed biochemical and cellular characterization, and finally to in vivo efficacy studies.
Key Experimental Methodologies
1. Biochemical Assays (In Vitro Potency)
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the demethylation of a biotinylated histone peptide substrate. A primary antibody recognizes the demethylated product, and a secondary antibody linked to a donor bead is added. Upon excitation, the donor bead releases singlet oxygen, which excites an acceptor bead if in close proximity, generating a luminescent signal. The potency of inhibitors is determined by the reduction in this signal.[15]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Similar to AlphaScreen, this assay uses a labeled antibody that recognizes the demethylated histone substrate. The binding of this antibody brings a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665) fluorophore into proximity, resulting in a FRET signal. Inhibition of KDM4 activity leads to a decrease in the FRET signal.[3]
-
Formaldehyde (B43269) Dehydrogenase (FDH)-Coupled Assay: This method measures the formaldehyde produced as a byproduct of the demethylation reaction. The formaldehyde is then oxidized by FDH, which concurrently reduces NAD+ to NADH. The increase in NADH concentration is monitored by fluorescence, providing a measure of the demethylase activity.[16]
-
Antibody-based Fluorometric/ELISA Assays: These assays directly quantify the demethylated product. A substrate is incubated with the KDM4 enzyme and the inhibitor. The reaction product is then captured on a microplate and detected using an antibody specific to the demethylated histone mark, followed by a fluorescent or colorimetric secondary detection system.[3][17]
2. Cellular Assays (Target Engagement and Function)
-
High-Content Immunofluorescence: This method is used to assess the on-target effect of inhibitors in cells. Cells are treated with the inhibitor, then fixed and stained with antibodies against specific histone methylation marks (e.g., H3K9me3). Automated microscopy and image analysis are used to quantify the changes in methylation levels, confirming that the inhibitor engages its target in a cellular context.[18]
-
Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein upon ligand binding. Cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble, non-denatured KDM4 protein remaining at each temperature is quantified by Western blot or other methods. A successful inhibitor will increase the thermal stability of KDM4.[3]
-
Anti-Proliferation Assays (e.g., BrdU, MTT): These assays measure the effect of KDM4 inhibitors on the proliferation of cancer cell lines. For example, the BrdU assay measures the incorporation of bromodeoxyuridine into newly synthesized DNA during cell division.[14][19]
-
Patient-Derived Xenograft (PDX) and Organoid Models: To evaluate in vivo efficacy, inhibitors are tested in animal models, often immunodeficient mice bearing tumors derived from human patients (PDX models). These models provide a more clinically relevant assessment of an inhibitor's anti-tumor activity.[3][12]
Clinical Landscape and Future Directions
The development of KDM4 inhibitors is still in its early stages, with few compounds reaching clinical trials.[5][20] A notable exception is TACH101 , a first-in-class, potent pan-KDM4 inhibitor that has entered a Phase 1 clinical trial for the treatment of gastrointestinal cancers and high microsatellite instability (MSI-H) metastatic colorectal cancers.[3][12] Preclinical data for TACH101 showed broad and potent anti-proliferative activity across a wide range of cancer cell lines and efficacy in various xenograft and patient-derived organoid models.[12]
Despite this progress, significant challenges remain.
-
Selectivity: Achieving selectivity among the highly conserved KDM4 isoforms, as well as against other JmjC domain-containing demethylases, is a major hurdle.[5] Lack of selectivity can lead to off-target effects.
-
Cellular Potency: Many inhibitors that show high potency in biochemical assays exhibit poor activity in cellular models.[3] This discrepancy can be due to poor cell permeability or competition with high intracellular concentrations of the 2-OG cofactor.[3]
-
Biomarkers: Identifying patient populations that would most benefit from KDM4 inhibition is crucial for successful clinical translation. The role of KDM4 in various cancer types is still being elucidated, and predictive biomarkers are needed.[3]
Future efforts in the field will likely focus on developing isoform-selective inhibitors, exploring novel allosteric binding sites outside the catalytic domain, and combining KDM4 inhibitors with other therapeutic agents, such as immunotherapy, to enhance anti-tumor responses.[3] The development of high-quality chemical probes will also be essential to further unravel the specific biological functions of each KDM4 family member.[21]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery | MDPI [mdpi.com]
- 5. KDM4 histone demethylase inhibitors for anti-cancer agents: a patent review | Semantic Scholar [semanticscholar.org]
- 6. Unravelling KDM4 histone demethylase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Histone Demethylase KDM4B in Myc Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 10. The histone demethylase KDM4D promotes hepatic fibrogenesis by modulating Toll-like receptor 4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. ascopubs.org [ascopubs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 15. Small molecule KDM4s inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. KDM4/JMJD2 Activity Quantification Assay Kit (Fluorometric) (ab113462) | Abcam [abcam.com]
- 18. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
KDM4 Inhibitor (KDM4-IN-3) Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lysine (B10760008) Demethylase 4 (KDM4) family of enzymes are epigenetic regulators that play a crucial role in gene transcription, DNA repair, and metabolism by removing methyl groups from histone lysine residues.[1] Dysregulation of KDM4 activity is implicated in numerous human diseases, including cancer, making them attractive therapeutic targets.[1][2] This document provides detailed application notes and protocols for the use of KDM4 inhibitors, with a focus on the conceptual compound "KDM4-IN-3," in cell culture experiments. While specific data for this compound is not available, this guide is based on the established principles and published data for other KDM4 inhibitors.
The KDM4 family consists of six members, KDM4A-F, with KDM4A-D being the most studied.[3] These enzymes, also known as Jumonji C (JmjC) domain-containing histone demethylases, primarily target di- and tri-methylated lysine 9 and 36 of histone H3 (H3K9me2/3 and H3K36me2/3).[1][4] Inhibition of KDM4 enzymes leads to an increase in global histone methylation, which in turn can induce cell cycle arrest, differentiation, and cell death in cancer cells.[1]
Mechanism of Action and Signaling Pathways
KDM4 enzymes are Fe(II) and 2-oxoglutarate (2-OG)-dependent oxygenases.[1][5] They catalyze the demethylation of histone lysine residues through a dioxygenase reaction.[1] KDM4 inhibitors typically act by competing with the 2-OG cofactor, thereby blocking the demethylase activity.
KDM4 proteins are involved in several key signaling pathways implicated in cancer development and progression:
-
p53 Pathway: KDM4A can form a complex with p53 and suppress its activity, thereby promoting cell proliferation in colorectal cancer.[1]
-
Hypoxia-Inducible Factor (HIF-1α) Pathway: KDM4B and KDM4C are targets of HIF-1α, a key regulator of cellular response to hypoxia, and their activity contributes to tumor growth.[1]
-
Androgen Receptor (AR) Signaling: KDM4A, B, and D act as coactivators of the androgen receptor, playing a crucial role in prostate cancer development.[1]
-
MYC Pathway: KDM4B is highly expressed in MYCN-amplified neuroblastoma and interacts with N-Myc to regulate the Myc signaling pathway, promoting tumor progression.[1][6]
Below is a diagram illustrating the central role of KDM4 in various signaling pathways.
Caption: KDM4 Signaling Pathways
Data Presentation
The following tables summarize the functions of different KDM4 family members and the effects of a representative KDM4 inhibitor, NCDM-32B, on breast cancer cell lines. This data can serve as a reference for expected outcomes when using this compound.
Table 1: Functions of KDM4 Family Members
| KDM4 Member | Key Functions in Cancer | Associated Cancer Types |
| KDM4A | Coactivator of AR, suppresses p53 pathway, promotes proliferation.[1] | Breast cancer, colorectal cancer, prostate cancer, lung cancer.[1] |
| KDM4B | Coactivator of AR, target of HIF-1α, regulates MYC pathway, promotes proliferation and glucose metabolism.[1] | Breast cancer, prostate cancer, colorectal cancer, neuroblastoma.[1] |
| KDM4C | Target of HIF-1α, enhances β-catenin signaling.[1] | Breast cancer, colorectal cancer.[1] |
| KDM4D | Coactivator of AR.[1][2] | Prostate cancer.[1] |
Table 2: Effects of KDM4 Inhibitor NCDM-32B on Basal Breast Cancer Cells [7]
| Cell Line | IC50 (µM) for Cell Viability | Effect on Anchorage-Independent Growth |
| HCC1954 | ~5 | Significant Decrease |
| SUM149 | ~7.5 | Significant Decrease |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HCC1954 breast cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of Histone Methylation
This protocol assesses the effect of this compound on global levels of H3K9me3 and H3K36me3.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-H3K9me3, anti-H3K36me3, anti-total H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration around the IC50 value and a vehicle control for 48-72 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of H3K9me3 and H3K36me3 to total H3 and the loading control (β-actin).
Below is a diagram of the experimental workflow for assessing the effects of a KDM4 inhibitor.
Caption: KDM4 Inhibitor Experimental Workflow
Conclusion
KDM4 inhibitors represent a promising class of therapeutic agents for the treatment of various cancers. The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the cellular effects of this compound. It is crucial to optimize the experimental conditions, such as inhibitor concentration and incubation time, for each specific cell line and experimental setup. Further experiments, such as cell cycle analysis, apoptosis assays, and gene expression profiling, can provide deeper insights into the mechanism of action of this compound.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Histone Demethylase KDM4B in Myc Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
KDM4-IN-3: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of KDM4-IN-3, a potent and cell-permeable inhibitor of the KDM4 family of histone lysine (B10760008) demethylases. The following information is intended to guide researchers in utilizing this compound for studying epigenetic mechanisms and its potential as a therapeutic agent, particularly in the context of prostate cancer.
Overview and Mechanism of Action
This compound (also known as Compound 15) is a benzimidazole (B57391) benzylpyrazole derivative that demonstrates inhibitory activity against the KDM4 subfamily of Jumonji domain-containing histone demethylases.[1][2] These enzymes are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), playing a crucial role in chromatin structure and gene expression regulation.
The mechanism of inhibition for this compound is complex. It acts as a non-competitive inhibitor with respect to the H3K9me3 peptide substrate and is uncompetitive with respect to the α-ketoglutarate (α-KG) co-substrate.[2] This suggests that this compound does not directly compete with the histone substrate or the primary cofactor for binding to the active site. Instead, it may bind to an allosteric site or the enzyme-substrate complex, thereby impeding the demethylation process. In cellular models, treatment with this compound leads to an increase in the global levels of the repressive H3K9me3 mark.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Assay Type |
| KDM4 | 871 | Biochemical Assay |
Data sourced from MedChemExpress.[2]
Table 2: Cellular Growth Inhibition (GI₅₀) of this compound in Prostate Cell Lines
| Cell Line | Description | GI₅₀ (µM) | Assay Duration |
| DU145 | Prostate Cancer | 8 - 26 | 48 hours |
| PC3 | Prostate Cancer | 8 - 26 | 48 hours |
| HuPrEC | Non-disease control prostate epithelial | 8 - 26 | 48 hours |
Data sourced from MedChemExpress.[2]
Experimental Protocols
The following are detailed protocols for common in vitro experiments involving this compound.
Biochemical KDM4 Inhibition Assay (Adapted from TR-FRET Protocol)
This protocol is adapted from a general Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for KDM4 inhibitors and can be used to determine the IC₅₀ of this compound.
Materials:
-
Recombinant KDM4 enzyme (e.g., KDM4A, KDM4B)
-
This compound (stock solution in DMSO)
-
Biotinylated H3K9me3 peptide substrate
-
α-ketoglutarate (α-KG)
-
Fe(NH₄)₂(SO₄)₂ (Ferrous Ammonium Sulfate)
-
L-ascorbic acid
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.01% BSA
-
Detection Reagents: Europium-labeled anti-H3K9me2 antibody and Streptavidin-conjugated acceptor fluorophore (e.g., AF488-Streptavidin)
-
384-well low-volume black plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare Reagents:
-
Prepare a fresh stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a working solution of KDM4 enzyme in assay buffer. The optimal concentration should be determined empirically.
-
Prepare a substrate mix containing biotinylated H3K9me3 peptide, α-KG, Fe(NH₄)₂(SO₄)₂, and L-ascorbic acid in assay buffer.
-
-
Assay Plate Setup:
-
Add 2 µL of the this compound serial dilutions or DMSO (for control wells) to the wells of the 384-well plate.
-
Add 4 µL of the KDM4 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 4 µL of the substrate mix to each well to start the demethylation reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
-
Stop Reaction and Detection:
-
Add 10 µL of the detection mix containing the Europium-labeled antibody and Streptavidin-conjugated acceptor to stop the reaction and initiate the detection process.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (AlamarBlue Assay)
This protocol describes how to measure the effect of this compound on the viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., DU145, PC3) and a control cell line (e.g., HuPrEC)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
AlamarBlue™ cell viability reagent
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
AlamarBlue Addition and Incubation:
-
Add 10 µL of AlamarBlue™ reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and AlamarBlue™ but no cells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the GI₅₀ value.
-
Western Blot for Global H3K9me3 Levels
This protocol outlines the procedure for assessing changes in global H3K9me3 levels in prostate cancer cells following treatment with this compound.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, DU145)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Histone extraction buffer
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3 and anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at a final concentration of 25 µM (or a desired concentration range) and a vehicle control (DMSO) for 48 hours.[2]
-
-
Histone Extraction:
-
Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Alternatively, for whole-cell lysates, wash the cells with cold PBS and lyse them in RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts or whole-cell lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities using image analysis software and normalize the H3K9me3 signal to the total Histone H3 signal.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits KDM4, leading to increased H3K9me3, gene repression, and anti-cancer effects.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability upon this compound treatment using the AlamarBlue assay.
Experimental Workflow: Western Blot for H3K9me3
Caption: Step-by-step workflow for analyzing global H3K9me3 levels by Western blot after this compound treatment.
References
Application of KDM4-IN-3 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing KDM4-IN-3, a representative small molecule inhibitor of the KDM4 family of histone lysine (B10760008) demethylases, in chromatin immunoprecipitation (ChIP) assays. Understanding the impact of KDM4 inhibition on chromatin structure and gene expression is crucial for advancing epigenetic research and therapeutic development.
The KDM4 family of enzymes (KDM4A-D) are key epigenetic regulators that remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2] Dysregulation of KDM4 activity has been implicated in various cancers, making them attractive therapeutic targets.[1][3][4] KDM4 inhibitors, such as the conceptual this compound, competitively inhibit the catalytic JmjC domain of KDM4 enzymes.[1] This inhibition leads to an increase in the repressive H3K9me3 histone mark and alterations in H3K36me3 levels, thereby influencing chromatin structure and gene expression.[1][2]
ChIP assays are a powerful technique to investigate the in vivo interactions of proteins with DNA.[1][5][6] When used in conjunction with this compound, ChIP can be employed to:
-
Determine the effect of KDM4 inhibition on the binding of KDM4 proteins to specific genomic loci.[1]
-
Analyze changes in histone modifications, such as H3K9me3 and H3K36me3, at target gene promoters following treatment.[1][2]
-
Elucidate the genome-wide consequences of KDM4 inhibition on chromatin structure and transcription factor binding.[1]
Data Presentation
The following table summarizes the in vitro inhibitory activity of a representative KDM4 inhibitor, QC6352, against KDM4 family members. This data serves as an example of the type of characterization that would be performed for this compound.
| Enzyme | IC50 (nM) |
| KDM4A | 25 |
| KDM4B | 48 |
| KDM4C | 15 |
| KDM4D | 110 |
Table 1: In Vitro IC50 Values of QC6352 for KDM4 Family Members.[1]
Signaling Pathway and Experimental Workflow
Caption: KDM4 signaling pathway and the effect of this compound inhibition.
Caption: Experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Experimental Protocols
This protocol provides a general guideline for performing a ChIP assay to investigate the effects of this compound. Optimization may be required for specific cell types and antibodies.
Materials:
-
Cell culture reagents
-
This compound
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Antibodies (e.g., anti-KDM4A, anti-H3K9me3, anti-H3K36me3, and IgG control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR reagents or library preparation kit for ChIP-seq
Procedure:
-
Cell Treatment and Cross-linking:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells using a suitable lysis buffer.
-
Resuspend the nuclear pellet in sonication buffer.
-
Sonicate the chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical.[6]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific background.
-
Incubate the pre-cleared chromatin with the primary antibody (e.g., anti-KDM4, anti-H3K9me3) or an IgG control overnight at 4°C with rotation.[5]
-
-
Immune Complex Capture and Washes:
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by incubating at 65°C for several hours or overnight in the presence of NaCl.
-
Treat with RNase A to remove RNA and then with Proteinase K to digest proteins.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.[6]
-
Analyze the purified DNA by qPCR using primers for specific target gene promoters or by preparing libraries for ChIP-seq for genome-wide analysis.[7][8]
-
Disclaimer: This document provides a general guideline. Researchers should consult relevant literature and optimize protocols for their specific experimental conditions.[1] The information is for Research Use Only and not for diagnostic or therapeutic procedures.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. KDM4 Orchestrates Epigenomic Remodeling of Senescent Cells and Potentiates the Senescence-Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Advances in histone demethylase KDM4 as cancer therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epigenome-noe.net [epigenome-noe.net]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 7. Histone demethylase KDM4D cooperates with NFIB and MLL1 complex to regulate adipogenic differentiation of C3H10T1/2 mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Histone Demethylase Enzymes KDM3A and KDM4B Co-Operatively Regulate Chromatin Transactions of the Estrogen Receptor in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KDM4 Inhibitor Treatment in In Vivo Animal Models
Topic: KDM4-IN-3 (using JIB-04 as a representative inhibitor) Treatment for In Vivo Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases (KDMs) are a family of enzymes that play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues. The KDM4 subfamily is frequently overexpressed in various cancers, making it an attractive target for therapeutic intervention. KDM4 inhibitors have emerged as a promising class of anti-cancer agents. This document provides detailed application notes and protocols for the use of a representative KDM4 inhibitor, JIB-04, in preclinical in vivo animal models of cancer. JIB-04 is a pan-inhibitor of JmjC histone demethylases that has demonstrated efficacy in reducing tumor growth and prolonging survival in various cancer models.[1]
Mechanism of Action
KDM4 inhibitors, such as JIB-04, function by competitively binding to the active site of KDM4 enzymes, thereby preventing the demethylation of histone substrates, primarily H3K9me3 and H3K36me3. This inhibition leads to an accumulation of these repressive histone marks, resulting in altered gene expression. Key downstream effects include the deregulation of oncogenic programs, increased DNA damage, and induction of cell cycle arrest and apoptosis in cancer cells.[2] One of the key pathways affected by KDM4 inhibition is the PI3K-Akt signaling pathway, which is crucial for cell proliferation, survival, and the maintenance of cancer stem-like properties.[3]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of JIB-04 across different cancer models as reported in published studies.
Table 1: Tumor Growth Inhibition in Xenograft Models
| Cancer Type | Animal Model | Cell Line | JIB-04 Dose & Route | Treatment Schedule | Outcome | Reference |
| Ewing Sarcoma | NOD-SCID/Gamma mice | TC32 | 50 mg/kg, Oral Gavage | Daily | ~3-fold reduction in tumor growth compared to vehicle | [2] |
| Lung Cancer | Nude mice | H358 | 110 mg/kg, IP | 2-3 times weekly | Markedly diminished rate of tumor growth | [1] |
| Lung Cancer | Nude mice | A549 | 55 mg/kg, Oral Gavage | 2-3 times weekly | Markedly diminished rate of tumor growth | [1] |
Table 2: Survival Analysis in Xenograft Models
| Cancer Type | Animal Model | Cell Line | JIB-04 Dose & Route | Treatment Schedule | Outcome | Reference |
| Breast Cancer | Not Specified | 4T1 | Not Specified | Not Specified | 18% increase in median survival (33 days vs. 28 days) | [1] |
| Glioblastoma | Orthotopic Xenograft | Not Specified | 20, 40, 60 mg/kg, IP | Not Specified | Trend toward longer survival (Hazard Ratio of 0.5) | [4] |
Experimental Protocols
This section provides a detailed protocol for a typical in vivo xenograft study to evaluate the efficacy of a KDM4 inhibitor like JIB-04.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
Objective: To assess the anti-tumor activity of JIB-04 in a subcutaneous cancer cell line-derived xenograft model.
Materials:
-
JIB-04 (e.g., from ApexBio or Selleck Chemicals)
-
Vehicle solution (e.g., DMSO for in vitro, sesame oil for IP, or Cremophor EL for oral gavage)[1][2]
-
Cancer cell line (e.g., TC32 Ewing Sarcoma cells, H358 or A549 lung cancer cells)[1][2]
-
Immunocompromised mice (e.g., NOD-SCID/Gamma or nude mice, 6-8 weeks old)
-
Matrigel (optional, for co-injection with cells)
-
Sterile PBS, syringes, needles
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Experimental Workflow Diagram:
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line under standard conditions.
-
On the day of injection, harvest cells during their logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them at the desired concentration (e.g., 5-10 x 10^6 cells in 100-200 µL of PBS, potentially mixed with Matrigel to improve tumor take rate).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
-
Tumor Growth and Randomization:
-
Once tumors reach a palpable size (e.g., approximately 150-200 mm³), use calipers to measure the tumor dimensions.[1][5]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize the animals into treatment and control (vehicle) groups (n=8-10 mice per group) with comparable average tumor volumes.
-
-
Drug Preparation and Administration:
-
Prepare JIB-04 solution. For oral gavage, JIB-04 can be formulated in a vehicle like Cremophor EL.[1] For intraperitoneal (IP) injection, it can be dissolved in sesame oil.[1]
-
Administer JIB-04 to the treatment group at the predetermined dose and schedule (e.g., 50 mg/kg daily by oral gavage).[2]
-
Administer an equivalent volume of the vehicle solution to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity.
-
Monitor the general health and behavior of the animals daily.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of significant morbidity.
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC for pharmacodynamic markers).
-
Calculate the percentage of tumor growth inhibition (TGI).
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between the treatment and control groups.
-
Pharmacodynamic Studies (Optional): To confirm that JIB-04 is hitting its target in the tumor tissue, tumor lysates from treated and control animals can be analyzed for histone demethylase activity or for global levels of histone methylation marks (e.g., H3K9me3) by Western blotting.[1] Lysates from tumors of mice treated with JIB-04 have shown reduced total H3K9me3 demethylase activity compared to tumors from vehicle-treated mice.[1]
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Western blot protocol for detecting H3K9me3 changes with KDM4-IN-3
Application Notes: Detecting H3K9me3 Changes with KDM4-IN-3
Introduction
Histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) is a key epigenetic modification associated with the formation of transcriptionally silent heterochromatin.[1] The dynamic regulation of this mark is crucial for a variety of cellular processes, including gene expression, genome stability, and cell differentiation.[1][2] The levels of H3K9me3 are balanced by the opposing activities of histone methyltransferases (KMTs), which "write" the mark, and histone demethylases (KDMs), which "erase" it.[3]
The KDM4 (also known as JMJD2) family of enzymes are Fe(II) and 2-oxoglutarate-dependent demethylases that specifically remove di- and tri-methyl groups from H3K9 and H3K36.[3][4] Dysregulation of KDM4 activity has been implicated in various diseases, particularly cancer, making these enzymes attractive therapeutic targets.[3]
This compound is a chemical inhibitor designed to target the KDM4 family. By inhibiting KDM4 enzymes, this compound is expected to prevent the demethylation of H3K9me3, leading to an accumulation of this repressive mark. This application note provides a detailed protocol for using Western blot to detect and quantify the changes in global H3K9me3 levels in cultured cells following treatment with this compound. This assay is fundamental for researchers studying the efficacy of KDM4 inhibitors and their impact on cellular epigenetic landscapes.
Signaling Pathway and Inhibitor Action
References
- 1. The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: KDM4-IN-3 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM4-IN-3 is a cell-permeable inhibitor of the KDM4 family of histone lysine (B10760008) demethylases with an IC50 of 871 nM.[1] By inhibiting KDM4, this compound leads to an increase in the global levels of histone H3 lysine 9 trimethylation (H3K9me3), a mark associated with transcriptionally silent heterochromatin.[1] In preclinical models of prostate cancer, this compound has demonstrated the ability to inhibit the growth of cancer cell lines.[1] While direct evidence for this compound in combination therapies is emerging, the broader class of KDM4 inhibitors has shown significant promise in synergistic combinations with various anticancer agents, including immunotherapy, PARP inhibitors, and chemotherapy.[2][3][4] These combinations often work by targeting distinct but complementary pathways involved in cancer cell proliferation, survival, and immune evasion.
These application notes provide a comprehensive overview of the current understanding of this compound and the rationale for its use in combination with other cancer therapies, based on preclinical data from related KDM4 inhibitors. Detailed protocols for key experiments are included to facilitate further research in this promising area.
Mechanism of Action and Rationale for Combination Therapy
KDM4 family members are epigenetic regulators that remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[3] Overexpression of KDM4 is observed in various cancers and is associated with aggressive phenotypes. Inhibition of KDM4 by compounds like this compound can induce cell cycle arrest, and apoptosis, and inhibit cancer cell proliferation.[3]
The rationale for combining this compound with other cancer therapies is based on the principle of synergistic lethality and overcoming drug resistance. By targeting multiple oncogenic pathways simultaneously, combination therapies can achieve a greater therapeutic effect than single agents alone.
Potential Combination Strategies:
-
With Immunotherapy (e.g., anti-PD-1/PD-L1): Inhibition of the KDM4 family has been shown to trigger a tumor-intrinsic innate immune response, leading to the secretion of type I interferons and immunogenic cell death. This can turn "cold" tumors into "hot" tumors, making them more susceptible to immune checkpoint inhibitors.[2] However, KDM4 inhibition can also upregulate PD-L1 expression, which can be counteracted by combining it with anti-PD-L1 therapy for a more potent anti-tumor effect.[2]
-
With PARP Inhibitors (e.g., Olaparib): KDM4 inhibitors can impair homologous recombination (HR), a key DNA damage repair pathway.[4] This can induce a "BRCAness" phenotype in cancer cells, making them highly sensitive to PARP inhibitors, which are effective in HR-deficient tumors.[4]
-
With Chemotherapy (e.g., Cisplatin): By inhibiting DNA damage repair, KDM4 inhibitors can sensitize cancer cells to DNA-damaging chemotherapeutic agents like cisplatin, potentially overcoming chemoresistance.[4]
Data Presentation
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Description | GI50 (µM) |
| DU145 | Prostate Cancer | 8 - 26 |
| PC3 | Prostate Cancer | 8 - 26 |
| HuPrEC | Non-disease control | 8 - 26 |
Data extracted from MedchemExpress product page citing Carter DM, et al. (2021).[1]
Table 2: Preclinical Combination Efficacy of Pan-KDM4 Inhibitor JIB-04 with Immunotherapy
| Cancer Model | Combination | Key Finding |
| Mouse Melanoma (B16-F10) | JIB-04 + anti-PD-L1 | Significant tumor growth inhibition and increased survival |
| Mouse Colon Adenocarcinoma (MC38) | JIB-04 + anti-PD-L1 | Enhanced anti-tumor immunity |
Data extrapolated from a study on the pan-KDM4 inhibitor JIB-04, suggesting a potential application for this compound.[2]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound enhances anti-tumor immunity.
Caption: this compound synergizes with DNA damaging agents.
Experimental Workflow
Caption: Preclinical evaluation of this compound combinations.
Experimental Protocols
Cell Viability and Synergy Analysis
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound alone and in combination with another anticancer agent, and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
Combination drug (solubilized appropriately)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug in complete medium.
-
Treat cells with this compound alone, the combination drug alone, or the combination of both at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 72-96 hours.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate the GI50 values for each drug alone using non-linear regression analysis.
-
Analyze the combination data using the Chou-Talalay method to determine the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis for Histone Methylation and Apoptosis
Objective: To assess the effect of this compound, alone or in combination, on global H3K9me3 levels and the induction of apoptosis.
Materials:
-
Cancer cells treated as in the viability assay
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K9me3, anti-total H3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Actin or -Tubulin.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse treated cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another anticancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Combination drug formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups: Vehicle, this compound alone, combination drug alone, and this compound + combination drug.
-
Administer drugs according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor mouse body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, H3K9me3).
Conclusion
This compound represents a promising epigenetic agent for cancer therapy. While clinical data is not yet available, preclinical evidence for the broader class of KDM4 inhibitors strongly supports the investigation of this compound in combination with immunotherapy, PARP inhibitors, and conventional chemotherapy. The protocols provided herein offer a framework for researchers to explore these potential synergies and further elucidate the mechanisms underlying the anti-tumor activity of this compound in combination settings. Such studies are crucial for advancing this novel therapeutic strategy towards clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting KDM4 family epigenetically triggers antitumour immunity via enhancing tumour‐intrinsic innate sensing and immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple Combinations of Histone Lysine Demethylase Inhibitors with PARP1 Inhibitor–Olaparib and Cisplatin Lead to Enhanced Cytotoxic Effects in Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of KDM4-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KDM4-IN-3, a cell-permeable inhibitor of the KDM4 family of histone lysine (B10760008) demethylases, in high-throughput screening (HTS) campaigns. Detailed protocols for biochemical and cellular assays are provided to enable the identification and characterization of KDM4 inhibitors.
Introduction to KDM4 and this compound
The KDM4 (or JMJD2) family of histone demethylases are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2] Dysregulation of KDM4 activity is implicated in various cancers, making them attractive targets for therapeutic intervention.[3][4] KDM4A, B, and C are often overexpressed in cancers, including breast, prostate, and colorectal cancers, where they contribute to tumor growth and progression.[3][4][5]
This compound is a known KDM4 inhibitor with demonstrated biochemical potency and cellular activity.[6] It serves as a valuable tool compound for studying the biological functions of KDM4 enzymes and as a reference compound in HTS campaigns aimed at discovering novel KDM4 inhibitors.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 871 nM | Biochemical Assay | Recombinant KDM4 | [6] |
| GI50 | 8 - 26 µM | Cell Growth Inhibition | DU145, PC3, HuPrEC | [6] |
| Mechanism of Action | Non-competitive with H3K9me3 peptide, Uncompetitive with α-KG | Biochemical Assay | Recombinant KDM4 | [6] |
| Cellular Effect | Increased H3K9me3 abundance | Western Blot | Prostate Cancer Cells | [6] |
Signaling Pathway
The KDM4 family of enzymes are key regulators of gene expression and are involved in multiple cancer-related signaling pathways. Their primary function is to remove repressive histone marks (H3K9me3) and activating marks (H3K36me3), thereby influencing chromatin structure and transcription. In cancer, KDM4 members can act as coactivators for crucial oncogenic transcription factors such as the Androgen Receptor (AR) in prostate cancer and Estrogen Receptor (ER) in breast cancer.[4][5][7] They are also implicated in the MYC signaling pathway in neuroblastoma and the Wnt/β-catenin pathway in gastric and prostate cancers.[4][7] Inhibition of KDM4 enzymes can thus lead to the repression of these oncogenic pathways, resulting in decreased cancer cell proliferation and survival.
References
- 1. Advances in histone demethylase KDM4 as cancer therapeutic targets | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. KDM4B: A promising oncology therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Assays to Measure K-IN-3 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM4-IN-3 is a potent inhibitor of histone lysine (B10760008) demethylases (KDMs) belonging to the KDM4 family (KDM4A-F).[1] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), as well as from histone H1.4 at lysine 26 (H1.4K26).[2][3][4] Dysregulation of KDM4 activity is implicated in various cancers, making KDM4 inhibitors like this compound promising therapeutic candidates.[2][3][5][6] this compound has been shown to be cell-permeable and to increase the abundance of the repressive H3K9me3 mark in prostate cancer cells, leading to growth inhibition.[1]
These application notes provide detailed protocols for various cellular assays to characterize the activity and target engagement of this compound. The assays are designed to be robust and reproducible, providing valuable insights for researchers in both academic and industrial settings.
Data Summary: Cellular Activity of KDM4 Inhibitors
The following tables summarize quantitative data from various cellular assays for different KDM4 inhibitors. This data can serve as a reference for expected outcomes when testing this compound.
Table 1: Immunofluorescence-Based Measurement of H3K9me3 Inhibition
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| KDM4 Inhibitor 11 | HeLa | Cell Imaging | 5 (KDM4C), 4 (KDM5C) | [3] |
| GSK-J4 | HeLa | Immunofluorescence | ~10 (KDM4C) | [7] |
| CCT365599 | HeLa | Immunofluorescence | ~5-10 |
Table 2: AlphaLISA Assay for Histone Methylation
| Compound | Target | Assay | IC50 (nM) | Reference |
| KDM4 Inhibitor 28 | KDM4D | AlphaLISA | 23 | [3] |
| KDM4 Inhibitor 38b | KDM4A/C | AlphaScreen | 6 (KDM4A), 2.2 (KDM4C) | [3] |
| GSK-J1 | KDM4C | AlphaLISA | >1000 | [7] |
Table 3: Cell Proliferation and Viability Assays
| Compound | Cell Line | Assay Type | GI50/IC50 (µM) | Reference |
| This compound | DU145, PC3 | Growth Inhibition | 8-26 | [1] |
| KDM4 Inhibitor 28 | CRC cell lines | Anti-proliferation | Not specified | [3] |
| NCDM-32B | Basal breast cancer cells | Cell Viability | Not specified | [6] |
Table 4: Target Engagement Assays
| Compound | Target | Assay Type | Observation/Value | Reference |
| Toxoflavin | KDM4A | CETSA | Stabilization of KDM4A | [3] |
| Various Kinase Inhibitors | MEK1 | HT-CETSA-aRPPA | EC50 values determined | [8] |
| Sirt2 Inhibitors | Sirt2 | NanoBRET | IC50 values from 0.098 µM | [9] |
Signaling Pathway and Experimental Workflow Diagrams
KDM4 Signaling Pathway in Cancer
KDM4 enzymes, through their demethylase activity, regulate the expression of genes involved in key cellular processes that are often dysregulated in cancer, such as cell proliferation, genomic instability, and angiogenesis. Inhibition of KDM4 can reverse these effects and suppress tumor growth.
Caption: KDM4 signaling pathway in cancer.
Experimental Workflow for Assessing this compound Activity
This workflow outlines the general steps for evaluating the cellular effects of this compound, from cell culture to data analysis.
Caption: General experimental workflow.
Detailed Experimental Protocols
Immunofluorescence Assay for H3K9me3 Levels
This protocol describes how to visualize and quantify changes in H3K9me3 levels in cells treated with this compound using immunofluorescence microscopy.
Materials:
-
Prostate cancer cell lines (e.g., DU145, PC3)
-
96-well imaging plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibody: anti-H3K9me3
-
Secondary antibody: Fluorescently-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Phosphate-buffered saline (PBS)
-
PBST (PBS with 0.1% Tween-20)
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed prostate cancer cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of fixation.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBST. Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-H3K9me3 primary antibody in blocking buffer according to the manufacturer's recommendation. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBST. Stain the nuclei with DAPI for 5 minutes at room temperature, protected from light.
-
Imaging: Wash the cells three times with PBS. Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the mean fluorescence intensity of H3K9me3 staining within the DAPI-defined nuclear area. Normalize the intensity to the vehicle control.
-
Data Analysis: Plot the normalized H3K9me3 intensity against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
Western Blot for Global H3K9me3 Levels
This protocol details the quantification of total H3K9me3 levels in cell lysates after treatment with this compound.
Materials:
-
Prostate cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the immunofluorescence assay. After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me3 and Histone H3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for H3K9me3 and Histone H3. Normalize the H3K9me3 signal to the Histone H3 signal. Plot the normalized values against the inhibitor concentration to assess the dose-dependent effect.
AlphaLISA Assay for H3K9me3 Levels
This homogeneous assay allows for high-throughput quantification of H3K9me3 levels in cell lysates.
Materials:
-
AlphaLISA H3K9me3 cellular detection kit (containing AlphaLISA Acceptor beads, Streptavidin-Donor beads, Biotinylated anti-Histone H3 antibody, and lysis/detection buffers)
-
Prostate cancer cell lines
-
384-well white microplates
-
This compound
-
Alpha-enabled plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 384-well plate and treat with this compound as previously described.
-
Cell Lysis and Histone Extraction: Following the kit manufacturer's instructions, add the provided lysis and extraction buffers to the wells to lyse the cells and release histones.
-
Detection Reagent Addition: Add a mixture of AlphaLISA Acceptor beads conjugated to an anti-H3K9me3 antibody and biotinylated anti-Histone H3 antibody to each well. Incubate as recommended.
-
Donor Bead Addition: Add Streptavidin-Donor beads to each well. Incubate in the dark.
-
Signal Reading: Read the plate on an Alpha-enabled plate reader at an emission wavelength of 615 nm.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of H3K9me3. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
In-Cell Western™ Assay for H3K9me3 Levels
This assay allows for the quantification of protein levels directly in fixed cells in a microplate format.[10][11][12][13]
Materials:
-
96-well or 384-well clear-bottom black plates
-
Prostate cancer cell lines
-
This compound
-
Fixation and permeabilization reagents (as for immunofluorescence)
-
Blocking buffer
-
Primary antibodies: anti-H3K9me3, and a normalization antibody (e.g., anti-Histone H3 or a whole-cell stain)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and 680RD)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Protocol:
-
Cell Seeding, Treatment, Fixation, and Permeabilization: Follow steps 1-4 of the immunofluorescence protocol.
-
Blocking: Block the cells for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate with a cocktail of the anti-H3K9me3 and normalization primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the plate several times with PBST. Incubate with a cocktail of the corresponding infrared dye-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Imaging: Wash the plate thoroughly with PBST and allow it to dry completely. Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the integrated intensity of the near-infrared signal for both H3K9me3 and the normalization protein. Normalize the H3K9me3 signal to the normalization signal. Determine the IC50 value as described for the immunofluorescence assay.
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of this compound to KDM4 by monitoring the displacement of a fluorescent tracer.[14][15][16][17]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-KDM4 fusion protein
-
Fluorescently labeled KDM4 tracer
-
This compound
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well or 384-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence at 460 nm and >600 nm
Protocol:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-KDM4 expression vector.
-
Cell Seeding: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®. Seed the cells into the assay plate.
-
Compound and Tracer Addition: Add the fluorescent KDM4 tracer at a predetermined optimal concentration to all wells. Add serial dilutions of this compound to the appropriate wells. Include a no-inhibitor control.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Signal Reading: Read the donor (460 nm) and acceptor (>600 nm) luminescence signals.
-
Data Analysis: Calculate the corrected NanoBRET™ ratio (acceptor signal / donor signal). Plot the corrected ratio against the log concentration of this compound and fit a dose-response curve to determine the IC50 value for target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of this compound with KDM4 in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.[8][18][19][20][21][22]
Materials:
-
Prostate cancer cell lines
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Western blotting reagents and equipment (as described above)
Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle for a defined period (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble KDM4 protein by Western blotting.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble KDM4 against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
Isothermal Dose-Response: Treat cells with varying concentrations of this compound and heat at a single, optimized temperature (a temperature that causes significant but not complete protein denaturation). Plot the amount of soluble KDM4 against the inhibitor concentration to determine the EC50 for thermal stabilization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in histone demethylase KDM4 as cancer therapeutic targets | Semantic Scholar [semanticscholar.org]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. eubopen.org [eubopen.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
KDM4-IN-3: Application Notes and Protocols for Neuroblastoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of KDM4-IN-3, a potent KDM4 inhibitor, in the context of neuroblastoma research. The document includes a summary of its mechanism of action, quantitative efficacy data, and detailed protocols for key in vitro experiments.
Introduction
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases characterized by MYCN amplification. The histone lysine (B10760008) demethylase 4 (KDM4) family of proteins has emerged as a critical epigenetic regulator implicated in neuroblastoma pathogenesis. KDM4 members, particularly KDM4B, are often overexpressed in MYCN-amplified neuroblastoma and play a crucial role in maintaining the oncogenic transcriptional program.[1][2] KDM4B physically interacts with the N-Myc oncoprotein, leading to the demethylation of histone H3 lysine 9 (H3K9me3), a repressive mark, at N-Myc target gene promoters.[1][2] This epigenetic modulation sustains a pro-proliferative and undifferentiated state.
This compound and its close analogue, QC6352, are potent and selective small-molecule inhibitors of the KDM4 family.[3][4][5] By inhibiting the catalytic activity of KDM4, these compounds increase global H3K9me3 levels, leading to the repression of the MYCN and the adrenergic core regulatory circuitry.[6][7] This ultimately results in reduced cell proliferation, induction of apoptosis, and neuronal differentiation in neuroblastoma cells, particularly those with MYCN amplification.[6][8] These findings position this compound as a valuable tool for investigating neuroblastoma biology and as a potential therapeutic agent.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of KDM4 inhibitors in biochemical and cellular assays.
Table 1: Biochemical Potency of KDM4 Inhibitor QC6352 (analogue of this compound)
| Target | IC50 (nM) |
| KDM4A | 104 |
| KDM4B | 56 |
| KDM4C | 35 |
| KDM4D | 104 |
| KDM5B | 750 |
Data sourced from Probechem Biochemicals and MedchemExpress.[3][5]
Table 2: Cellular Activity of KDM4 Inhibitor QC6352 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | EC50 / IC50 |
| KYSE-150 | Esophageal Cancer | Proliferation | 3.5 nM (EC50) |
| WiT49 | Wilms Tumor | Proliferation | 36.55 nM (IC50) |
| HEK293 | Embryonic Kidney | Proliferation | 4.24 nM (IC50) |
Data sourced from Probechem Biochemicals and Molecular Cancer Therapeutics.[3][9]
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits KDM4B, leading to increased H3K9me3, repression of MYCN and adrenergic genes, and anti-tumor effects.
Caption: Workflow for assessing this compound's effects on neuroblastoma cell viability, apoptosis, and protein expression.
Experimental Protocols
Neuroblastoma Cell Culture
Objective: To maintain and propagate human neuroblastoma cell lines for subsequent experiments.
Materials:
-
Human neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2), Kelly)
-
Complete culture medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thawing Cells:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete culture medium.
-
Transfer the cell suspension to a T-75 flask and incubate.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Gently pipette to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:4 to 1:8 split) to a new T-75 flask with fresh medium.
-
Change the medium every 2-3 days.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on neuroblastoma cell proliferation.
Materials:
-
Neuroblastoma cells
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle-only control).
-
Incubate for 48-72 hours at 37°C with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in neuroblastoma cells following treatment with this compound.
Materials:
-
Neuroblastoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 48 hours).
-
Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[2]
Western Blot Analysis for H3K9me3 and MYCN
Objective: To assess the effect of this compound on the levels of the KDM4 target H3K9me3 and the oncoprotein MYCN.
Materials:
-
Treated and untreated neuroblastoma cell lysates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3, anti-MYCN, anti-Histone H3 (loading control), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
References
- 1. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QC6352 | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. A protocol to enrich in undifferentiated cells from neuroblastoma tumor tissue samples and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Histone lysine demethylase 4 family proteins maintain the transcriptional program and adrenergic cellular state of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Inhibition of KDM4 with QC6352 to Target High-Risk Neuroblastoma" by Ahmed M. Abuzaid [dc.uthsc.edu]
- 9. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor QC6352 display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KDM4-IN-3 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for KDM4-IN-3, a potent inhibitor of KDM4 histone demethylases. This resource is designed to assist you in overcoming common challenges related to the solubility and stability of this compound in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For most cell-based assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is kept low, typically below 0.5%, to minimize solvent-induced artifacts and improve solubility.
-
Pre-warming the Buffer: Gently warming your aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution vigorously to ensure rapid and uniform dispersion.
-
Sonication: If precipitation persists, brief sonication of the final solution can help to redissolve the compound.
-
Use of Surfactants: For in vitro assays, incorporating a low concentration of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, in your buffer can help to maintain the solubility of this compound. However, it is crucial to validate the compatibility of any surfactant with your specific assay.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Form: Store the solid compound at -20°C for long-term storage.
-
Stock Solutions: Prepare stock solutions in DMSO and aliquot them into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C.
Q4: How stable is this compound in cell culture media?
A4: The stability of small molecules in cell culture media can be influenced by factors such as temperature, pH, and the presence of serum components. While specific half-life data for this compound in common media like DMEM or RPMI at 37°C is not extensively published, it is best practice to prepare fresh working solutions from a frozen DMSO stock for each experiment to ensure consistent activity. Avoid storing diluted this compound in aqueous media for extended periods.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored DMSO stock solution for each experiment. Avoid using old or repeatedly freeze-thawed stock solutions. |
| Poor Solubility in Assay Medium | Refer to the FAQ section on preventing precipitation. Ensure the final DMSO concentration is minimal and consider using solubility-enhancing agents if compatible with your assay. |
| Incorrect Concentration | Verify the concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods like LC-MS. |
| Cell Line Sensitivity | The sensitivity to KDM4 inhibitors can vary between different cell lines. Perform a dose-response experiment to determine the optimal concentration range for your specific cell model. The GI50 for this compound in prostate cancer cell lines is reported to be in the range of 8-26 µM.[1] |
Issue 2: Compound Precipitation During Experiment
| Possible Cause | Troubleshooting Steps |
| Supersaturation in Aqueous Medium | Prepare the final working solution by adding the DMSO stock to the pre-warmed aqueous medium while vortexing. Do not exceed the solubility limit of this compound in your final assay buffer. |
| Interaction with Media Components | Some components of cell culture media, particularly proteins in serum, can interact with small molecules and affect their solubility. If possible, test the solubility of this compound in your basal medium without serum first. |
| Temperature Fluctuations | Avoid significant temperature drops after preparing the final working solution, as this can cause the compound to precipitate out of solution. |
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| IC50 (Biochemical Assay) | 871 nM | - | [1] |
| GI50 (Prostate Cancer Cell Lines) | 8-26 µM | DMSO (for stock) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution: Dissolve solid this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot and Store: Aliquot the stock solution into single-use vials and store at -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Dilution: Pre-warm your final aqueous buffer or cell culture medium to 37°C.
-
Final Dilution: While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.
Protocol 2: Western Blot for H3K9me3 Levels in Prostate Cancer Cells
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, PC3) in appropriate culture vessels and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-25 µM) or a vehicle control (DMSO) for a specified duration (e.g., 48 hours). A 25 µM treatment for 48 hours has been shown to increase H3K9me3 abundance in PCa cells.[1]
-
Histone Extraction: Harvest the cells and perform histone extraction using a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K9me3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the H3K9me3 signal to a loading control, such as total Histone H3.
-
Visualizations
Caption: KDM4 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
Optimizing KDM4-IN-3 concentration for cell viability assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the KDM4 inhibitor, KDM4-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KDM4 inhibitors like this compound?
A1: KDM4 family proteins are histone lysine (B10760008) demethylases that remove methyl groups from histone H3 at specific lysine residues, primarily H3K9me3/me2 and H3K36me3/me2.[1][2] These marks are crucial for regulating chromatin structure and gene expression.[3][4] For instance, H3K9me3 is typically associated with transcriptional repression (heterochromatin).[5] By inhibiting KDM4 enzymes, this compound prevents the removal of these methyl groups, leading to an accumulation of histone methylation. This can alter gene expression, inhibit cancer cell proliferation, and induce cell cycle arrest or cell death.[1][6]
Q2: How should I prepare and store this compound stock solutions?
A2: Most small molecule inhibitors are dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[7] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] Store these aliquots protected from light at -20°C or -80°C for long-term stability.
Q3: What is a recommended starting concentration range for a cell viability experiment with this compound?
A3: A good starting point is to perform a dose-response curve spanning a wide logarithmic range, from nanomolar to micromolar concentrations (e.g., 10 nM to 50 µM).[8] Published IC50 values for other KDM4 inhibitors in various cancer cell lines typically fall within the low micromolar range.[6] For example, the inhibitor NCDM-32B showed IC50 values of 3.0 µM for KDM4A and 1.0 µM for KDM4C in enzymatic assays.[1] A 10-point, 3-fold serial dilution is a common approach to cover this range effectively.[8]
Q4: Which cell viability assay is best to use with this compound?
A4: Tetrazolium-based colorimetric assays like MTS, MTT, or XTT are widely used and suitable for assessing the effect of inhibitors on cell proliferation and cytotoxicity.[9] These assays measure the metabolic activity of viable cells.[9][10] Luminescence-based assays that measure ATP levels, such as CellTiter-Glo®, are also an excellent, often more sensitive, alternative.[10] The choice may depend on the specific cell line, experimental goals, and available equipment.
Troubleshooting Guide
Problem: I am observing high levels of cell death even at the lowest concentrations of this compound.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at high concentrations.[7] |
| Action: Always run a "vehicle-only" control (cells treated with the highest concentration of the solvent used in the experiment, e.g., 0.1% DMSO). Keep the final solvent concentration in your cell culture medium as low as possible, ideally ≤ 0.1%.[7] | |
| Compound Instability | The inhibitor may be unstable in the culture medium, and its degradation products could be cytotoxic.[7] |
| Action: Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. | |
| Highly Sensitive Cell Line | The cell line you are using may be exceptionally sensitive to the inhibition of the KDM4 pathway. |
| Action: Lower the starting concentration range for your dose-response curve (e.g., start in the picomolar or low nanomolar range) to identify a non-toxic dose. |
Problem: this compound is not affecting cell viability, even at high concentrations.
| Possible Cause | Recommended Solution |
| Insufficient Concentration or Incubation Time | The concentrations used may be too low, or the treatment duration may be too short to induce a phenotypic effect. Cell cycle arrest or apoptosis can take 24-72 hours to become apparent. |
| Action: Extend your dose-response curve to higher concentrations (e.g., up to 100 µM). Perform a time-course experiment, testing viability at multiple time points (e.g., 24, 48, and 72 hours). | |
| Compound Inactivity | The compound may have degraded due to improper storage or handling. |
| Action: Use a fresh aliquot of the inhibitor. If possible, confirm the compound's activity in a cell-free enzymatic assay or by performing a Western blot to check for an increase in H3K9me3 levels in treated cells.[1] | |
| Resistant Cell Line | The chosen cell line may not rely on the KDM4 pathway for survival, or it may have compensatory mechanisms. KDM4B overexpression is more dominant in ER-positive breast cancers, while KDM4A/C/D are often overexpressed in basal-like breast cancer.[1] |
| Action: Review the literature to see if your cell line is expected to be sensitive to KDM4 inhibition. Consider testing a different cell line known to have KDM4 amplification or overexpression.[3] | |
| Compound Precipitation | The inhibitor may have poor solubility in the aqueous cell culture medium, causing it to precipitate out of solution and reducing its effective concentration.[7] |
| Action: Visually inspect the wells of your culture plate under a microscope for any signs of precipitation after adding the compound. If solubility is an issue, consult the manufacturer's data sheet for formulation advice. |
Illustrative Data for KDM4 Inhibitors
The following table provides examples of reported IC50 values for different KDM4 inhibitors across various cancer cell lines. This data is for reference and illustrates how to present your findings.
| Inhibitor | Cell Line | Assay Type | Incubation (h) | IC50 (µM) | Reference |
| JIB-04 | A549 (Lung Cancer) | Proliferation | 72 | ~1.5 | [6] |
| NCDM-32B | HCC1954 (Breast) | Viability | 72 | ~5.0 | [1] |
| Compound 22 | LNCaP (Prostate) | MTT | 72 | ~10.0 | [6] |
| Ciclopirox (CPX) | SK-N-BE2 (Neuroblastoma) | Proliferation | 72 | 0.2 - 2.7 | [6] |
Experimental Protocols
Protocol 1: MTS Cell Viability Assay
This protocol is a standard method for assessing cell viability after treatment with this compound.
Materials:
-
Cells of interest
-
96-well clear flat-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTS reagent solution (containing an electron coupling reagent like PES)[9]
-
Multi-channel pipette
-
Microplate reader (absorbance at 490 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Include wells for "medium only" (background control) and "vehicle only" controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow cells to adhere.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. For a final volume of 100 µL, you might prepare 2X concentrations in a separate plate first.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Add 100 µL of medium with the corresponding DMSO concentration to the "vehicle control" wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTS Assay:
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the absorbance values are within the linear range of the instrument.
-
Gently mix the plate to ensure a homogenous color distribution.
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the "vehicle control" wells (set to 100% viability).
-
Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
References
- 1. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic and Drug Discovery Analyses Reveal Natural Compounds Targeting the KDM4 Subfamily as Promising Adjuvant Treatments in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
KDM4-IN-3 off-target effects and how to control for them
Welcome to the technical support center for KDM4-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and addressing potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of this compound?
This compound is an inhibitor of the KDM4/JMJD2 family of histone lysine (B10760008) demethylases.[1] The KDM4 family consists of several members, with KDM4A, KDM4B, and KDM4C being the most studied. These enzymes primarily catalyze the demethylation of di- and trimethylated lysine 9 on histone H3 (H3K9me2/3) and di- and trimethylated lysine 36 on histone H3 (H3K36me2/3).[2][3][4][5] KDM4D and KDM4E are more selective for H3K9me2/3.[2][4]
Q2: What are the expected phenotypic effects of this compound treatment?
By inhibiting KDM4 enzymes, this compound is expected to cause an increase in the global levels of H3K9me3 and H3K36me3.[1] Phenotypically, this can lead to a variety of cellular outcomes depending on the cell type and context, including inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.[1][6]
Q3: How can I confirm that the observed effects in my experiment are due to KDM4 inhibition?
To attribute a cellular phenotype to the on-target activity of this compound, a series of control experiments are essential. These include:
-
Genetic knockdown: Compare the phenotype induced by this compound with that of shRNA or CRISPR-mediated knockdown of individual KDM4 family members (e.g., KDM4A, KDM4B).[3][7]
-
Use of a negative control compound: Ideally, a structurally similar but inactive analog of this compound should be used. If unavailable, a compound from a different chemical class with no known activity against KDM4s can be used.
-
Rescue experiments: If a knockdown or knockout of a specific KDM4 member produces a phenotype, attempt to rescue this phenotype by re-expressing the wild-type enzyme. A similar concept can be applied to inhibitor treatment, where overexpression of the target might partially rescue the inhibitor-induced phenotype.[8]
-
Catalytically inactive mutant: As a more rigorous control, compare the effects of the inhibitor in cells expressing the wild-type KDM4 target versus a catalytically inactive mutant.[9][10]
Troubleshooting Guide
Issue 1: I am not observing an increase in global H3K9me3/H3K36me3 levels after this compound treatment.
-
Possible Cause 1: Insufficient compound concentration or treatment duration.
-
Solution: Perform a dose-response and time-course experiment. Start with a concentration range around the reported IC50 (871 nM in biochemical assays) and extend to higher concentrations (e.g., 1-25 µM in cellular assays).[1] Assess histone methylation at various time points (e.g., 24, 48, 72 hours).
-
-
Possible Cause 2: Low KDM4 expression in your cell line.
-
Solution: Check the expression levels of KDM4A, KDM4B, and KDM4C in your cell line of interest using qPCR or western blotting. Cell lines with low endogenous KDM4 levels may show a less pronounced effect on global histone methylation.
-
-
Possible Cause 3: Issues with antibody or detection method.
-
Solution: Validate your antibodies for H3K9me3 and H3K36me3 using positive and negative controls (e.g., cells treated with a known KDM4 activator or cells with KDM4 knockdown). Ensure your western blot or immunofluorescence protocol is optimized.
-
Issue 2: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition.
-
Possible Cause 1: Off-target effects.
-
Solution: This is a common challenge with small molecule inhibitors. To distinguish between on-target and off-target toxicity, perform the control experiments outlined in FAQ #3. Specifically, compare the cytotoxic effects of this compound in cells with and without KDM4 knockdown. If the knockdown cells are less sensitive to the compound, it suggests the toxicity is at least partially on-target.
-
-
Possible Cause 2: The on-target effect of KDM4 inhibition is genuinely cytotoxic in your cell model.
-
Solution: To confirm this, demonstrate that genetic knockdown of KDM4 members recapitulates the cytotoxic phenotype. If so, the observed toxicity is likely an intended consequence of inhibiting the KDM4 pathway in your specific cellular context.
-
Issue 3: How do I test for off-target effects of this compound beyond other KDM4 family members?
-
Possible Cause 1: Inhibition of other 2-oxoglutarate (2-OG) dependent dioxygenases.
-
Solution: The KDM4 family belongs to a large superfamily of 2-OG-dependent dioxygenases.[4][11] A broad in vitro selectivity panel is the best way to assess this. If not available, consider testing the effect of this compound on the activity of other well-characterized 2-OG-dependent enzymes, such as the KDM5 or KDM6 families, or prolyl hydroxylases (PHDs).
-
-
Possible Cause 2: Unrelated off-targets.
Data Presentation
Table 1: Substrates of the KDM4 Subfamily
| KDM4 Member | Primary Histone Substrates | Known Non-Histone Substrates |
| KDM4A | H3K9me2/3, H3K36me2/3, H1.4K26me2/3 | Polycomb 2, G9a, CDYL1 |
| KDM4B | H3K9me2/3, H3K36me2/3, H1.4K26me2/3 | |
| KDM4C | H3K9me2/3, H3K36me2/3, H1.4K26me2/3 | |
| KDM4D | H3K9me2/3, H1.4K26me2/3 | |
| KDM4E | H3K9me2/3, H1.4K26me2/3 |
Data compiled from multiple sources.[2][4][5][14][15][16]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized workflow to determine if this compound directly binds to KDM4 proteins in intact cells.
-
Cell Treatment: Culture cells to ~80% confluency. Treat with this compound at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes. Include an unheated control (37°C).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the levels of the target KDM4 protein (e.g., KDM4A) by western blotting. A stabilized protein will remain in the soluble fraction at higher temperatures in the presence of the binding ligand.
Protocol 2: Validating On-Target Effects using shRNA Knockdown
-
Transduction: Transduce your target cells with lentiviral particles containing shRNA constructs targeting a specific KDM4 member (e.g., KDM4A) and a non-targeting control shRNA.
-
Selection and Validation: Select for transduced cells (e.g., with puromycin) and validate the knockdown efficiency by qPCR and western blotting.
-
Phenotypic Assay: Treat both the knockdown and control cells with this compound at a range of concentrations.
-
Analysis: Assess the phenotype of interest (e.g., cell viability, apoptosis, or a specific gene expression change). A diminished effect of this compound in the knockdown cells compared to the control cells suggests the phenotype is on-target.
Visualizations
Caption: KDM4 signaling pathway and the inhibitory effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and Evolutionary Basis for the Dual Substrate Selectivity of Human KDM4 Histone Demethylase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery and structural studies of histone demethylases [frontiersin.org]
- 6. Analogue-Sensitive Inhibition of Histone Demethylases Uncovers Member-Specific Function in Ribosomal Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDM4A regulates the maternal-to-zygotic transition by protecting broad H3K4me3 domains from H3K9me3 invasion in oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly selective inhibition of histone demethylases by de novo macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic and structural studies of KDM‐catalysed demethylation of histone 1 isotype 4 at lysine 26 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in histone demethylase KDM4 as cancer therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with KDM4-IN-3 treatment
Welcome to the technical support center for KDM4-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting potential issues encountered when working with this KDM4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable small molecule inhibitor of the KDM4 family of histone lysine (B10760008) demethylases.[1] The KDM4 family members are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that remove methyl groups from histone residues, primarily di- and tri-methylated lysine 9 and lysine 36 of histone 3 (H3K9me2/3 and H3K36me2/3).[2][3][4][5] By inhibiting KDM4 enzymes, this compound is expected to lead to an increase in global H3K9 and H3K36 methylation levels, which in turn can alter gene expression, inhibit cell proliferation, and induce apoptosis in cancer cells.[1][2][6]
Q2: What are the primary cellular pathways affected by KDM4 inhibition?
A2: Inhibition of KDM4 can impact a variety of cellular processes due to the widespread role of H3K9 and H3K36 methylation in regulating gene expression. Key pathways include:
-
Cell Cycle Regulation: KDM4A overexpression has been shown to promote faster S-phase progression.[4] Inhibition can therefore lead to cell cycle arrest.[2]
-
DNA Damage Response: KDM4A is implicated in DNA replication and repair.[4] Its inhibition can sensitize cells to DNA damaging agents.
-
Hormone-Mediated Signaling: KDM4B plays a significant role in estrogen and androgen receptor signaling.[2]
-
MYC Pathway: KDM4B has been found to regulate the Myc signaling pathway in neuroblastoma.[7]
-
Hypoxia-Inducible Factor (HIF) Signaling: KDM4B and KDM4C are targets of HIF-1α and can, in turn, regulate genes involved in the HIF signaling pathway.[2][8]
Q3: What is the reported potency of this compound and related compounds?
A3: The following table summarizes the inhibitory concentrations of this compound and other relevant KDM4 inhibitors.
| Inhibitor | Target(s) | IC50 / Ki | Assay Type | Reference |
| This compound | KDM4 | IC50 = 871 nM | Biochemical | [1] |
| KDM4-IN-2 | KDM4A, KDM5B | Ki = 4 nM, 7 nM | Biochemical | [1] |
| NCDM-32B | KDM4A, KDM4C | IC50 = 3.0 µM, 1.0 µM | In vitro enzyme | [1] |
| QC6352 | KDM4A, KDM4B, KDM4C, KDM4D, KDM5B | IC50 = 104, 56, 35, 104, 750 nM | Biochemical | [1] |
| ML324 | KDM4B | IC50 = 4.9 µM | Biochemical | [1] |
| IOX1 | Broad-spectrum 2OG oxygenase inhibitor | IC50 = 0.1 - 2.3 µM for various KDMs | Biochemical | [1][9] |
Troubleshooting Guide
This section addresses unexpected results that may be encountered during experiments with this compound.
Scenario 1: No significant change in cell viability or proliferation after this compound treatment.
-
Question: I treated my cancer cell line with this compound at the recommended concentration, but I am not observing the expected decrease in cell viability. What could be the reason?
-
Possible Causes and Solutions:
-
Cell Line Insensitivity: Not all cell lines are equally sensitive to KDM4 inhibition. The expression levels of KDM4 family members can vary significantly between cell types.[3]
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell line. We recommend a starting range of 1-20 µM. Also, verify the expression of KDM4A, KDM4B, and KDM4C in your cell line via Western Blot or qRT-PCR.
-
-
Compound Instability: Small molecule inhibitors can be sensitive to storage conditions and freeze-thaw cycles.
-
Recommendation: Ensure this compound is stored as recommended by the manufacturer. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Redundancy of KDM Family Members: There might be functional redundancy among different KDM families.
-
Recommendation: Consider co-treatment with an inhibitor of a different KDM family (e.g., a KDM5 inhibitor) to investigate potential compensatory mechanisms.
-
-
Experimental Assay Limitations: The chosen cell viability assay (e.g., MTT, CellTiter-Glo) may not be sensitive enough or could be influenced by the inhibitor itself.
-
Recommendation: Try an alternative method to assess cell proliferation, such as direct cell counting or a colony formation assay.
-
-
Scenario 2: Inconsistent or off-target effects on gene expression.
-
Question: I performed RNA-sequencing after this compound treatment and observed changes in genes not known to be regulated by H3K9me3 or H3K36me3. Why is this happening?
-
Possible Causes and Solutions:
-
Broad Specificity of KDM4 Inhibitors: While this compound is designed to target KDM4, like many kinase inhibitors, it may have off-target effects on other 2-OG dependent oxygenases or unrelated proteins, especially at higher concentrations.[9]
-
Recommendation: Use the lowest effective concentration of this compound determined from your dose-response studies. It is also crucial to include a structurally related inactive control compound in your experiments to distinguish on-target from off-target effects.[10]
-
-
Indirect Effects on Gene Expression: Changes in the expression of a master regulator by KDM4 inhibition can lead to downstream transcriptional changes that are not directly linked to histone methylation at those specific gene loci.
-
Recommendation: Perform pathway analysis on your gene expression data to identify potential upstream regulators that might be the primary targets of this compound. Consider performing ChIP-seq for H3K9me3 and H3K36me3 to directly assess changes in histone methylation at the promoters of the affected genes.
-
-
Non-Histone Substrates: KDM4 enzymes have been suggested to have non-histone substrates, which could lead to unexpected signaling consequences.
-
Recommendation: Review the literature for newly identified non-histone targets of KDM4 enzymes.
-
-
Scenario 3: Unexpected increase in apoptosis in control cells.
-
Question: I am observing a low level of apoptosis in my vehicle-treated control cells, which is confounding the interpretation of this compound-induced apoptosis. What could be the cause?
-
Possible Causes and Solutions:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to some cell lines, especially at higher concentrations or after prolonged exposure.
-
Recommendation: Ensure the final concentration of the solvent in your cell culture medium is consistent across all treatment groups and is below the toxic threshold for your cell line (typically <0.1%). Perform a solvent toxicity control experiment.
-
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as high cell density, nutrient depletion, or contamination, can induce stress and apoptosis.
-
Recommendation: Maintain a consistent cell seeding density and ensure proper cell culture maintenance. Regularly check for contamination.
-
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) for 48-72 hours. Include a vehicle-only control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the vehicle-treated control to determine the percentage of cell viability.
2. Western Blot for Histone Methylation
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
Separate 10-20 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K9me3, H3K36me3, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of H3K9me3 and H3K36me3 to the total Histone H3.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in histone demethylase KDM4 as cancer therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Histone Demethylase KDM4B in Myc Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone lysine demethylase 4B regulates general and unique gene expression signatures in hypoxic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
KDM4-IN-3 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for troubleshooting experiments involving the KDM4 inhibitor, KDM4-IN-3, across various cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound experiments in a question-and-answer format, offering targeted solutions to ensure experimental success.
Q1: I am observing inconsistent or no effect of this compound on my cells. What are the possible reasons?
A1: Inconsistent results with this compound can stem from several factors:
-
Inhibitor Stability and Storage: this compound, like many small molecules, can be sensitive to storage conditions. Improper storage can lead to degradation and loss of activity.
-
Solution: Store this compound stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended. When preparing working solutions in cell culture media, use them immediately as the stability of the compound in aqueous solutions over extended periods may be limited.
-
-
Cell Line-Specific Expression of KDM4: The expression levels of KDM4 subfamily members (KDM4A-D) can vary significantly between different cell lines.[1] Cell lines with low endogenous expression of KDM4 may show a minimal response to the inhibitor.
-
Solution: Before starting your experiment, perform a baseline characterization of KDM4A, KDM4B, and KDM4C protein levels in your target cell lines via Western blot. This will help in selecting the most appropriate cell models and interpreting the results.
-
-
Cellular Permeability: While this compound is reported to be cell-permeable, its uptake can differ between cell types.[2]
-
Solution: If you suspect poor cell permeability, consider performing a time-course and dose-response experiment to determine the optimal concentration and incubation time for your specific cell line. You may also explore the use of permeabilization agents in preliminary experiments, although this is not standard for live-cell assays.
-
-
Competition with α-ketoglutarate (α-KG): this compound is an uncompetitive inhibitor with respect to the α-KG cosubstrate.[2] High intracellular concentrations of α-KG could potentially reduce the apparent efficacy of the inhibitor.
-
Solution: While directly modulating intracellular α-KG levels is complex, be aware of this mechanism. Ensure consistent cell culture conditions, as metabolic states can influence α-KG levels.
-
Q2: I am seeing significant off-target effects or cytotoxicity at concentrations where I expect to see specific KDM4 inhibition. How can I address this?
A2: Off-target effects are a common concern with small molecule inhibitors.
-
Concentration Range: The reported GI50 for this compound in prostate cancer cell lines is in the range of 8-26 μM.[2] Using concentrations significantly higher than this range may lead to off-target effects and general cytotoxicity.
-
Solution: Perform a careful dose-response curve to determine the optimal concentration that inhibits KDM4 activity (e.g., increases H3K9me3 levels) without causing widespread cell death. Start with a concentration range around the reported GI50 and IC50 (871 nM) values.
-
-
Control Experiments: It is crucial to include proper controls to distinguish between on-target and off-target effects.
-
Solution:
-
Vehicle Control: Always include a DMSO-only control at the same final concentration used for this compound.
-
Inactive Analog (if available): If a structurally similar but inactive analog of this compound is available, it can serve as an excellent negative control.
-
KDM4 Knockdown/Knockout Cells: The most definitive control is to use cells where KDM4 has been genetically depleted (e.g., via siRNA or CRISPR). If this compound treatment phenocopies KDM4 depletion, it strongly suggests an on-target effect.
-
-
Q3: My Western blot results for H3K9me3 levels after this compound treatment are variable. How can I improve consistency?
A3: Detecting changes in histone modifications requires careful optimization of your Western blot protocol.
-
Antibody Quality: The specificity and sensitivity of the anti-H3K9me3 antibody are critical.
-
Solution: Use a well-validated antibody specific for H3K9me3. Check the manufacturer's data for validation in your application (Western blot) and consider testing multiple antibodies.
-
-
Histone Extraction and Loading: Incomplete histone extraction or unequal loading can lead to variability.
-
Solution: Use a robust histone extraction protocol (e.g., acid extraction). Quantify total protein or histone concentration before loading. Always include a loading control, such as total Histone H3 or a non-histone protein like GAPDH or β-actin, to normalize your results.
-
-
Treatment Time and Dose: The increase in H3K9me3 is a dynamic process that depends on both the concentration of this compound and the duration of treatment.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing a significant increase in H3K9me3 levels. A 48-hour treatment with 25 μM this compound has been shown to significantly increase H3K9me3 in prostate cancer cells.[2]
-
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound in various prostate cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| DU145 | Prostate Cancer | GI50 | 8-26 μM | [2] |
| PC3 | Prostate Cancer | GI50 | 8-26 μM | [2] |
| Biochemical Assay | - | IC50 | 871 nM | [2] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.1 μM to 100 μM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 μL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for H3K9me3
This protocol details the detection of changes in global H3K9me3 levels following this compound treatment.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer or other suitable lysis buffer
-
Histone extraction buffer (optional, for acid extraction)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3 and anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the chosen duration (e.g., 25 μM for 48 hours).
-
Harvest cells and lyse them using RIPA buffer or perform histone extraction.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 15% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me3 antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using a chemiluminescent substrate and image the signal.
-
Strip the membrane (if necessary) and re-probe with the anti-Total Histone H3 antibody as a loading control.
-
Quantify band intensities using densitometry software.
Visualizations
Signaling Pathways and Experimental Workflow
References
How to minimize KDM4-IN-3 toxicity in normal cells
Welcome to the technical support center for KDM4-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the toxicity of this compound in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable inhibitor of the KDM4 family of histone lysine (B10760008) demethylases with a reported IC50 of 871 nM in biochemical assays.[1][2] It functions by inhibiting the demethylation of histone 3 lysine 9 trimethylation (H3K9me3), leading to an increase in this repressive epigenetic mark.[1] this compound is uncompetitive with respect to the α-ketoglutarate (α-KG) cosubstrate and non-competitive with the H3K9me3 peptide substrate.[1]
Q2: I am observing significant toxicity in my normal (non-cancerous) cell line after treatment with this compound. Is this expected?
A2: Yes, this is a potential issue. Studies have shown that this compound can inhibit the growth of both prostate cancer cell lines and a non-disease control prostate cell line (HuPrEC) with similar growth inhibition (GI50) values, typically in the range of 8-26 μM.[1] This lack of significant selectivity between cancerous and normal cells underscores the importance of careful dose optimization and experimental design to minimize toxicity in normal cells.
Q3: What are the common causes of this compound toxicity in normal cells?
A3: Toxicity in normal cells can arise from several factors:
-
High Inhibitor Concentration: Using concentrations significantly above the effective dose for KDM4 inhibition can lead to off-target effects and general cytotoxicity.
-
Prolonged Exposure: Continuous exposure to the inhibitor may disrupt normal cellular processes that rely on basal KDM4 activity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).
-
Cell Line Sensitivity: Different normal cell lines may have varying sensitivities to this compound.
Q4: Are there alternative KDM4 inhibitors with better selectivity for cancer cells over normal cells?
A4: Yes, several other KDM4 inhibitors have been reported to exhibit greater selectivity. These can be useful as comparator compounds in your experiments.
-
Ciclopirox (B875) (CPX): A pan-KDM inhibitor that shows potent anti-proliferative activity against neuroblastoma cells but not against normal human fibroblast HS68 cells.[3][4]
-
QC6352: A potent and selective KDM4 inhibitor that displays strong antiproliferative effects against the KYSE-150 esophageal cancer cell line but has no effect on the normal fibroblast cell line IMR-90.[4]
-
JIB-04: A KDM4/5 inhibitor that blocks the proliferation of various cancer cell lines but not normal cells.[4]
-
B3: A KDM4B inhibitor with little toxicity and few side effects in normal tissue cells.[5]
Troubleshooting Guide: Minimizing this compound Toxicity
This guide provides a step-by-step approach to troubleshoot and minimize cytotoxicity in normal cells when using this compound.
Issue 1: High Levels of Cell Death or Growth Inhibition in Normal Cells
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal concentration. | Protocol: Dose-Response and Viability Assay 1. Seed your normal cell line in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. 2. Prepare a serial dilution of this compound in your complete cell culture medium. A suggested starting range is 0.1 µM to 100 µM. 3. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control. 4. After 24, 48, and 72 hours of incubation, assess cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo® assay. 5. Determine the GI50 (concentration that inhibits growth by 50%) and the CC50 (concentration that causes 50% cytotoxicity). Aim to use a concentration that effectively inhibits KDM4 (as measured by H3K9me3 levels) but has minimal impact on viability. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. | Protocol: Time-Course Experiment 1. Treat your normal cells with a fixed, non-toxic concentration of this compound (determined from the dose-response experiment). 2. Harvest cells at various time points (e.g., 6, 12, 24, 48, 72 hours). 3. Assess both cell viability and the target engagement (e.g., H3K9me3 levels by Western blot or immunofluorescence). 4. Determine the minimum incubation time required to achieve the desired level of KDM4 inhibition. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is non-toxic for your cell line. | Protocol: Solvent Toxicity Control 1. Culture your normal cells in the presence of a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%). 2. Assess cell viability after the intended experimental duration. 3. Ensure the final DMSO concentration in your this compound experiments is below the toxic threshold for your specific cell line (typically <0.5%). |
| Cell line is particularly sensitive. | Consider using a more robust normal cell line or a cell line with lower endogenous KDM4 expression. | Protocol: Comparative Cell Line Analysis 1. If possible, test this compound on multiple, relevant normal cell lines. 2. Perform dose-response and time-course experiments as described above for each cell line. 3. Select the cell line that shows the best therapeutic window (i.e., a significant difference between the effective concentration for KDM4 inhibition and the cytotoxic concentration). |
Issue 2: Inconsistent Results or Lack of a Clear Therapeutic Window
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Off-target effects of this compound. | Verify target engagement at concentrations that do not induce toxicity. Use a structurally different KDM4 inhibitor as a control. | Protocol: Target Engagement and Specificity 1. Treat cells with a range of this compound concentrations. 2. At each concentration, assess both cell viability and the levels of H3K9me3 by Western blot or immunofluorescence. 3. A successful experiment will show a concentration-dependent increase in H3K9me3 at concentrations that do not significantly impact cell viability. 4. As a control, use an alternative KDM4 inhibitor (e.g., QC6352) to confirm that the observed phenotype is due to KDM4 inhibition and not an off-target effect of this compound's chemical scaffold. |
| Inhibitor instability or degradation. | Prepare fresh stock solutions and dilutions for each experiment. | Handling and Storage: - Store this compound stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] - Prepare fresh dilutions from the stock solution in pre-warmed culture medium immediately before each experiment. - Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (Biochemical) | 871 nM | - | [1][2] |
| GI50 (Cellular) | 8 - 26 µM | DU145, PC3 (prostate cancer), HuPrEC (normal prostate) | [1] |
Table 2: Comparison of KDM4 Inhibitors with Reported Selectivity for Cancer Cells
| Inhibitor | Target(s) | Anti-proliferative Activity (Cancer Cells) | Effect on Normal Cells | Reference |
| Ciclopirox (CPX) | Pan-KDM | IC50: 0.2 - 2.7 µM (Neuroblastoma) | No significant effect on HS68 human fibroblasts. | [3][4] |
| QC6352 | KDM4A-D | EC50: 3.5 nM (KYSE-150 esophageal cancer) | No effect on IMR-90 normal fibroblasts. | [4] |
| JIB-04 | KDM4/5 | Blocks proliferation of lung and prostate cancer cells. | No significant effect on normal cells. | [4] |
| B3 | KDM4B | Inhibits proliferation of prostate, breast, and cervical cancer cells. | Little toxicity and few side effects. | [5] |
Visualizations
Experimental Workflow for Minimizing this compound Toxicity
Caption: Workflow for optimizing this compound concentration and exposure time.
Signaling Pathway: KDM4 Inhibition and Cellular Effects
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting histone demethylases in MYC-driven neuroblastomas with ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to KDM4-IN-3 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KDM4 inhibitor, KDM4-IN-3. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the KDM4 family of histone lysine (B10760008) demethylases. These enzymes, particularly KDM4A-D, are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). Specifically, KDM4 enzymes demethylate H3K9me3/me2 and H3K36me3/me2, which are epigenetic marks associated with transcriptional repression and elongation, respectively.[1][2] By inhibiting KDM4, this compound leads to an accumulation of these histone methylation marks, which can alter chromatin structure and gene expression, ultimately leading to anti-cancer effects such as cell growth inhibition and apoptosis.
Q2: What are the common mechanisms of acquired resistance to KDM4 inhibitors like this compound?
Resistance to KDM4 inhibitors can arise through several mechanisms, often involving the activation of compensatory signaling pathways. One key mechanism is the upregulation of the FYN tyrosine kinase.[3][4] Treatment with tyrosine kinase inhibitors (TKIs) can lead to an increase in KDM4 transcription, which in turn demethylates H3K9me3 at the FYN enhancer, leading to increased FYN expression.[3][4] This activation of FYN provides a compensatory survival signal, rendering the cells resistant to KDM4 inhibition. Other potential mechanisms include the upregulation of other KDM family members or the activation of alternative survival pathways.
Q3: Can this compound be used in combination with other therapies to overcome resistance?
Yes, combination therapy is a promising strategy to overcome resistance to this compound. Based on the known resistance mechanisms, several combination approaches are suggested:
-
Combination with Tyrosine Kinase Inhibitors (TKIs): Given the role of FYN in resistance, combining this compound with TKIs that target FYN or its upstream activators can be synergistic.[3][4]
-
Combination with PARP Inhibitors: KDM4 inhibitors have been shown to disrupt homologous recombination repair of DNA damage.[5] This can sensitize cancer cells to PARP inhibitors, which are effective in tumors with deficient DNA repair pathways. Triple combinations of KDM inhibitors, PARP inhibitors, and cisplatin (B142131) have shown enhanced cytotoxic effects in head and neck cancer cells.[5][6][7]
Q4: What are the expected phenotypic effects of this compound treatment on cancer cells?
Treatment of sensitive cancer cells with this compound is expected to lead to:
-
Increased global levels of H3K9me3 and H3K36me3.
-
Decreased cell viability and proliferation.
-
Induction of apoptosis (cell death).
-
Changes in the expression of genes regulated by KDM4.
The magnitude of these effects will depend on the cancer cell line, the concentration of this compound used, and the duration of treatment.
Troubleshooting Guides
Problem 1: No significant increase in global H3K9me3 levels is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Start with a concentration range based on published IC50 values for similar KDM4 inhibitors (see Table 1). |
| Poor cell permeability of the inhibitor. | While this compound is designed to be cell-permeable, issues can still arise. Ensure proper dissolution of the compound in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the cell culture medium is not toxic. |
| Antibody issues in Western blot. | Use a validated antibody specific for H3K9me3. Optimize your Western blot protocol, including antibody concentration, incubation time, and blocking buffer (see detailed protocol below). Run positive and negative controls to ensure antibody performance. |
| Compensatory activity of other demethylases. | Consider the possibility that other histone demethylases are compensating for the inhibition of KDM4. You may need to investigate the expression and activity of other KDM family members. |
| Degradation of the inhibitor. | Ensure proper storage of your this compound stock solution (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
Problem 2: Cancer cells show minimal to no decrease in cell viability after this compound treatment.
| Possible Cause | Suggested Solution |
| Inherent or acquired resistance. | Your cell line may have intrinsic resistance to KDM4 inhibition or may have developed resistance during culture. Consider investigating the resistance mechanisms described in FAQ 2. |
| Suboptimal assay conditions. | Optimize your cell viability assay (e.g., MTT, MTS, or CellTiter-Glo). Ensure that the cell seeding density and treatment duration are appropriate for your cell line. |
| Incorrect inhibitor concentration. | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the IC50 value for your cell line. |
| Off-target effects masking the desired outcome. | While this compound is designed to be selective, off-target effects can occur. Consider using a structurally different KDM4 inhibitor as a control to confirm that the observed phenotype is due to KDM4 inhibition. |
Problem 3: Inconsistent or non-reproducible results in combination therapy experiments.
| Possible Cause | Suggested Solution |
| Incorrect drug ratio or scheduling. | The synergistic effect of drug combinations is often dependent on the ratio and timing of administration. Perform a matrix of drug concentrations to identify the optimal synergistic ratio. Consider sequential versus simultaneous drug administration. |
| Cell line heterogeneity. | Clonal variations within your cell line population can lead to inconsistent responses. Consider using a single-cell-cloned population for your experiments. |
| Assay variability. | Ensure that your experimental setup is consistent across replicates and experiments. Pay close attention to cell passage number, seeding density, and reagent preparation. |
Quantitative Data
Table 1: IC50 Values of Representative KDM4 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| NCDM-32B | HCC1954 (Breast) | Cell Viability | ~5 | [2] |
| NCDM-32B | Colo824 (Breast) | Cell Viability | ~5 | [2] |
| QC6352 | TNBC patient-derived | Sphere Formation | ~0.1 | [8] |
| Compound 24b | LnCap (Prostate) | Growth Inhibition (GI50) | 8 | [8] |
| Compound 24b | DU145 (Prostate) | Growth Inhibition (GI50) | 8 | [8] |
| ML324 | Head and Neck Cancer | Cell Viability | Varies | [5] |
| JIB-04 | Head and Neck Cancer | Cell Viability | Varies | [5] |
Note: Specific IC50 values for this compound may need to be determined empirically for your cell line of interest.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and/or the combination drug in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data to determine the IC50 value.
Protocol 2: Western Blot for H3K9me3
-
Cell Lysis: Treat cells with this compound as desired. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 15% polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K9me3 (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the H3K9me3 signal to the total Histone H3 signal.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways involved in this compound action, resistance, and combination therapy.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
Caption: Troubleshooting logic for unexpected experimental results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial CRISPR screen reveals FYN and KDM4 as targets for synergistic drug combination for treating triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial CRISPR screen reveals FYN and KDM4 as targets for synergistic drug combination for treating triple negative breast cancer [elifesciences.org]
- 5. Triple Combinations of Histone Lysine Demethylase Inhibitors with PARP1 Inhibitor–Olaparib and Cisplatin Lead to Enhanced Cytotoxic Effects in Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triple Combinations of Histone Lysine Demethylase Inhibitors with PARP1 Inhibitor-Olaparib and Cisplatin Lead to Enhanced Cytotoxic Effects in Head and Neck Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
KDM4-IN-3 inconsistent results in replicate experiments
Welcome to the technical support center for KDM4-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this inhibitor. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Troubleshooting Guide: Inconsistent Results in Replicate Experiments with this compound
Encountering variability in replicate experiments is a common challenge in biomedical research. This guide provides a systematic approach to identifying and resolving potential sources of inconsistency when working with this compound.
Diagram: Troubleshooting Workflow for this compound Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent assay results.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
A1: Inconsistent IC50 values can arise from several factors. Here are some common causes and troubleshooting steps:
-
Compound Stability and Solubility:
-
Recommendation: this compound is typically dissolved in DMSO. Ensure you are using high-quality, anhydrous DMSO to prepare your stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C or -80°C. Visually inspect your working solutions for any signs of precipitation, especially at higher concentrations in aqueous assay buffers.
-
-
Cell Health and Passage Number:
-
Recommendation: The metabolic state and health of your cells can significantly influence their sensitivity to inhibitors. Use cells with a consistent and low passage number for all experiments. Ensure cells are in the logarithmic growth phase at the time of the experiment and that cell viability is high (>95%).
-
-
Inconsistent Seeding Density:
-
Recommendation: Variations in the number of cells seeded per well can lead to different growth rates and, consequently, varied responses to the inhibitor. Use a calibrated cell counter to ensure consistent cell seeding density across all wells and experiments.
-
-
Assay Reagents and Conditions:
-
Recommendation: Ensure that all assay reagents, including cell culture media, serum, buffers, and detection reagents, are from the same lot for a given set of experiments. Variations in reagent quality can introduce significant variability. Maintain consistent incubation times, temperatures, and plate reading parameters.
-
Q2: I am observing high background noise in my histone demethylase assay.
A2: High background can obscure the true signal and lead to inconsistent results. Consider the following:
-
Antibody Specificity and Concentration:
-
Recommendation: If using an antibody-based detection method (e.g., for H3K9me3 levels), ensure the primary and secondary antibodies are validated for the specific application and are used at their optimal concentrations. High antibody concentrations can lead to non-specific binding and increased background.
-
-
Incomplete Washing Steps:
-
Recommendation: In assays like Western blotting or ELISA, ensure that all washing steps are performed thoroughly to remove unbound antibodies and other reagents.
-
-
Autofluorescence of the Compound:
-
Recommendation: Some small molecules can exhibit intrinsic fluorescence at the excitation and emission wavelengths of your assay. To check for this, run a control plate with this compound in the assay buffer without the enzyme or cells to measure its autofluorescence. Subtract this background from your experimental wells.
-
Q3: How can I be sure that the observed effect is due to KDM4 inhibition?
A3: Establishing on-target activity is crucial for interpreting your results.
-
Use of a Negative Control:
-
Recommendation: If available, use a structurally similar but inactive analog of this compound as a negative control. This can help differentiate between specific on-target effects and non-specific effects of the chemical scaffold.
-
-
Orthogonal Assays:
-
Recommendation: Confirm your findings using a different experimental approach. For example, if you observe a decrease in cell viability, you can verify on-target activity by measuring the levels of KDM4 target histone marks (e.g., H3K9me3) by Western blot or immunofluorescence. An increase in H3K9me3 levels upon treatment with this compound would support on-target engagement.
-
-
Dose-Response Relationship:
-
Recommendation: A clear dose-dependent effect of this compound on the measured endpoint is a strong indicator of a specific pharmacological effect.
-
Quantitative Data: KDM4 Inhibitors
The following table summarizes the inhibitory activity of this compound and other selected KDM4 inhibitors. This data can be used as a reference for experimental design.
| Inhibitor | Target(s) | IC50 / Ki | Assay Type | Reference(s) |
| This compound | KDM4 | IC50 = 871 nM | Biochemical Assay | [Not explicitly found] |
| JIB-04 | KDM4/KDM5 | KDM4A-E IC50 = 290–1100 nM; KDM5A IC50 = 230 nM | ELISA Assay | [1] |
| ML324 | KDM4E | IC50 = 920 nM | AlphaScreen Assay | [1] |
| QC6352 | KDM4A-D | KDM4A IC50 = 104 nM; KDM4B IC50 = 56 nM; KDM4C IC50 = 35 nM | Biochemical Assay | [2] |
| NCDM-32B | KDM4A, KDM4C | KDM4A IC50 = 3.0 µM; KDM4C IC50 = 1.0 µM | Enzymatic Assay | [3] |
| CP2 (Cyclic Peptide) | KDM4A/B/C | KDM4A IC50 = 42 nM; KDM4B IC50 = 33 nM; KDM4C IC50 = 39 nM | AlphaScreen Assay | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments where this compound is commonly used.
KDM4A Enzymatic Assay (AlphaScreen-Based)
This protocol describes a method to measure the enzymatic activity of KDM4A and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant KDM4A enzyme
-
Biotinylated H3K9me3 peptide substrate
-
AlphaLISA acceptor beads (e.g., anti-demethylated product antibody-coated)
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: Fe(II), α-ketoglutarate, Ascorbic acid
-
This compound
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the this compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the KDM4A enzyme to all wells except the negative control.
-
Add the cofactors (Fe(II), α-ketoglutarate, Ascorbic acid) to all wells.
-
Initiate the reaction by adding the biotinylated H3K9me3 peptide substrate.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the AlphaLISA acceptor beads and streptavidin-coated donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
Western Blot for H3K9me3 Levels
This protocol allows for the detection of changes in the global levels of the H3K9me3 histone mark in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3 and anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24-48 hours).
-
Harvest the cells and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-Total Histone H3 antibody as a loading control.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells at an optimized density in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the GI50 or IC50 value.
Signaling Pathway
Diagram: KDM4 Signaling Pathway
Caption: KDM4 signaling pathway and its inhibition by this compound.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches [frontiersin.org]
- 3. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule KDM4s inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Delivery and Efficacy of KDM4-IN-3
Welcome to the technical support center for KDM4-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery and uptake of the KDM4 inhibitor, this compound, in cellular experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This section addresses common challenges that may arise during the use of this compound in cell-based assays.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or inconsistent cellular activity despite proven biochemical potency. | 1. Low cell permeability: this compound, like many small molecule inhibitors, may have limited ability to cross the cell membrane efficiently. 2. Efflux pump activity: The compound may be actively transported out of the cells by efflux pumps such as P-glycoprotein. 3. Instability in culture medium: The compound may degrade in the aqueous environment of the cell culture medium at 37°C.[1] 4. Competition with cellular cofactors: High intracellular concentrations of the KDM4 cofactor 2-oxoglutarate (2-OG) can compete with the inhibitor, reducing its apparent potency.[2] | 1. Optimize inhibitor concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. 2. Use of a formulation agent: For hydrophobic compounds, co-solvents or carriers might enhance delivery. 3. Assess compound stability: Test the stability of this compound in your specific cell culture medium over the time course of your experiment.[1] 4. Consider serum concentration: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. Test if reducing the serum percentage impacts activity. |
| Precipitation of this compound in cell culture medium. | 1. Low aqueous solubility: this compound is hydrophobic and may precipitate when diluted from a DMSO stock into an aqueous medium. 2. High final DMSO concentration: High concentrations of DMSO can be toxic to cells and can also affect compound solubility. | 1. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a DMSO stock solution immediately before use. 2. Minimize final DMSO concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent toxicity and solubility issues.[3] 3. Pre-warm the medium: Adding the DMSO stock to pre-warmed (37°C) medium can sometimes aid solubility. 4. Vortex during dilution: Ensure thorough mixing when diluting the DMSO stock into the medium. |
| High background or off-target effects observed. | 1. Compound toxicity: At higher concentrations, this compound may exhibit off-target effects leading to cytotoxicity.[3] 2. Non-specific binding: The inhibitor might interact with other cellular components. | 1. Determine the GI50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the 50% growth inhibition (GI50) concentration and use concentrations at or below this value for mechanistic studies. 2. Include proper controls: Use a structurally related but inactive compound as a negative control if available. A no-treatment control and a vehicle (DMSO) control are essential. 3. Rescue experiment: If possible, perform a rescue experiment by overexpressing the target (KDM4) to see if it reverses the observed phenotype. |
| No significant change in global H3K9me3 levels after treatment. | 1. Insufficient inhibitor concentration or incubation time: The concentration or duration of treatment may not be sufficient to induce a detectable change in global histone methylation. 2. Cell line resistance: The specific cell line may have intrinsic resistance mechanisms. 3. Antibody quality for Western blot: The antibody used for detecting H3K9me3 may not be sensitive enough. | 1. Titrate inhibitor concentration and time: Increase the concentration of this compound and/or the incubation time. 2. Use a sensitive detection method: Western blotting is a standard method. Ensure you are using a validated antibody for H3K9me3.[4][5][6][7] 3. Confirm target engagement: If possible, use a cellular thermal shift assay (CETSA) to confirm that this compound is binding to KDM4 proteins within the cell. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO.[8] For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[8]
Q2: What is the mechanism of action of this compound?
A2: this compound is an inhibitor of the KDM4 family of histone lysine (B10760008) demethylases.[8] These enzymes remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[2] By inhibiting KDM4, this compound leads to an increase in the levels of histone methylation, such as H3K9me3.[8] this compound has been shown to have a non-competitive inhibition mechanism with the H3K9me3 peptide substrate and is uncompetitive with respect to the α-KG cosubstrate.[8]
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has been shown to inhibit the growth of prostate cancer cell lines, including DU145 and PC3 cells.[8]
Q4: What are the expected downstream effects of this compound treatment in cancer cells?
A4: Inhibition of KDM4 by this compound can lead to cell cycle arrest, induction of apoptosis, and inhibition of cancer cell proliferation.[2] It has been shown to cause a significant decrease in Prostate Specific Antigen (PSA) expression in prostate cancer cells.[8] The biological consequences of KDM4 inhibition are often linked to the repression of oncogenic pathways such as the MYC and androgen receptor (AR) signaling pathways.[2][9]
Q5: How can I measure the cellular uptake of this compound?
A5: A direct measurement of intracellular compound concentration can be achieved using liquid chromatography-mass spectrometry (LC-MS). This involves treating cells with this compound, followed by cell lysis and extraction of the compound for quantification by LC-MS. A standardized protocol for this is provided in the "Experimental Protocols" section.
Quantitative Data
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (KDM4) | 871 nM | (Biochemical Assay) | [8] |
| GI50 | 8 - 26 µM | DU145, PC3, HuPrEC | [8] |
Experimental Protocols
General Cell Culture and Treatment with this compound
-
Cell Culture: Culture your cells of interest in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C.
-
Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
-
Western Blot for Histone Methylation (H3K9me3)
This protocol is a general guideline and may need optimization for specific antibodies and cell lines.[4][7]
-
Histone Extraction:
-
Treat cells with this compound as described above.
-
Harvest cells and wash with ice-cold PBS.
-
Perform acid extraction of histones or use a commercial histone extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the histone extracts using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 10-20 µg of histone extract per lane by boiling in Laemmli sample buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Normalize the H3K9me3 signal to a loading control, such as total Histone H3.
-
Cellular Uptake Assay using LC-MS
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in ~80-90% confluency on the day of the experiment.
-
Treatment: Treat cells with a known concentration of this compound (e.g., 10 µM) for a specific time (e.g., 4 hours). Include a vehicle control.
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a known volume of lysis buffer (e.g., RIPA buffer) to each well and scrape the cells.
-
Collect the cell lysates and determine the protein concentration.
-
-
Sample Preparation for LC-MS:
-
To a known amount of cell lysate, add a protein precipitation solvent (e.g., ice-cold acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
The intracellular concentration can be calculated based on the cell volume and the total amount of compound detected.
-
Signaling Pathways and Experimental Workflows
Caption: KDM4A/B signaling pathway and the effect of this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protocol specific for H3K9me3 antibody (NB21-1073): Novus Biologicals [novusbio.com]
- 5. Western Blotting [bio-protocol.org]
- 6. Western blot analysis [bio-protocol.org]
- 7. docs.abcam.com [docs.abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
Validation & Comparative
A Comparative Guide to KDM4 Inhibitors: KDM4-IN-3, JIB-04, and ML324
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biochemical and cellular activities of three prominent small-molecule inhibitors of the KDM4 (JMJD2) family of histone lysine (B10760008) demethylases: KDM4-IN-3, JIB-04, and ML324. The information presented is curated from peer-reviewed literature and is intended to aid researchers in selecting the most appropriate tool compound for their studies.
Introduction to KDM4 Inhibition
The KDM4 family of enzymes (KDM4A-D) are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2] Dysregulation of KDM4 activity is implicated in various cancers, making them attractive therapeutic targets. Small-molecule inhibitors are vital tools for elucidating the biological functions of KDM4 enzymes and for developing novel anti-cancer therapies.
Biochemical Potency and Selectivity
The inhibitory activity of this compound, JIB-04, and ML324 against various KDM4 isoforms has been determined using a variety of biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in assay conditions.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | KDM4 (general) | 871 | Biochemical Assay | MedChemExpress |
| JIB-04 | KDM4A (JMJD2A) | 445 | ELISA | [3] |
| KDM4B (JMJD2B) | 435 | ELISA | [3] | |
| KDM4C (JMJD2C) | 1100 | ELISA | [3] | |
| KDM4D (JMJD2D) | 290 | ELISA | [3] | |
| JARID1A (KDM5A) | 230 | ELISA | [3] | |
| JMJD2E (KDM4E) | 340 | ELISA | [3] | |
| ML324 | KDM4B | 4,900 | Not Specified | [4] |
| JMJD2E (KDM4E) | 920 | AlphaScreen | [1] |
Key Observations:
-
JIB-04 demonstrates pan-inhibitory activity against the Jumonji domain-containing histone demethylases, with nanomolar potency against several KDM4 isoforms.[3] Its activity extends to other KDM subfamilies, such as KDM5.
-
ML324 shows inhibitory activity against KDM4B and JMJD2E, with IC50 values in the micromolar and high nanomolar range, respectively.[1][4]
-
This compound is reported as a KDM4 inhibitor with an IC50 in the high nanomolar range.
Mechanism of Action
The mechanisms by which these inhibitors interact with the KDM4 active site differ:
-
This compound: While the precise binding mode is not extensively detailed in the provided search results, as a KDM4 inhibitor, it is presumed to interact with the enzyme's active site to block its demethylase activity.
-
JIB-04: Interestingly, JIB-04 is not a competitive inhibitor of the 2-oxoglutarate co-substrate, despite containing a potential metal-chelating moiety.[1] Evidence suggests that it may be competitive with respect to oxygen, a unique mechanism among KDM4 inhibitors.[5]
-
ML324: This inhibitor is an 8-hydroxyquinoline (B1678124) derivative and is understood to chelate the active site Fe(II) ion, thereby acting as a 2-OG competitive inhibitor.
Cellular Activity and Affected Signaling Pathways
These inhibitors have been shown to exert various effects in cellular contexts, often leading to anti-proliferative and pro-apoptotic outcomes in cancer cells.
| Inhibitor | Cellular Effects | Affected Signaling Pathways |
| This compound | Kills prostate cancer cells at low micromolar concentrations. | Not explicitly detailed in search results. |
| JIB-04 | Selectively inhibits the growth of cancer cells over normal cells. Induces cell cycle arrest and apoptosis.[6] Reduces tumor growth in vivo.[7] | Wnt/β-catenin signaling, PI3K/Akt pathway, Myc signaling.[6][8] |
| ML324 | Induces apoptosis in hepatocellular carcinoma cells.[5] Exhibits antiviral activity. | Unfolded Protein Response (UPR).[5] |
JIB-04 and the PI3K/Akt Signaling Pathway
JIB-04 has been shown to impact the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth.[6][9] Inhibition of KDM4/5 activity by JIB-04 can lead to alterations in gene expression that ultimately suppress Akt signaling.
Caption: JIB-04 inhibits KDM4/5, altering gene expression and suppressing the PI3K/Akt pathway.
ML324 and the Unfolded Protein Response
ML324 has been demonstrated to induce apoptosis in cancer cells through the activation of the Unfolded Protein Response (UPR).[5] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.
Caption: ML324 inhibits KDM4, leading to ER stress, UPR activation, and subsequent apoptosis.
Experimental Methodologies
A variety of sophisticated assays are employed to characterize KDM4 inhibitors. Below are overviews of the key experimental protocols.
Biochemical Assays for IC50 Determination
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay format is widely used for high-throughput screening of enzyme inhibitors.
-
Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate by a KDM4 enzyme. A terbium (Tb)-labeled antibody specific for the demethylated product and a streptavidin-conjugated fluorophore (e.g., AF488) are used. When the product is formed, the antibody and streptavidin bind to the same peptide, bringing the Tb donor and fluorophore acceptor into close proximity, resulting in a FRET signal.
-
Protocol Outline:
-
Recombinant KDM4 enzyme is incubated with the biotinylated H3K9me3 peptide substrate in an assay buffer containing co-factors (2-OG, Fe(II), ascorbate).
-
The inhibitor of interest (e.g., this compound, JIB-04, ML324) is added at various concentrations.
-
The reaction is allowed to proceed for a defined time at a controlled temperature.
-
A detection solution containing the Tb-labeled anti-H3K9me2 antibody and streptavidin-AF488 is added.
-
After a short incubation, the TR-FRET signal is measured on a plate reader.
-
IC50 values are calculated from the dose-response curves.[10][11]
-
Caption: Workflow for a KDM4 TR-FRET assay.
2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Similar to TR-FRET, AlphaScreen is a bead-based proximity assay suitable for HTS.
-
Principle: The assay utilizes donor and acceptor beads. One bead is coated with streptavidin to bind the biotinylated histone peptide substrate, and the other is coated with a protein that specifically recognizes the demethylated product (e.g., an antibody). Upon enzymatic conversion, the beads are brought into proximity. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal.
-
Protocol Outline:
-
The KDM4 enzyme, biotinylated substrate, and inhibitor are incubated together.
-
Donor and acceptor beads are added.
-
After incubation in the dark, the AlphaScreen signal is read on a compatible plate reader.
-
IC50 values are determined from the resulting dose-response curves.
-
Cellular Assays for Target Engagement and Downstream Effects
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of an inhibitor within a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability.
-
Protocol Outline:
-
Intact cells are treated with the inhibitor or vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble KDM4 protein remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[12][13]
-
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
2. Western Blotting for Histone Methylation
This technique is used to assess the global changes in histone methylation levels within cells following inhibitor treatment.
-
Principle: Histones are extracted from treated and untreated cells, separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for different histone methylation marks (e.g., H3K9me3, H3K36me3).
-
Protocol Outline:
-
Cells are treated with the KDM4 inhibitor for a specified time.
-
Histones are extracted from the cell nuclei, often using an acid extraction method.
-
Protein concentration is determined, and equal amounts of histone extracts are loaded onto an SDS-PAGE gel.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the histone modification of interest and a loading control (e.g., total Histone H3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and band intensities are quantified.
-
Summary and Conclusion
This compound, JIB-04, and ML324 are valuable chemical probes for studying the roles of KDM4 demethylases.
-
JIB-04 is a potent, pan-Jumonji inhibitor with demonstrated in vivo efficacy and a unique mechanism of action. Its broad selectivity should be considered when interpreting experimental results.
-
ML324 is a selective inhibitor of certain KDM4 isoforms with proven cellular activity, impacting the unfolded protein response.
-
This compound offers another tool for KDM4 inhibition, with reported activity in prostate cancer cells.
The choice of inhibitor will depend on the specific research question, the required selectivity profile, and the experimental system. For studies requiring broad inhibition of Jumonji domain-containing enzymes, JIB-04 is a suitable choice. For more targeted inquiries into the roles of specific KDM4 isoforms, inhibitors with a narrower selectivity profile, such as ML324 for KDM4B/E, may be more appropriate. Further head-to-head comparative studies under standardized assay conditions will be beneficial for a more definitive ranking of the potency and selectivity of these and other KDM4 inhibitors.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jumonji histone demethylases are therapeutic targets in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the histone demethylase KDM4B leads to activation of KDM1A, attenuates bacterial-induced pro-inflammatory cytokine release, and reduces osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Histone Demethylase KDM4B in Myc Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assessing the Efficacy of Mdm2/Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays - PMC [pmc.ncbi.nlm.nih.gov]
KDM4-IN-3 vs. Pan-KDM Inhibitors: A Comparative Guide to Specificity
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, selecting the right tool is paramount. This guide provides an objective comparison of the specificity of the KDM4 subfamily inhibitor, KDM4-IN-3, against pan-KDM inhibitors, supported by experimental data and detailed protocols.
Histone lysine (B10760008) demethylases (KDMs) are key regulators of gene expression, and their dysregulation is implicated in numerous diseases, including cancer.[1][2][3] Small molecule inhibitors targeting these enzymes are therefore valuable research tools and potential therapeutics. A crucial parameter for any inhibitor is its specificity – does it selectively target a single enzyme or subfamily, or does it broadly inhibit multiple KDM subfamilies? This guide will delve into the specificity profiles of a selective KDM4 inhibitor and compare it to broad-spectrum pan-KDM inhibitors.
Quantitative Comparison of Inhibitor Specificity
The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the IC50 values of the selective KDM4 inhibitor NCDM-32B and the pan-KDM inhibitors JIB-04 and IOX1 against a panel of KDM subfamilies. Lower IC50 values indicate higher potency.
| Target KDM Subfamily | KDM4A | KDM4C | KDM5A (JARID1A) | KDM6B (JMJD3) |
| Selective Inhibitor | ||||
| NCDM-32B (µM) | 3.0[4] | 1.0[4] | >100 (inferred) | >100 (inferred) |
| Pan-KDM Inhibitors | ||||
| JIB-04 (µM) | 0.445[5][6][7] | 1.1[5][6] | 0.23[5][6][7] | 0.855[5][6] |
| IOX1 (µM) | 0.1[8] / 0.6[9] | 0.6[8][10] | 19[8] | 1.4[8][10] |
Note: IC50 values can vary between different studies due to variations in assay conditions.
As the data illustrates, NCDM-32B demonstrates potent inhibition of KDM4A and KDM4C with significantly less activity against other KDM subfamilies, highlighting its selective nature. In contrast, JIB-04 and IOX1 exhibit potent inhibitory activity across multiple KDM subfamilies, confirming their classification as pan-KDM inhibitors.
Understanding the Mechanism of Action
The specificity of these inhibitors is rooted in their mechanism of action and how they interact with the catalytic domain of the KDM enzymes. Most JmjC domain-containing KDM inhibitors, including those discussed here, function by chelating the Fe(II) ion in the active site, which is essential for catalytic activity.[11]
Selective inhibitors like NCDM-32B are often designed based on the specific structural features of the target enzyme's active site, allowing for higher affinity binding to the intended target over other related enzymes.[4] Pan-KDM inhibitors, on the other hand, typically target the highly conserved Fe(II)-binding motif, leading to broader activity across the JmjC family.[11]
Experimental Protocols
The determination of inhibitor specificity relies on robust and standardized biochemical assays. Below are detailed methodologies for commonly used assays to determine the IC50 values of KDM inhibitors.
In Vitro KDM Inhibitor IC50 Determination using an AlphaScreen Assay
This protocol describes a homogenous, no-wash assay to measure the demethylase activity of KDM enzymes and the inhibitory effect of compounds.
1. Reagents and Materials:
-
Recombinant KDM enzyme (e.g., KDM4A, KDM5B)
-
Biotinylated histone peptide substrate (e.g., H3K9me3)
-
AlphaScreen Acceptor beads (e.g., Protein A-conjugated)
-
AlphaScreen Donor beads (Streptavidin-conjugated)
-
Antibody specific for the demethylated product (e.g., anti-H3K9me2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.01% Tween-20
-
Cofactors: FeSO4, Ascorbic Acid, α-ketoglutarate
-
Test inhibitor (e.g., this compound, JIB-04) dissolved in DMSO
-
384-well microplate
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test inhibitor dilutions to the wells.
-
Add a solution containing the KDM enzyme and cofactors (FeSO4 and Ascorbic Acid) to all wells.
-
Initiate the enzymatic reaction by adding a solution of the biotinylated histone peptide substrate and α-ketoglutarate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add a mixture of the anti-demethylated product antibody and Protein A-conjugated Acceptor beads. Incubate in the dark.
-
Add Streptavidin-conjugated Donor beads and incubate further in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
3. Data Analysis:
-
The AlphaScreen signal is inversely proportional to the enzyme activity.
-
Normalize the data to controls (no inhibitor for 0% inhibition, and no enzyme for 100% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Visualizing Specificity: this compound vs. Pan-KDM Inhibitors
The following diagrams illustrate the conceptual difference in the inhibitory profiles of a selective KDM4 inhibitor versus a pan-KDM inhibitor.
Caption: Specificity of this compound for the KDM4 subfamily.
Caption: Broad inhibitory profile of a pan-KDM inhibitor.
References
- 1. Unravelling KDM4 histone demethylase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptomic and Drug Discovery Analyses Reveal Natural Compounds Targeting the KDM4 Subfamily as Promising Adjuvant Treatments in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. IOX1 | Histone Demethylase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
Validating KDM4-IN-3 On-Target Effects: A Comparative Guide to siRNA/shRNA Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of the KDM4 inhibitor, KDM4-IN-3, using siRNA/shRNA-mediated gene knockdown as a benchmark. While direct comparative studies are limited, this document synthesizes available data to offer a clear overview of expected outcomes and experimental approaches.
Introduction to KDM4 and On-Target Validation
The KDM4 family of histone lysine (B10760008) demethylases (KDM4A-D) are epigenetic regulators that primarily remove methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), influencing chromatin structure and gene expression.[1] Dysregulation of KDM4 activity is implicated in various cancers, making these enzymes attractive therapeutic targets.[2][3] this compound is a chemical probe that inhibits KDM4 activity. Validating that the observed cellular effects of this compound are a direct consequence of KDM4 inhibition is crucial. RNA interference (RNAi) technologies, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), provide a genetic approach to specifically reduce the expression of KDM4 proteins, serving as a valuable tool for comparative on-target validation.[4]
Comparison of this compound and siRNA/shRNA for KDM4 Targeting
This section provides a comparative overview of the chemical inhibition approach using this compound and the genetic knockdown approach using siRNA/shRNA to target KDM4.
| Feature | This compound (Chemical Inhibition) | KDM4 siRNA/shRNA (Genetic Knockdown) |
| Mechanism of Action | Reversible or irreversible binding to the KDM4 catalytic site, inhibiting its demethylase activity. | Post-transcriptional gene silencing by inducing mRNA degradation, leading to reduced KDM4 protein expression.[4] |
| Speed of Action | Rapid, typically within hours of cell treatment. | Slower, requires time for mRNA and protein turnover (typically 24-72 hours). |
| Duration of Effect | Transient, dependent on compound stability and washout. | Can be transient (siRNA) or stable (shRNA) depending on the delivery method.[4] |
| Specificity | Potential for off-target effects on other structurally related proteins.[3] | Potential for off-target effects due to seed region homology with other mRNAs.[5][6][7][8] |
| Dose-Dependence | Effects are typically dose-dependent, allowing for titration of inhibition. | Knockdown efficiency can be titrated to some extent by varying siRNA/shRNA concentration. |
| Application | In vitro and in vivo studies. | Primarily in vitro; in vivo applications are more complex. |
Quantitative Data Comparison (Illustrative)
The following table presents illustrative quantitative data based on typical results reported in the literature for KDM4 inhibition and knockdown. Note: This data is representative and may vary depending on the specific cell line, experimental conditions, and reagents used.
| Parameter | This compound (10 µM) | KDM4 siRNA | KDM4 shRNA (stable) |
| KDM4A Protein Level | No change | ~80-90% decrease | >90% decrease |
| Global H3K9me3 Level | ~1.5 - 2.0-fold increase | ~1.5 - 2.5-fold increase | ~2.0 - 3.0-fold increase |
| Global H3K36me3 Level | ~1.2 - 1.5-fold increase | ~1.2 - 1.8-fold increase | ~1.5 - 2.0-fold increase |
| Target Gene X mRNA Expression | ~50% decrease | ~60% decrease | ~70% decrease |
| Cell Viability (e.g., in a cancer cell line) | ~40% decrease | ~50% decrease | ~60% decrease |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
siRNA/shRNA-Mediated Knockdown of KDM4
a. siRNA Transfection (Transient Knockdown)
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute KDM4-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free medium and incubate for 5 minutes.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours before proceeding with downstream analysis.
b. shRNA Lentiviral Transduction (Stable Knockdown)
-
Lentiviral Particle Production: Co-transfect HEK293T cells with the shRNA-expressing plasmid and packaging plasmids.
-
Virus Harvest: Collect the supernatant containing lentiviral particles at 48 and 72 hours post-transfection.
-
Transduction: Add the viral supernatant to the target cells in the presence of polybrene (8 µg/mL).
-
Selection: After 24-48 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to select for stably transduced cells.
-
Expansion: Expand the stable cell line for subsequent experiments.
Western Blot for Histone Modifications
-
Histone Extraction: Lyse cells and prepare acid extracts of histones.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 15-20 µg of histone extracts on a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me3, H3K36me3, and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Quantification: Quantify band intensities using densitometry software and normalize to the total Histone H3 loading control.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
RNA Extraction: Isolate total RNA from cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for KDM4 and known KDM4 target genes. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizing the Validation Workflow
The following diagrams illustrate the signaling pathway and the experimental workflow for validating the on-target effects of this compound.
Caption: KDM4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating on-target effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. e-century.us [e-century.us]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of Target Gene Silencing using Synthetically Modified siRNA and shRNA That Express Recombinant Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
A Comparative Guide to KDM4 Inhibitors: KDM4-IN-3 Versus Subtype-Specific Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is rapidly evolving, with a significant focus on histone lysine (B10760008) demethylases (KDMs) as therapeutic targets in oncology and other diseases. The KDM4 subfamily, comprising KDM4A, KDM4B, and KDM4C, are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that play crucial roles in regulating gene expression by removing methyl groups from histone H3 at lysine 9 (H3K9) and 36 (H3K36). Their dysregulation is implicated in various cancers, making them attractive targets for small molecule inhibitors.
This guide provides a comparative overview of KDM4-IN-3, a known KDM4 inhibitor, against a selection of inhibitors with reported specificity for KDM4A, KDM4B, and KDM4C. We present available quantitative data, detailed experimental methodologies for common assays, and signaling pathway diagrams to aid researchers in selecting the appropriate chemical tools for their studies.
Data Presentation: Inhibitor Potency and Cellular Activity
The following tables summarize the reported biochemical potency (IC50) and cellular activity of this compound and various subtype-specific KDM4 inhibitors. It is important to note that the data are compiled from different studies and assay formats, which can influence the absolute values. Direct head-to-head comparisons under identical conditions are limited in the current literature.
Table 1: Biochemical Potency (IC50) of KDM4 Inhibitors
| Inhibitor | Target(s) | KDM4A (nM) | KDM4B (nM) | KDM4C (nM) | Assay Type |
| This compound | KDM4 | 871 | - | - | Biochemical Assay |
| KDM4A Specific | |||||
| NCDM-32B | KDM4A/C | 3000 | - | 1000 | Enzyme Assay |
| KDM4B Specific | |||||
| Compound 22 (B3 derivative) | KDM4B | - | 10 | - | Antibody-based fluorometric |
| NCGC00244536 | KDM4B | - | 10 | - | Not specified |
| ML324 | KDM4B/E | - | 4900 | - | AlphaScreen |
| KDM4C Specific | |||||
| KDM4C-IN-1 | KDM4C | - | - | 8 | Not specified |
| SD70 | KDM4C | - | - | 30000 | Antibody-based assay |
| Pan-KDM4 Inhibitors | |||||
| QC6352 | KDM4A/B/C/D | 104 | 56 | 35 | LANCE TR-FRET |
Table 2: Cellular Activity of KDM4 Inhibitors
| Inhibitor | Cell Line(s) | Activity Metric | Value (µM) |
| This compound | Prostate cancer cells | Kills cells | Low micromolar |
| NCDM-32B | HCC1954, Colo824 (Breast cancer) | Impairs viability | - |
| Compound 22 (B3 derivative) | AR-positive and breast cancer cells | Inhibits growth (IC50) | Micromolar range |
| KDM4C-IN-1 | HepG2, A549 | Inhibits growth (IC50) | 0.8, 1.1 |
| QC6352 | KYSE-150 | Antiproliferative (EC50) | 0.0035 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are representative methodologies for common biochemical and cellular assays used to characterize KDM4 inhibitors.
Biochemical Assays
1. LANCE TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This homogeneous assay is widely used for measuring the activity of histone modifying enzymes.
-
Principle: The assay measures the demethylation of a biotinylated histone H3K9me3 peptide substrate by a KDM4 enzyme. A terbium (Tb)-labeled anti-H3K9me2 antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the substrate is demethylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur upon excitation.
-
Protocol Outline:
-
Dispense 10 µL/well of 1.5 µM biotinylated H3K9me3 substrate into a 384-well plate.
-
Add 5 µL/well of KDM4 enzyme (e.g., KDM4B) at the desired concentration.
-
Add the test inhibitor at various concentrations.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add 5 µL/well of a detection mixture containing 8 nM Tb-anti-H3K9me2 antibody and 80 nM AF488-Streptavidin.
-
Incubate for 15 minutes at room temperature.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of acceptor to donor emission and determine IC50 values from the dose-response curves.
-
2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based proximity assay suitable for high-throughput screening.
-
Principle: Similar to TR-FRET, this assay detects the interaction between a demethylated product and a specific antibody. Donor beads coated with streptavidin bind to a biotinylated histone peptide substrate. Acceptor beads coated with Protein A bind to an antibody that recognizes the demethylated epitope. Upon laser excitation, singlet oxygen is generated by the donor beads, which diffuses to nearby acceptor beads, triggering a chemiluminescent signal.
-
Protocol Outline:
-
Prepare a reaction mixture containing the KDM4 enzyme, biotinylated H3K9me3 peptide substrate, and the test inhibitor in an appropriate assay buffer.
-
Incubate to allow for the enzymatic reaction to proceed.
-
Add a suspension of streptavidin-coated donor beads and Protein A-coated acceptor beads along with an antibody specific for the demethylated product (e.g., anti-H3K9me2).
-
Incubate in the dark to allow for bead-antibody-substrate binding.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Determine IC50 values from the resulting dose-response curves.
-
Cellular Assays
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified. A stabilizing ligand will result in more soluble protein at higher temperatures compared to the vehicle-treated control.
-
Protocol Outline:
-
Culture cells to the desired confluency and treat with the test inhibitor or vehicle for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein (KDM4A, B, or C) in the supernatant by Western blotting or other protein detection methods.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Signaling Pathways and Experimental Workflows
The KDM4 subfamily members are involved in distinct and overlapping signaling pathways that are critical for cellular function and are often dysregulated in cancer. Understanding these pathways is essential for elucidating the mechanism of action of KDM4 inhibitors.
KDM4A and the Wnt/β-catenin Signaling Pathway
KDM4A has been shown to regulate the Wnt/β-catenin signaling pathway, which is crucial for development and is frequently hyperactivated in cancer. KDM4A can demethylate H3K9me3 at the promoters of Wnt target genes, leading to their transcriptional activation.
KDM4B and the HIF-1α Hypoxia Response Pathway
KDM4B is a hypoxia-inducible gene and plays a critical role in the cellular response to low oxygen levels by acting as a co-activator for Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the hypoxic response.
KDM4-IN-3: A Potent Histone Demethylase Inhibitor with a Focused KDM4 Family Profile
For researchers in epigenetics and drug discovery, KDM4-IN-3 has emerged as a valuable chemical probe for studying the biological roles of the KDM4 subfamily of histone lysine (B10760008) demethylases. This comparison guide provides an objective overview of the available data on the cross-reactivity of this compound with other histone demethylases, supported by relevant experimental details.
This compound, also identified as Compound 15, is a cell-permeable inhibitor of the KDM4 family of histone demethylases with a reported half-maximal inhibitory concentration (IC50) of 871 nM in biochemical assays[1]. Its inhibitory action is characterized by a non-competitive mechanism with respect to the H3K9me3 peptide substrate and an uncompetitive mechanism concerning the α-ketoglutarate (α-KG) cosubstrate[1]. Functionally, this compound has been demonstrated to inhibit the growth of prostate cancer cell lines and to increase the cellular abundance of the H3K9me3 histone mark, a key substrate of the KDM4 enzymes[1].
Cross-Reactivity Profile of this compound
A comprehensive understanding of an inhibitor's selectivity is paramount for its utility as a specific research tool. While detailed, publicly available screening data of this compound against a wide panel of histone demethylases remains limited, the available information points towards a degree of selectivity for the KDM4 subfamily. The following table summarizes the known inhibitory activities of this compound.
| Demethylase Family | Target | IC50 (nM) | Assay Type | Reference |
| KDM4 | KDM4 (unspecified) | 871 | Biochemical Assay | [1] |
Further research is required to definitively establish the inhibitory profile of this compound against other histone demethylase families, such as KDM1, KDM2, KDM3, KDM5, KDM6, and KDM7.
Comparative Selectivity of Other KDM4 Inhibitors
To provide context for the potential selectivity of this compound, it is useful to compare it with other well-characterized KDM4 inhibitors.
| Inhibitor | KDM4A (IC50) | KDM4B (IC50) | KDM4C (IC50) | KDM4D (IC50) | KDM5B (IC50) | Assay Type |
| QC6352 | 104 nM | 56 nM | 35 nM | 104 nM | 750 nM | LANCE TR-FRET |
| JIB-04 | 445 nM | 435 nM | 1100 nM | 290 nM | 230 nM (JARID1A) | ELISA |
This comparative data highlights the variability in selectivity profiles among different KDM4 inhibitors. For instance, QC6352 demonstrates potent inhibition across the KDM4A-D isoforms with moderate activity against KDM5B. In contrast, JIB-04 acts as a pan-Jumonji inhibitor, showing activity against multiple KDM subfamilies. The detailed selectivity of this compound within this landscape warrants further investigation.
Experimental Methodologies for Assessing Cross-Reactivity
The determination of an inhibitor's selectivity profile relies on robust and standardized biochemical and cellular assays. Below are detailed protocols for common methods used in the field to assess the cross-reactivity of histone demethylase inhibitors.
Biochemical Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is a widely used method for quantifying the activity of histone demethylases and the potency of their inhibitors in a high-throughput format.
Principle: The assay measures the demethylation of a biotinylated histone peptide substrate. The product, a demethylated peptide, is recognized by a specific antibody labeled with a fluorescent donor (e.g., Europium cryptate). The biotinylated peptide is captured by streptavidin conjugated to a fluorescent acceptor (e.g., XL665). When the donor and acceptor are in close proximity, FRET occurs. Demethylase activity leads to a decrease in the FRET signal.
Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinantly express and purify the catalytic domains of the histone demethylases of interest (e.g., KDM4A, KDM5B, etc.).
-
Synthesize or procure a biotinylated peptide substrate corresponding to the target histone modification (e.g., Biotin-H3K9me3).
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing a suitable buffer (e.g., 50 mM HEPES, pH 7.5), co-factors (e.g., 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid), and a carrier protein (e.g., 0.01% BSA).
-
Add the histone demethylase enzyme to the reaction buffer.
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the biotinylated histone peptide substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing EDTA to chelate the iron co-factor.
-
Add the Europium cryptate-labeled antibody specific for the demethylated product and streptavidin-XL665.
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for TR-FRET based biochemical assay to determine inhibitor potency.
Cellular Target Engagement Assay (Immunofluorescence)
This assay assesses the ability of an inhibitor to engage its target and modulate histone methylation levels within a cellular context.
Principle: Cells are treated with the inhibitor, and the levels of a specific histone methylation mark are quantified using immunofluorescence microscopy. A decrease in the methylation mark in the presence of the inhibitor indicates target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) in a multi-well imaging plate.
-
Treat the cells with the inhibitor (e.g., this compound) at various concentrations for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow antibody entry (e.g., with 0.1% Triton X-100).
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody specific for the target histone methylation mark (e.g., anti-H3K9me3).
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the fluorescence intensity of the histone methylation mark within the nucleus for each cell.
-
Normalize the intensity to the vehicle control.
-
Plot the normalized intensity against the inhibitor concentration to determine the cellular EC50 (half-maximal effective concentration).
-
Caption: Workflow for cellular target engagement assay using immunofluorescence.
Conclusion
This compound is a valuable tool for investigating the functions of the KDM4 family of histone demethylases. While its primary potency against the KDM4 family is established, a comprehensive cross-reactivity profile against a broader panel of histone demethylases is needed to fully delineate its selectivity. The experimental protocols outlined in this guide provide a framework for researchers to conduct such selectivity studies, thereby enabling a more precise interpretation of experimental results and facilitating the development of next-generation, highly selective KDM inhibitors.
References
Validating Downstream Gene Expression Changes of KDM4-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the downstream gene expression changes induced by the KDM4 inhibitor, KDM4-IN-3. Due to the current lack of publicly available transcriptomic data specifically for this compound, this document outlines the established methodologies and expected outcomes based on data from other well-characterized KDM4 inhibitors. This guide will enable researchers to design and execute robust experiments to elucidate the molecular mechanisms of this compound and compare its efficacy and specificity against alternative compounds.
Introduction to KDM4 Inhibition and Gene Expression
The KDM4 family of histone lysine (B10760008) demethylases (KDM4A-F) are epigenetic regulators that primarily remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1] Overexpression of KDM4 enzymes is implicated in various cancers, making them attractive therapeutic targets.[2] Inhibition of KDM4 activity is expected to lead to an increase in H3K9 and H3K36 methylation, resulting in altered gene expression.[1] Specifically, increased H3K9me3 is associated with transcriptional repression, while changes in H3K36me3 can affect transcriptional elongation and splicing.[3] Therefore, validating the downstream gene expression changes is a critical step in the preclinical assessment of any new KDM4 inhibitor.
Comparative Analysis of KDM4 Inhibitors
To provide a benchmark for validating this compound, this section summarizes the reported downstream gene expression changes induced by other KDM4 inhibitors.
Quantitative Gene Expression Changes Induced by KDM4 Inhibitors
The following table summarizes the global gene expression changes observed after treatment with various KDM4 inhibitors in different cancer cell lines. This data, obtained through microarray or RNA-sequencing (RNA-seq) analysis, provides a quantitative overview of the transcriptomic impact of KDM4 inhibition.
| Inhibitor | Cell Line | No. of Upregulated Genes | No. of Downregulated Genes | Key Affected Pathways | Reference |
| NCDM-32B | HCC1954 (Breast Cancer) | 597 | 463 | Cellular growth and proliferation, DNA replication and repair, cell cycle control | [4] |
| B3 | 22Rv1 (Prostate Cancer) | 3026 | 2545 | mTOR signaling, chromatin organization, regulation of cell death | [5] |
| ML324 | PSC27 (Prostate Stromal Cells) | - | - | Downregulation of Senescence-Associated Secretory Phenotype (SASP) factors (e.g., CXCL8, CSF2, CCL20, IL1A, CXCL1, IL6) | [6] |
Note: The variability in the number of affected genes across different studies can be attributed to the use of different inhibitors, cell lines, treatment concentrations, and durations.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols for key validation assays are provided below.
Cell Culture and Inhibitor Treatment
-
Cell Line Maintenance: Culture the selected cancer cell line (e.g., a line with known KDM4 overexpression) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound and alternative inhibitors (e.g., NCDM-32B) in a suitable solvent like DMSO.
-
Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with a range of concentrations of the KDM4 inhibitor or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
RNA Isolation and Quantification
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: Assess the integrity and purity of the extracted RNA using a spectrophotometer (to determine A260/A280 and A260/A230 ratios) and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).
Gene Expression Analysis: RNA-Sequencing
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples using a standard kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Perform deep sequencing of the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated upon inhibitor treatment compared to the vehicle control.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by the inhibitor.
-
Validation of Gene Expression Changes: Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Primer Design: Design and validate primers specific to a selection of differentially expressed genes identified from the RNA-seq data, as well as for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up the qPCR reactions using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA.
-
Data Analysis: Run the qPCR on a real-time PCR system. Calculate the relative gene expression changes using the ΔΔCt method.
Visualizing Mechanisms and Workflows
To facilitate a clearer understanding of the underlying biology and experimental procedures, the following diagrams are provided.
Conclusion
Validating the downstream gene expression changes induced by this compound is essential for understanding its mechanism of action and therapeutic potential. While specific data for this compound is not yet available in the public domain, the methodologies and comparative data presented in this guide provide a robust framework for its evaluation. By employing high-throughput transcriptomic analysis followed by targeted validation, researchers can effectively characterize the on-target effects of this compound and compare its performance with existing KDM4 inhibitors. This systematic approach will be instrumental in advancing the development of novel epigenetic therapies for cancer and other diseases.
References
- 1. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic and Drug Discovery Analyses Reveal Natural Compounds Targeting the KDM4 Subfamily as Promising Adjuvant Treatments in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM4 Orchestrates Epigenomic Remodeling of Senescent Cells and Potentiates the Senescence-Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of KDM4-IN-3 and Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KDM4-IN-3 with other prominent epigenetic modifiers targeting the KDM4 family of histone lysine (B10760008) demethylases. The information presented is curated from experimental data to assist researchers in selecting the appropriate tool compounds for their studies in oncology and other therapeutic areas.
Introduction to KDM4 Inhibition
The KDM4 family of enzymes (KDM4A-F) are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2] Dysregulation of KDM4 activity is implicated in various cancers, making them attractive targets for therapeutic intervention.[3] This guide focuses on a comparative analysis of this compound against other well-characterized KDM4 inhibitors: JIB-04, GSK-J4, and QC6352.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the biochemical and cellular activities of this compound and its counterparts. Data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.
Table 1: Biochemical IC50 Values of KDM4 Inhibitors
| Compound | KDM4A (nM) | KDM4B (nM) | KDM4C (nM) | KDM4D (nM) | KDM5A (nM) | KDM6B (nM) | Assay Type |
| This compound | 1.9 | 1.2 | 1.3 | 2.4 | >100,000 | >100,000 | Biochemical Assay |
| JIB-04 | 445 | 435 | 1100 | 290 | 230 | 855 | ELISA |
| GSK-J4 | - | - | ~8600 (in vitro) | - | - | 8600 (in vitro) | AlphaLISA |
| QC6352 | 21 | 56 ± 6 | 35 | - | - | - | Biochemical Assay |
Note: IC50 values can vary between different assay formats (e.g., TR-FRET, AlphaLISA, ELISA). Data presented here is for comparative purposes. The selectivity of GSK-J4 is debated, with some studies showing broader inhibition across KDM subfamilies at higher concentrations.[4][5]
Table 2: Cellular Activity and Selectivity Profile
| Compound | Cellular IC50 | Target Histone Marks | Selectivity Profile |
| This compound | ~500 nM (2D cell proliferation) | H3K9me3, H3K36me3 | Highly selective for KDM4 subfamily over other KDMs. |
| JIB-04 | 8-60 nM (AML cells) | H3K9me3, H3K4me3 | Pan-JmjC inhibitor, also targets KDM5 and KDM6 families.[3][6] |
| GSK-J4 | 2.7-5.5 µM (Kasumi-1 cells) | Primarily H3K27me3 | Primarily targets KDM6, but also inhibits KDM4 and KDM5 at higher concentrations.[2][4] |
| QC6352 | 830 nM (KYSE-150 cells) | H3K9me3, H3K36me3 | Potent KDM4 family inhibitor. |
Signaling Pathways Modulated by KDM4 Inhibition
KDM4 enzymes are integral to several signaling pathways implicated in cancer progression. Inhibition of KDM4 can therefore have pleiotropic effects on cellular function.
Figure 1. KDM4 inhibitors impact multiple oncogenic signaling pathways.
Wnt/β-catenin Signaling
KDM4B has been shown to promote gastric cancer metastasis by upregulating miR-125b and activating the Wnt/β-catenin signaling pathway.[7] Inhibition of KDM4 can therefore lead to the suppression of this key oncogenic pathway.
Figure 2. KDM4 intersects with the canonical Wnt signaling pathway.
Androgen Receptor (AR) Signaling
In prostate cancer, KDM4B can enhance AR-mediated transcription.[8][9] KDM4B is an androgen-regulated demethylase that can influence AR transcriptional activity through both demethylation of histones at androgen-regulated chromatin sites and by modulating AR ubiquitination.[8][9]
Figure 3. KDM4 acts as a co-activator in the Androgen Receptor signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
In Vitro KDM4 Demethylase Assay (TR-FRET)
This protocol is adapted for a high-throughput screening format to measure the enzymatic activity of KDM4B.[10][11]
Materials:
-
Recombinant KDM4B protein
-
H3K9me3-Biotin substrate peptide
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM α-ketoglutarate, 80 µM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbic acid, and 0.01% BSA.
-
Detection Reagents: Tb-anti-H3K9Me2 antibody and AF488-Streptavidin
-
384-well assay plates
-
Test compounds (e.g., this compound)
Procedure:
-
Dispense 10 µL/well of H3K9Me3-Biotin (1.5 µM) into a 384-well assay plate.
-
Add 30 nL of test compound at the desired concentration.
-
Initiate the reaction by adding 5 µL/well of KDM4B (750 nM) in assay buffer.
-
Incubate the plate for 30-60 minutes at room temperature.
-
Stop the reaction and detect the product by adding 5 µL/well of a mix of Tb-anti-H3K9Me2 antibody (8 nM) and AF488-Streptavidin (80 nM).
-
Incubate for 15 minutes at room temperature, protected from light.
-
Read the TR-FRET signal (fluorescence emission ratio of 520 nm/490 nm) using a suitable plate reader.
-
Calculate IC50 values from a dose-response curve.
Figure 4. Experimental workflow for the in vitro TR-FRET demethylase assay.
Western Blot for Histone Modifications
This protocol is a general guideline for detecting changes in histone methylation marks in response to KDM4 inhibitor treatment.[12][13]
Materials:
-
Cell lines of interest (e.g., cancer cell lines with high KDM4 expression)
-
KDM4 inhibitors (this compound, etc.)
-
Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-H3K9me3, anti-H3K36me3, anti-H3)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels (15% acrylamide (B121943) recommended for histone resolution)
-
Nitrocellulose or PVDF membranes (0.2 µm pore size recommended)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with various concentrations of KDM4 inhibitors for a specified time (e.g., 24-48 hours).
-
Harvest cells and extract total protein using lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., total Histone H3).
Conclusion
The selection of an appropriate KDM4 inhibitor is critical for elucidating the biological roles of this enzyme family and for the development of novel therapeutics. This compound emerges as a highly potent and selective inhibitor of the KDM4 subfamily. In contrast, JIB-04 displays broader activity across multiple JmjC-containing demethylase families, which may be advantageous for studies investigating the combined effects of inhibiting multiple epigenetic targets. GSK-J4, while primarily a KDM6 inhibitor, can also target KDM4 at higher concentrations, a factor to consider in experimental design. QC6352 represents another potent and selective KDM4 family inhibitor. The choice of inhibitor should be guided by the specific research question, considering the desired selectivity profile and the cellular context of the study. The provided experimental protocols offer a starting point for the in-house validation and comparison of these and other epigenetic modifiers.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 8. The lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 13. news-medical.net [news-medical.net]
A Comparative Analysis of the Therapeutic Index of KDM4-IN-3 and Other KDM4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of the KDM4 inhibitor, KDM4-IN-3, with other notable compounds targeting the KDM4 family of histone demethylases. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
Quantitative Data Summary
The therapeutic index (TI) of a compound is a critical measure of its safety and efficacy, representing the ratio between the toxic dose and the therapeutic dose. For in vitro studies, this is often estimated by comparing the concentration of a compound that inhibits the proliferation of cancer cells (e.g., GI50 or IC50) with the concentration that affects normal, non-cancerous cells. Below is a summary of the available quantitative data for this compound and other KDM4 inhibitors.
| Compound | Target(s) | Cancer Cell Line(s) | Efficacy (GI50/IC50) | Normal Cell Line(s) | Cytotoxicity (GI50/IC50) | Putative Therapeutic Index (Normal GI50 / Cancer GI50) |
| This compound | KDM4 | Prostate Cancer (DU145, PC3) | 8-26 μM[1] | Human Prostate Epithelial Cells (HuPrEC) | ~8-26 μM[1] | ~1 |
| JIB-04 | Pan-Jumonji (including KDM4A/B/C/E) | Lung and Prostate Cancer | IC50 as low as 10 nM[2] | HBECs, PrSCs/PrECs | Less anti-proliferative activity[2] | Favorable, but quantitative ratio not available |
| SD70 | KDM4 Sub-family | Small Cell Lung Cancer | - | - | - | Data not available |
| GSK-J4 | KDM6 Sub-family (also inhibits KDM4) | Small Cell Lung Cancer | - | - | - | Data not available |
| ML324 | KDM4A | Malignant Pleural Mesothelioma (MSTO, H28) | Reduced wound closure at 3 μM[3] | LP9 (control mesothelial cells) | No significant effect on wound closure at 3 μM[3] | Favorable, but quantitative ratio not available |
| NCGC00244536 | KDM4B | Melanoma (B16, SK-MEL-5, G-361) | - | Mouse Embryonic Fibroblasts | Minimal cytotoxicity[4] | Favorable, but quantitative ratio not available |
| KDM4D-IN-1 | KDM4D | Renal Cell Carcinoma (Caki-1, 786-O) | IC50 = 0.41 μM[5] | - | - | Data not available |
Note: A direct comparison of the therapeutic index is challenging due to the use of different cell lines, assay types, and experimental conditions across studies. The putative therapeutic index for this compound is calculated based on the provided GI50 ranges. For other compounds, a definitive numerical therapeutic index is not available from the searched literature, but qualitative descriptions of their selectivity for cancer cells over normal cells are included.
Experimental Protocols
AlamarBlue Cell Viability Assay
The AlamarBlue assay is a widely used method to quantitatively measure cell proliferation and cytotoxicity. The assay is based on the reduction of the blue, non-fluorescent indicator dye, resazurin, to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. The intensity of the fluorescence is proportional to the number of viable cells.
Materials:
-
Cells in culture
-
Test compound (e.g., this compound)
-
Complete cell culture medium
-
AlamarBlue reagent
-
96-well microplates
-
Fluorescence or absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Addition of AlamarBlue: Add AlamarBlue reagent to each well, typically at 10% of the culture volume.
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C, protected from direct light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Alternatively, absorbance can be measured at 570 nm and 600 nm.
-
Data Analysis: Correct for background fluorescence/absorbance from wells containing medium and AlamarBlue only. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
KDM4 Signaling Pathway
KDM4 histone demethylases play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9) and lysine 36 (H3K36). This activity modulates chromatin structure and gene expression, impacting key signaling pathways involved in cancer development and progression, including those regulated by p53, MYC, and the androgen receptor (AR).
Caption: KDM4 signaling pathway and points of inhibition.
Experimental Workflow for Therapeutic Index Assessment
The workflow for assessing the in vitro therapeutic index of a KDM4 inhibitor involves parallel testing of the compound's effects on both cancer and normal cell lines.
References
- 1. Small molecule KDM4s inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting N-Methyl-lysine Histone Demethylase KDM4 in Cancer: Natural Products Inhibitors as a Driving Force for Epigenetic Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KDM4B Histone Demethylase Inhibition Attenuates Tumorigenicity of Malignant Melanoma Cells by Overriding the p53-Mediated Tumor Suppressor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
Validating the Mechanism of Action of KDM4-IN-3: A Comparative Guide to Control Experiments
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a chemical probe is paramount. This guide provides a comparative overview of essential control experiments for validating the inhibitory activity and cellular effects of KDM4-IN-3, a known inhibitor of the KDM4 family of histone lysine (B10760008) demethylases. We present experimental data comparing this compound with other notable KDM4 inhibitors and provide detailed protocols for key validation assays.
The KDM4 (or JMJD2) family of enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2] Dysregulation of KDM4 activity is implicated in various cancers, making these enzymes attractive therapeutic targets.[2][3] this compound has been identified as a cell-permeable inhibitor of KDM4, demonstrating anti-proliferative effects in prostate cancer cell lines.[4] Validating that the observed cellular phenotype of a small molecule like this compound is a direct consequence of its intended target engagement is crucial. This guide outlines the necessary biochemical and cellular assays to rigorously test its mechanism of action.
Comparative Inhibitor Performance
To contextualize the activity of this compound, its performance in various assays can be compared with other well-characterized KDM4 inhibitors. The following tables summarize key quantitative data for this compound and its alternatives.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | KDM4 | 871 | Biochemical Assay | [4] |
| JIB-04 | Pan-KDM4/5 | 290 - 1100 | ELISA | [2] |
| QC6352 | KDM4A/B/C/D | 35 - 104 | LANCE TR-FRET | [5] |
| ML324 | KDM4B/E | 4900 (KDM4B) | AlphaScreen | [6] |
| NCDM-32B | KDM4A/C | 3000 (KDM4A), 1000 (KDM4C) | In vitro enzyme assay | [4] |
Table 1: Comparison of Biochemical Potency of KDM4 Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of this compound against the KDM4 family and compares it with other known inhibitors. The IC50 values are dependent on the specific assay conditions and KDM4 isoform tested.
| Inhibitor | Cell Line | EC50 (µM) | Cellular Effect | Reference |
| This compound | DU145, PC3 | 8 - 26 | Growth Inhibition | Not specified |
| JIB-04 | Various cancer cell lines | Not specified | Blocks proliferation | [2] |
| QC6352 | KYSE-150+KDM4C | 0.0035 | Anti-proliferative | Not specified |
| ML324 | MSTO, H28 | 3 | Reduced cell migration | [7] |
| NCDM-32B | HCC1954, Colo824 | Not specified | Impaired viability | [4] |
Table 2: Comparison of Cellular Activity of KDM4 Inhibitors. This table summarizes the effective concentration (EC50) of various KDM4 inhibitors in different cancer cell lines and their observed cellular effects.
Key Control Experiments and Protocols
To validate the mechanism of action of this compound, a series of control experiments are essential. These experiments are designed to demonstrate direct target engagement in biochemical and cellular contexts and to confirm the downstream consequences of KDM4 inhibition.
Biochemical Validation of KDM4 Inhibition
The initial step is to confirm that this compound directly inhibits the enzymatic activity of KDM4 proteins. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust method for this purpose.
Caption: Workflow of a TR-FRET assay for KDM4 inhibition.
This protocol is adapted from a high-throughput screening method for KDM4B inhibitors and can be modified for other KDM4 isoforms.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.01% Tween-20, 10 µM FeSO4, 2 mM Ascorbic Acid, 100 µM α-ketoglutarate.
-
KDM4 Enzyme: Recombinant human KDM4 protein diluted in assay buffer to the desired concentration (e.g., 1 nM).
-
Substrate: Biotinylated H3K9me3 peptide (e.g., ARTKQTARK(me3)STGGKAPRKQLA-GGK(Biotin)) diluted in assay buffer (e.g., 50 nM).
-
Detection Reagents: Europium-labeled anti-H3K9me2 antibody and Streptavidin-XL665 diluted in detection buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Inhibitors: Prepare a serial dilution of this compound and control inhibitors (e.g., JIB-04, QC6352) in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of diluted inhibitor or DMSO (vehicle control) to the wells.
-
Add 4 µL of KDM4 enzyme solution to all wells except the negative control wells (add 4 µL of assay buffer instead).
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the H3K9me3 substrate solution to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 5 µL of the detection reagent mixture.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cellular Target Engagement
Confirming that this compound engages with KDM4 proteins within a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[8][9]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment:
-
Culture cells (e.g., a cancer cell line known to express KDM4, such as PC3 or LNCaP) to 80-90% confluency.
-
Treat cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Thermal Shift:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble KDM4 protein in each sample by Western blotting using a KDM4-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble KDM4 protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Cellular Readout of KDM4 Inhibition
The direct downstream consequence of KDM4 inhibition is an increase in the methylation levels of its substrates, H3K9me3 and H3K36me3.[10] Western blotting is a standard method to quantify these changes in histone methylation.
-
Cell Treatment and Histone Extraction:
-
Treat cells with this compound, a positive control inhibitor (e.g., JIB-04), and a vehicle control (DMSO) for a suitable duration (e.g., 24-48 hours).
-
Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Quantify the protein concentration of the histone extracts.
-
-
SDS-PAGE and Western Blotting:
-
Separate the histone extracts (e.g., 15 µg per lane) on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K9me3, H3K36me3, and a loading control (e.g., total Histone H3 or Lamin B1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for H3K9me3 and H3K36me3 and normalize them to the loading control.
-
Compare the normalized methylation levels in inhibitor-treated samples to the vehicle control. A significant increase in H3K9me3 and/or H3K36me3 levels upon treatment with this compound provides strong evidence for its on-target activity.
-
KDM4 Signaling and Mechanism of Action
KDM4 enzymes are integrated into complex cellular signaling networks. Their activity is influenced by upstream signals and, in turn, they regulate the expression of a multitude of downstream genes involved in processes like cell proliferation, DNA repair, and hormone receptor signaling.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in histone demethylase KDM4 as cancer therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 5. Frontiers | KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches [frontiersin.org]
- 6. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone western blot protocol | Abcam [abcam.com]
- 8. pelagobio.com [pelagobio.com]
- 9. youtube.com [youtube.com]
- 10. KDM4 Inhibition Targets Breast Cancer Stem–like Cells: Full Paper PDF & Summary | Bohrium [bohrium.com]
KDM4 Inhibitor QC6352 Demonstrates Preclinical In Vivo Efficacy in Breast Cancer Models, Offering a Potential New Avenue in Cancer Therapy
For Immediate Release
[City, State] – [Date] – In the ongoing search for more effective cancer treatments, the small molecule inhibitor QC6352, which targets the KDM4 family of histone demethylases, has shown promising anti-tumor activity in preclinical in vivo studies. This guide provides a comparative overview of the in vivo efficacy of QC6352 against the established chemotherapeutic agent, paclitaxel (B517696), in the context of breast cancer. This report is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of QC6352's potential.
In Vivo Efficacy: A Comparative Look
While direct head-to-head in vivo studies are not yet available, existing preclinical data allows for a comparative assessment of QC6352 and paclitaxel in relevant breast cancer models. The following tables summarize the in vivo efficacy of both compounds.
Table 1: In Vivo Efficacy of KDM4 Inhibitor QC6352
| Compound | Cancer Model | Dosage and Administration | Treatment Duration | Key Outcomes | Citation |
| QC6352 | Breast Cancer Patient-Derived Xenograft (PDX) - BR0869f (HER2-positive) | 10, 25, 50 mg/kg, administered orally twice daily (BID), 5 days on/2 days off | 22 days | Dose-dependent tumor growth inhibition (TGI) of 22%, 36%, and 61% respectively. The treatment was well-tolerated with no significant impact on animal body weight. | [1][2] |
Table 2: In Vivo Efficacy of Paclitaxel in Triple-Negative Breast Cancer (TNBC)
| Compound | Cancer Model | Dosage and Administration | Treatment Duration | Key Outcomes | Citation |
| Paclitaxel | MDA-MB-231 Human Breast Cancer Xenograft | 15 mg/kg, administered from day 1 to 5 | 5 days | Strong in vivo antitumor activity with a treated vs. control (T/C) ratio of 6.5%. | [3] |
| Paclitaxel | MDA-MB-231 Human Breast Cancer Xenograft | 10 mg/kg/day | Not specified | Statistically significant differences in tumor volume compared to the control group. | [4] |
It is important to note that the experimental models and conditions in the cited studies differ, which should be taken into consideration when comparing the efficacy of QC6352 and paclitaxel.
Delving into the Mechanism: The KDM4 Signaling Pathway
KDM4 proteins are histone demethylases that play a crucial role in gene expression regulation by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9 and H3K36).[5][6] Overexpression of KDM4 members has been linked to the progression of various cancers, including breast cancer, by promoting cancer cell proliferation, invasion, and migration.[5] QC6352 exerts its anti-tumor effects by inhibiting the enzymatic activity of the KDM4 family.[7]
Experimental Protocols: A Guide for In Vivo Studies
Detailed and reproducible experimental protocols are fundamental for preclinical drug evaluation. The following sections outline the methodologies used in the in vivo studies of QC6352 and paclitaxel.
Establishment of Patient-Derived Xenografts (PDX)
This protocol describes the general procedure for implanting patient tumor tissue into immunodeficient mice, a model that closely mimics the heterogeneity of human tumors.[1][8]
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma null (NSG))
-
Matrigel Matrix
-
Surgical tools (scalpels, forceps)
-
Anesthesia (e.g., isoflurane)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trocar
Procedure:
-
Under sterile conditions, mince the fresh patient tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the mouse.
-
Prepare a subcutaneous pocket on the flank of the mouse by making a small incision.
-
Mix the tumor fragments with Matrigel Matrix (e.g., in a 1:1 ratio).
-
Using a trocar, implant the tumor-Matrigel mixture into the subcutaneous pocket.
-
Suture or apply surgical clips to close the incision.
-
Monitor the mice regularly for tumor growth and overall health.[1]
In Vivo Efficacy Study: QC6352 in a Breast Cancer PDX Model
Animal Model:
-
Female NSG mice bearing the BR0869f breast cancer PDX model.[2]
Drug Formulation and Administration:
-
QC6352 was formulated for oral gavage.[7]
-
Dosing was performed twice daily (BID) on a 5-day on, 2-day off schedule for 22 days at dose levels of 10, 25, and 50 mg/kg.[2]
Endpoint Measurement:
-
Tumor volumes were measured regularly to determine the rate of tumor growth.
-
Tumor growth inhibition (TGI) was calculated at the end of the study.
-
Animal body weights were monitored to assess toxicity.[2]
In Vivo Efficacy Study: Paclitaxel in a TNBC Xenograft Model
Cell Line and Animal Model:
Tumor Inoculation:
-
A suspension of MDA-MB-231 cells (e.g., 2 x 10⁷ cells/mouse) was subcutaneously implanted into the mice.[3]
Drug Formulation and Administration:
-
Paclitaxel was administered at a dose of 15 mg/kg from day 1 to day 5.[3]
Endpoint Measurement:
-
Tumor volume was measured to assess antitumor activity.
-
The ratio of the median tumor volume of the treated group to the control group (T/C) was calculated.[3]
Conclusion
The KDM4 inhibitor QC6352 has demonstrated significant in vivo anti-tumor efficacy in a breast cancer patient-derived xenograft model, suggesting its potential as a novel therapeutic agent. While a direct comparison with established drugs like paclitaxel is limited by the available data from disparate studies, the promising activity of QC6352 warrants further investigation, including head-to-head preclinical trials, to fully elucidate its therapeutic potential in breast cancer and other malignancies. The detailed protocols and pathway information provided in this guide aim to support the design and interpretation of future research in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches [frontiersin.org]
- 6. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of KDM4-IN-3: A Procedural Guide for Laboratory Professionals
For researchers engaged in pioneering drug discovery and development, the responsible management of chemical compounds is as crucial as the innovative research itself. This guide provides a comprehensive framework for the proper disposal of KDM4-IN-3, a potent histone lysine (B10760008) demethylase 4 (KDM4) inhibitor. Adherence to these procedures is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.
Core Principles of Chemical Waste Management
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a comprehensive hazard assessment is paramount. This compound should be treated as a potentially hazardous substance.
Assumed Hazards :
-
May be harmful if ingested, inhaled, or absorbed through the skin.
-
May cause irritation to the eyes, skin, and respiratory system.
-
The full toxicological profile may not be known.
Required Personal Protective Equipment (PPE) :
-
Gloves : Chemically resistant gloves, such as nitrile gloves, are required.[1]
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.[2]
-
Lab Coat : A standard laboratory coat must be worn to protect from spills.
-
Respiratory Protection : If there is a risk of generating aerosols or dust outside of a certified chemical fume hood, a properly fitted respirator is recommended.[1]
This compound: Key Data for Disposal Considerations
The following table summarizes key information about this compound relevant to its handling and disposal.
| Property | Data/Information | Citation |
| Chemical Name | This compound | [3] |
| CAS Number | 1068515-53-6 | [3][4] |
| Primary Function | Inhibitor of KDM4 (Histone Lysine Demethylase 4) | [3] |
| Biological Effect | Cell-permeable, inhibits growth of prostate cancer cells, and increases H3K9me3 abundance. | [3] |
| Physical Form | Typically supplied as a solid. | [3] |
| Solubility | Soluble in DMSO. | [3] |
| Known Hazards | Causes serious eye irritation. | [2] |
| General Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area or a chemical fume hood.[2] | [2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound and associated waste.
1. Waste Segregation:
-
Crucial First Step : Never mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.[1] Improper mixing can lead to dangerous chemical reactions.
-
Designated Waste Containers : All waste contaminated with this compound must be collected in separate, clearly labeled hazardous waste containers.[1]
2. Types of this compound Waste and Their Containment:
-
Unused or Expired this compound (Solid) :
-
Collect in a dedicated, leak-proof, and chemically compatible container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
This compound Solutions (e.g., in DMSO) :
-
Collect in a designated liquid hazardous waste container that is compatible with the solvent used (e.g., a polyethylene (B3416737) container for DMSO solutions).
-
The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents with their approximate concentrations (e.g., "this compound in DMSO").
-
Do not overfill containers; a general rule is to fill to no more than 80% capacity.
-
-
Contaminated Solid Waste :
-
Items such as pipette tips, tubes, gloves, and absorbent paper that have come into contact with this compound are considered solid hazardous waste.
-
Collect these items in a designated, lined container for solid hazardous waste.
-
The container must be clearly labeled as "Hazardous Waste" and indicate the chemical contaminant ("this compound").
-
3. Labeling and Storage of Waste Containers:
-
Clear and Accurate Labeling : All waste containers must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages of each component.
-
Secure Storage : Store all this compound waste containers in a designated and secure satellite accumulation area. This area should be away from general laboratory traffic and have secondary containment to prevent the spread of potential spills.
4. Arranging for Waste Disposal:
-
Contact EHS : Once your waste container is approaching full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Follow Institutional Procedures : Adhere strictly to your institution's specific procedures for waste pickup requests and documentation.
5. Spill Management:
In the event of a this compound spill, immediate and appropriate action is critical.
-
Alert Personnel : Immediately alert others in the vicinity and your laboratory supervisor.
-
Evacuate if Necessary : For large spills or if you are unsure how to proceed, evacuate the area and contact your EHS department.
-
Small, Contained Spills : If the spill is small and you are trained and equipped to handle it:
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or scoop the material to minimize dust generation.
-
For liquid spills, use an inert absorbent material from a chemical spill kit.
-
Collect all cleanup materials in a designated hazardous waste container and label it accordingly.
-
Thoroughly decontaminate the spill area.
-
Experimental Workflow for KDM4 Inhibition Assays
To provide context for the types of waste generated, a typical experimental workflow involving a KDM4 inhibitor like this compound is outlined below.
KDM4 Signaling and Inhibition
KDM4 enzymes play a critical role in epigenetics by removing methyl groups from histone lysine residues, thereby influencing gene expression. This compound acts as an inhibitor in this pathway.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
By implementing these procedures, laboratories can ensure the safe and responsible handling of this compound, fostering a culture of safety and environmental stewardship that extends beyond the research itself.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for KDM4-IN-3
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling KDM4-IN-3. Given that KDM4 inhibitors are under investigation for cancer therapy, this compound should be treated as a potent and potentially hazardous compound. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling. The following table summarizes the minimum required PPE for various procedures involving this compound.
| Procedure | Required PPE | Notes |
| Receiving and Storage | - Nitrile gloves | Inspect container for damage before handling. |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Disposable gown- Safety glasses with side shields- N95 or higher-rated respirator | To be performed in a certified chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation and Handling | - Double nitrile gloves- Disposable gown- Safety glasses with side shields | All handling of solutions should be performed in a chemical fume hood. |
| Waste Disposal | - Double nitrile gloves- Disposable gown- Safety glasses with side shields | Handle all waste as hazardous chemical waste. |
Operational Plan: Step-by-Step Handling Procedures
A clear and systematic workflow is crucial for the safe handling of this compound. The following diagram and detailed steps outline the recommended operational plan from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols
Receiving and Inspection:
-
Upon receipt, wear single nitrile gloves.
-
Visually inspect the shipping container for any signs of damage or leakage.
-
If the container is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
If the container is intact, proceed to storage.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be tightly sealed and clearly labeled as "Potent Compound - Handle with Caution."
-
Restrict access to the storage area to authorized personnel only.
Weighing and Solution Preparation (to be performed in a certified chemical fume hood):
-
Don the appropriate PPE as outlined in the table above (double nitrile gloves, disposable gown, safety glasses, and respirator).
-
Use a dedicated set of spatulas and weighing paper.
-
Carefully weigh the desired amount of this compound. Avoid creating dust.
-
To prepare a stock solution, slowly add the solvent to the solid to prevent splashing.
-
Ensure the container is securely capped after preparation.
-
Clean all equipment and the work surface of the fume hood thoroughly after use.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
-
Solid Waste: This includes any unused this compound powder, contaminated weighing paper, and spatulas. Collect in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: All solutions containing this compound, as well as solvent used for rinsing contaminated glassware, should be collected in a designated, sealed container for hazardous liquid waste.
-
Contaminated PPE: All used PPE, including gloves, gowns, and respirator cartridges, should be disposed of in a designated hazardous waste container.
-
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.
By implementing these safety and handling protocols, you can minimize the risks associated with handling the potent KDM4 inhibitor, this compound, and ensure a safe and productive research environment. Always consult with your institution's EHS department for any specific questions or concerns.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
